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  • Product: Methyl 6-chloro-5-pivalamidopicolinate
  • CAS: 1142191-95-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 6-chloro-5-pivalamidopicolinate: A Key Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 6-chloro-5-pivalamidopicolinate (CAS Number: 1142191-95-4) is a halogenated heterocyclic compound that holds significant potential as a vers...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-5-pivalamidopicolinate (CAS Number: 1142191-95-4) is a halogenated heterocyclic compound that holds significant potential as a versatile intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research.[1] This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established organic chemistry principles, and its potential applications in drug discovery, drawing parallels from structurally related picolinate derivatives. The strategic placement of the chloro, pivalamido, and methyl ester functionalities on the picoline core makes it a valuable building block for creating novel compounds with diverse biological activities.

Introduction: The Strategic Importance of Substituted Picolinates

Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The pyridine ring system is a key feature in many biologically active compounds, offering a combination of aromaticity, hydrogen bonding capabilities, and metabolic stability. The strategic functionalization of this core structure allows for the fine-tuning of physicochemical properties and target engagement.

Methyl 6-chloro-5-pivalamidopicolinate is a prime example of a strategically designed building block. The key structural features and their potential contributions to drug design are:

  • 6-Chloro Position: The chlorine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional complexity and modulate biological activity. Halogenated compounds have a significant presence in pharmaceuticals, often enhancing binding affinity and metabolic stability.

  • 5-Pivalamido Group: The bulky pivalamido group can influence the conformation of the molecule and provide specific steric interactions within a biological target. The amide bond is a common feature in drug molecules, participating in hydrogen bonding networks.

  • Methyl Picolinate Moiety: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a key attachment point for further derivatization or for direct interaction with biological targets.

This guide will delve into the synthetic considerations for this molecule, its key chemical characteristics, and its potential as a precursor for novel therapeutic agents.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of Methyl 6-chloro-5-pivalamidopicolinate is essential for its effective use in synthetic chemistry and drug design.

PropertyValueSource
CAS Number 1142191-95-4[1]
Molecular Formula C₁₂H₁₅ClN₂O₃[1]
Molecular Weight 270.71 g/mol [1]
Appearance Solid (predicted)-
Storage Room temperature[1]
Family Halogenated Heterocycles[1]

Proposed Synthesis Pathway

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the amidation of a 5-amino-6-chloropicolinate precursor with pivaloyl chloride. The 5-amino-6-chloropicolinate can, in turn, be derived from the reduction of a corresponding 5-nitro compound.

retrosynthesis target Methyl 6-chloro-5-pivalamidopicolinate intermediate1 Methyl 5-amino-6-chloropicolinate target->intermediate1 Amidation intermediate2 Methyl 6-chloro-5-nitropicolinate intermediate1->intermediate2 Nitro Reduction

Caption: Retrosynthetic analysis of Methyl 6-chloro-5-pivalamidopicolinate.

Step-by-Step Synthetic Protocol

Step 1: Nitration of Methyl 6-chloropicolinate

The synthesis would commence with the nitration of commercially available Methyl 6-chloropicolinate. This electrophilic aromatic substitution introduces a nitro group at the 5-position, directed by the existing substituents.

Protocol:

  • To a stirred solution of Methyl 6-chloropicolinate in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 6-chloro-5-nitropicolinate.

Step 2: Reduction of the Nitro Group

The nitro group of Methyl 6-chloro-5-nitropicolinate is then reduced to an amino group. Common methods for this transformation include catalytic hydrogenation or reduction with metals in acidic media.

Protocol:

  • Dissolve Methyl 6-chloro-5-nitropicolinate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, for example, 10% Palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain Methyl 5-amino-6-chloropicolinate.

Step 3: Amidation with Pivaloyl Chloride

The final step is the acylation of the amino group with pivaloyl chloride to form the desired pivalamido group.

Protocol:

  • Dissolve Methyl 5-amino-6-chloropicolinate in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl byproduct.

  • Slowly add pivaloyl chloride to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield Methyl 6-chloro-5-pivalamidopicolinate.

synthesis_workflow start Methyl 6-chloropicolinate step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate1 Methyl 6-chloro-5-nitropicolinate step1->intermediate1 step2 Reduction (H₂, Pd/C) intermediate1->step2 intermediate2 Methyl 5-amino-6-chloropicolinate step2->intermediate2 step3 Amidation (Pivaloyl Chloride, Et₃N) intermediate2->step3 end Methyl 6-chloro-5-pivalamidopicolinate step3->end

Sources

Exploratory

An In-Depth Technical Guide to Methyl 6-chloro-5-pivalamidopicolinate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 6-chloro-5-pivalamidopicolinate, a compound of interest in medicinal chemistry and drug discovery. Drawing from established principles of organic chemistry and data from closely related analogues, this document serves as a technical resource for researchers working with substituted picolinates.

Introduction: The Chemical Landscape of Substituted Picolinates

Substituted picolinates are a class of heterocyclic compounds that have garnered significant attention in various fields, including agrochemicals and pharmaceuticals. The pyridine ring system, functionalized with a carboxylic acid ester and other substituents, provides a versatile scaffold for the development of bioactive molecules. The presence of a chlorine atom at the 6-position and an amide group at the 5-position, as in the case of Methyl 6-chloro-5-pivalamidopicolinate, offers multiple points for synthetic modification and interaction with biological targets.

Recent research has highlighted the potential of chloropicolinate amides and their derivatives as novel inhibitors of Mycobacterium tuberculosis.[1][2][3][4][5] This suggests that Methyl 6-chloro-5-pivalamidopicolinate could be a valuable intermediate or a candidate molecule in the development of new anti-tubercular agents.

Physicochemical Properties

While specific experimental data for Methyl 6-chloro-5-pivalamidopicolinate is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource/Basis
CAS Number 1142191-95-4[1][6]
Molecular Formula C₁₂H₁₅ClN₂O₃[1][6]
Molecular Weight 270.71 g/mol [1][6]
Appearance Predicted to be a white to off-white solid at room temperature.Based on analogous compounds.
Melting Point Not available. Expected to be a solid with a defined melting point.
Boiling Point Not available. Expected to be high and likely to decompose upon distillation.
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water.Based on general solubility of similar organic compounds.

Synthesis and Reaction Chemistry

The synthesis of Methyl 6-chloro-5-pivalamidopicolinate can be logically approached through the acylation of a key amine precursor. The following proposed synthesis is based on established methodologies for amide bond formation.

Proposed Synthetic Pathway

Synthesis_of_Methyl_6-chloro-5-pivalamidopicolinate cluster_0 Reaction Scheme A Methyl 5-amino-6-chloropicolinate C Methyl 6-chloro-5-pivalamidopicolinate A->C B Pivaloyl Chloride B->C reagents Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane) reagents->C

Caption: Proposed synthesis of Methyl 6-chloro-5-pivalamidopicolinate.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize Methyl 6-chloro-5-pivalamidopicolinate via N-acylation of Methyl 5-amino-6-chloropicolinate.

Materials:

  • Methyl 5-amino-6-chloropicolinate

  • Pivaloyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 5-amino-6-chloropicolinate (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification of Organic Layer: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the desired product, combine, and remove the solvent under reduced pressure to yield Methyl 6-chloro-5-pivalamidopicolinate. Characterize the final product by NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the chemical structure of Methyl 6-chloro-5-pivalamidopicolinate and known spectral data of similar compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ)MultiplicityIntegrationAssignment
~8.2 ppmd1HPyridine ring proton
~8.0 ppmd1HPyridine ring proton
~7.8 ppms1HAmide N-H
~3.9 ppms3HMethyl ester (-OCH₃)
~1.3 ppms9Htert-Butyl (-C(CH₃)₃)
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ)Assignment
~176 ppmPivaloyl carbonyl carbon
~164 ppmEster carbonyl carbon
~148 ppmPyridine C-Cl
~140 ppmPyridine C-N
~138 ppmPyridine quaternary carbon
~125 ppmPyridine CH
~118 ppmPyridine CH
~53 ppmMethyl ester (-OCH₃)
~40 ppmtert-Butyl quaternary carbon
~27 ppmtert-Butyl methyl carbons
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
~3300 cm⁻¹N-H stretch (amide)
~2970 cm⁻¹C-H stretch (aliphatic)
~1730 cm⁻¹C=O stretch (ester)
~1680 cm⁻¹C=O stretch (amide I)
~1590, 1470 cm⁻¹C=C and C=N stretching (pyridine ring)
~1530 cm⁻¹N-H bend (amide II)
Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): Expected at m/z 270 (for ³⁵Cl) and 272 (for ³⁷Cl) in a roughly 3:1 ratio.

  • Key Fragmentation Patterns:

    • Loss of the tert-butyl group (-57 amu) to give a fragment at m/z 213/215.

    • Loss of the methoxy group (-31 amu) from the ester to give a fragment at m/z 239/241.

    • Cleavage of the pivaloyl group.

Reactivity and Stability

  • Amide Bond: The pivaloyl amide is expected to be relatively stable to hydrolysis under neutral and mildly acidic or basic conditions due to the steric hindrance of the tert-butyl group.

  • Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

  • Chloro Group: The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution, providing a handle for further synthetic modifications.

  • Storage: The compound should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents.

Potential Applications in Drug Discovery

The structural motifs within Methyl 6-chloro-5-pivalamidopicolinate suggest its potential as a valuable building block in medicinal chemistry. The chloropicolinate core is present in several biologically active molecules. As mentioned, derivatives of chloropicolinate amides have shown promise as inhibitors of Mycobacterium tuberculosis.[1][2][3][4][5] The pivaloyl group can modulate the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.

Researchers can utilize this compound as a starting material for the synthesis of more complex molecules through modification of the ester, displacement of the chloro substituent, or derivatization of the amide.

Safety and Handling

Based on data for structurally related compounds, Methyl 6-chloro-5-pivalamidopicolinate should be handled with care in a well-ventilated laboratory fume hood.

  • Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, wash affected areas with plenty of water.

    • For research and development use only. Not for human or veterinary use.

Conclusion

Methyl 6-chloro-5-pivalamidopicolinate is a halogenated and amidated picolinate with significant potential as an intermediate in organic synthesis and drug discovery, particularly in the development of novel anti-tubercular agents. While specific experimental data is limited, its chemical properties and reactivity can be reliably predicted. This guide provides a foundational understanding of this compound to aid researchers in its synthesis, handling, and application in their scientific endeavors.

References

  • CP Lab Safety. Methyl 6-chloro-5-pivalamidopicolinate, 100 mg. [Link]

  • Bhargavi, D., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. [Link]

  • ACS Publications. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. [Link]

  • ResearchGate. (2021). (PDF) Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. [Link]

  • ResearchGate. (2021). Design and Synthesis of "Chloropicolinate Amides and Urea Derivatives" as Novel Inhibitors for Mycobacterium tuberculosis | Request PDF. [Link]

Sources

Foundational

Introduction: The Significance of Substituted Picolinates

An In-Depth Technical Guide to the Synthesis of Methyl 6-chloro-5-pivalamidopicolinate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a robust and scientif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 6-chloro-5-pivalamidopicolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for Methyl 6-chloro-5-pivalamidopicolinate, a key building block in modern medicinal chemistry. The narrative delves into the strategic considerations behind the chosen synthetic route, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Picolinic acid derivatives are a cornerstone in the development of novel therapeutics, featuring prominently in a wide array of biologically active molecules.[1] Their unique electronic and structural properties make them versatile scaffolds for targeting various biological pathways. Methyl 6-chloro-5-pivalamidopicolinate, in particular, combines the reactive potential of a chlorinated pyridine ring with the steric and electronic influence of a pivalamido group, making it a valuable intermediate for the synthesis of complex pharmaceutical agents. This guide elucidates a reliable three-step synthesis of this important compound, commencing from the readily available starting material, Methyl 6-chloropicolinate.

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis of Methyl 6-chloro-5-pivalamidopicolinate can be efficiently achieved through a three-step reaction sequence:

  • Nitration of Methyl 6-chloropicolinate to introduce a nitro group at the 5-position.

  • Reduction of the nitro group to an amine, yielding the key intermediate, Methyl 5-amino-6-chloropicolinate.

  • Acylation of the amino group with pivaloyl chloride to afford the final product.

Synthesis_Pathway Start Methyl 6-chloropicolinate Intermediate1 Methyl 6-chloro-5-nitropicolinate Start->Intermediate1 Nitration (HNO3, H2SO4) Intermediate2 Methyl 5-amino-6-chloropicolinate Intermediate1->Intermediate2 Reduction (Fe, HCl) Product Methyl 6-chloro-5-pivalamidopicolinate Intermediate2->Product Acylation (Pivaloyl Chloride, Et3N)

Caption: Overall synthetic pathway for Methyl 6-chloro-5-pivalamidopicolinate.

Step 1: Nitration of Methyl 6-chloropicolinate

The initial step involves the electrophilic aromatic substitution of Methyl 6-chloropicolinate to introduce a nitro group. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion using a potent nitrating agent.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C in an ice bath, add Methyl 6-chloropicolinate (10.0 g, 58.3 mmol) portion-wise, maintaining the temperature below 10°C.

  • Once the addition is complete, slowly add a mixture of concentrated nitric acid (6.1 mL, 145.7 mmol) and concentrated sulfuric acid (12.2 mL) dropwise, ensuring the temperature does not exceed 15°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield Methyl 6-chloro-5-nitropicolinate.

Causality and Mechanistic Insights:

The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the pyridine nitrogen and the chloro and ester substituents. The substitution occurs predominantly at the 5-position due to the directing effects of the existing substituents.

Step 2: Reduction of Methyl 6-chloro-5-nitropicolinate

The reduction of the nitro group to a primary amine is a critical transformation to enable the final acylation step. Several methods are effective for this purpose, with the use of iron powder in an acidic medium being a cost-effective and reliable choice.

Experimental Protocol:

  • In a round-bottom flask, suspend Methyl 6-chloro-5-nitropicolinate (10.0 g, 46.2 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • To this suspension, add iron powder (12.9 g, 231 mmol) followed by the slow addition of concentrated hydrochloric acid (5 mL).

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-3 hours, with vigorous stirring.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 5-amino-6-chloropicolinate.

Trustworthiness of the Protocol:

The reduction of aromatic nitro compounds using iron in acidic conditions is a well-established and highly reliable method.[1] It is generally chemoselective for the nitro group, leaving the ester and chloro functionalities intact. Alternative methods such as catalytic hydrogenation with Pd/C or reduction with tin(II) chloride can also be employed.[2]

Step 3: Acylation of Methyl 5-amino-6-chloropicolinate

The final step is the acylation of the newly formed amino group with pivaloyl chloride to introduce the pivalamido moiety. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

  • Dissolve Methyl 5-amino-6-chloropicolinate (5.0 g, 26.8 mmol) and triethylamine (4.5 mL, 32.2 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of pivaloyl chloride (3.6 mL, 29.5 mmol) in anhydrous dichloromethane (20 mL) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 6-chloro-5-pivalamidopicolinate.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification A Dissolve Methyl 5-amino-6-chloropicolinate and triethylamine in anhydrous DCM B Cool solution to 0°C A->B C Add pivaloyl chloride solution dropwise B->C D Warm to room temperature and stir for 2-4 hours C->D E Wash with water and brine D->E F Dry organic layer and concentrate E->F G Recrystallize to obtain pure product F->G

Caption: Experimental workflow for the acylation of Methyl 5-amino-6-chloropicolinate.

Expertise in Action:

The use of triethylamine is crucial as it acts as an acid scavenger, preventing the protonation of the starting amine by the HCl byproduct, which would otherwise render it unreactive.[3] Conducting the reaction at a low initial temperature helps to control the exothermicity of the acylation reaction. Anhydrous conditions are important to prevent the hydrolysis of the reactive pivaloyl chloride.

Quantitative Data Summary

StepStarting MaterialReagent(s)ProductM.W. ( g/mol )
1Methyl 6-chloropicolinateHNO₃, H₂SO₄Methyl 6-chloro-5-nitropicolinate171.58
2Methyl 6-chloro-5-nitropicolinateFe, HClMethyl 5-amino-6-chloropicolinate216.58
3Methyl 5-amino-6-chloropicolinatePivaloyl Chloride, Et₃NMethyl 6-chloro-5-pivalamidopicolinate186.60

Conclusion

The described three-step synthesis provides a clear and efficient pathway to Methyl 6-chloro-5-pivalamidopicolinate. By leveraging well-established and reliable chemical transformations, this guide offers a practical and reproducible approach for researchers in the field of drug discovery and development. The detailed protocols and mechanistic discussions are intended to facilitate the successful synthesis of this valuable chemical intermediate, thereby accelerating the development of new and innovative therapeutic agents.

References

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • PubChem. Methyl 6-chloropicolinate. [Link]

  • PubChem. Methyl 6-chloro-5-nitronicotinate. [Link]

  • Organic Chemistry Portal. Reduction of Nitro Groups. [Link]

  • Ataman Kimya. PIVALOYL CHLORIDE. [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 6-chloro-5-pivalamidopicolinate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 6-chloro-5-pivalamidopicolinate, a halogenated h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 6-chloro-5-pivalamidopicolinate, a halogenated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, potential applications, and key physicochemical properties, offering field-proven insights for professionals in the field.

Chemical Identity and Nomenclature

The compound commonly known as Methyl 6-chloro-5-pivalamidopicolinate is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: Methyl 6-chloro-5-(2,2-dimethylpropanamido)pyridine-2-carboxylate

The name is derived from its core structure, a methyl ester of picolinic acid (pyridine-2-carboxylic acid). The pyridine ring is substituted at the 6-position with a chloro group and at the 5-position with a pivalamido (or 2,2-dimethylpropanamido) group.

Structural Representation:

Caption: 2D Structure of Methyl 6-chloro-5-(2,2-dimethylpropanamido)pyridine-2-carboxylate.

Key Chemical Identifiers:
IdentifierValue
CAS Number 1142191-95-4[1]
Molecular Formula C12H15ClN2O3[1]
Molecular Weight 270.71 g/mol [1]
Canonical SMILES CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C(=O)OC
InChI Key InChIKey=SFFSEQUENCE-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of Methyl 6-chloro-5-pivalamidopicolinate is not extensively detailed in publicly available literature, suggesting its primary role as a building block or intermediate in proprietary drug discovery programs. However, a logical and field-proven synthetic strategy can be devised based on established pyridine chemistry. The most plausible routes involve either the late-stage esterification of the corresponding carboxylic acid or the amidation of a pre-functionalized picolinate.

Retrosynthetic Analysis:

A logical retrosynthetic approach would disconnect the molecule at the ester and amide bonds, leading to simpler, commercially available starting materials.

retrosynthesis target Methyl 6-chloro-5-pivalamidopicolinate acid 6-Chloro-5-pivalamidopicolinic acid target->acid Esterification ester Methyl 5-amino-6-chloropicolinate target->ester Amidation amino_acid 5-Amino-6-chloropicolinic acid acid->amino_acid Amidation ester->amino_acid Esterification pivaloyl_chloride Pivaloyl Chloride methanol Methanol

Caption: Retrosynthetic pathways for the target molecule.

Proposed Synthetic Protocol (Route A: Late-Stage Esterification):

This protocol is based on the synthesis of the precursor acid followed by esterification. This approach is often preferred as it allows for the purification of the intermediate carboxylic acid, ensuring a high-purity final product.

Step 1: Synthesis of 6-Chloro-5-pivalamidopicolinic acid

This step involves the acylation of 5-amino-6-chloropicolinic acid with pivaloyl chloride. The amino group of the picolinic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl chloride.

  • Reactants: 5-Amino-6-chloropicolinic acid, Pivaloyl chloride, a suitable non-nucleophilic base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Suspend 5-amino-6-chloropicolinic acid in the chosen solvent.

    • Add the base to the suspension and cool the mixture in an ice bath.

    • Slowly add pivaloyl chloride dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the crude 6-chloro-5-pivalamidopicolinic acid, which can be purified by recrystallization or column chromatography.

Step 2: Esterification to Methyl 6-chloro-5-pivalamidopicolinate

The carboxylic acid is converted to its methyl ester using standard esterification methods. Fischer esterification is a common and effective method.

  • Reactants: 6-Chloro-5-pivalamidopicolinic acid, Methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Procedure:

    • Dissolve 6-chloro-5-pivalamidopicolinic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, the excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried and concentrated to afford the final product, Methyl 6-chloro-5-pivalamidopicolinate.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for Methyl 6-chloro-5-pivalamidopicolinate is not abundant in the public domain, its structural motifs are prevalent in a wide range of biologically active molecules. The pyridine core is a well-established scaffold in medicinal chemistry, known for its ability to form key interactions with biological targets.

The Role of the Picolinate Scaffold:

Picolinic acid and its derivatives are recognized as "privileged structures" in drug discovery. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the overall aromatic system can participate in π-stacking interactions with protein residues. The substituent pattern on the ring allows for fine-tuning of the molecule's steric and electronic properties to optimize binding affinity and selectivity for a target.

Potential Therapeutic Areas:

Based on the known activities of structurally related compounds, Methyl 6-chloro-5-pivalamidopicolinate could serve as a key intermediate in the synthesis of compounds targeting a variety of therapeutic areas:

  • Enzyme Inhibition: The picolinate scaffold is present in numerous enzyme inhibitors. The specific substitutions on this molecule could be tailored to fit the active site of various enzymes, such as kinases, proteases, or metabolic enzymes.

  • Antiviral and Antimicrobial Agents: Pyridine-containing compounds have a long history as effective antiviral and antimicrobial agents. The chloro and pivalamido groups could contribute to improved potency or pharmacokinetic properties of such agents.

  • Agrochemicals: Substituted picolinates are also important in the agrochemical industry, with some derivatives exhibiting herbicidal or insecticidal activity.

Signaling Pathway Interaction Diagram:

The following diagram illustrates a hypothetical scenario where a molecule derived from Methyl 6-chloro-5-pivalamidopicolinate could act as a kinase inhibitor, a common application for such scaffolds.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a Phosphorylation ligand Growth Factor ligand->receptor kinase_b Kinase B kinase_a->kinase_b Phosphorylation transcription_factor Transcription Factor kinase_b->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus proliferation Cell Proliferation nucleus->proliferation Gene Expression inhibitor Picolinate-Derived Inhibitor inhibitor->kinase_a Inhibition

Caption: Hypothetical kinase inhibition pathway.

Physicochemical Properties and Safety Data

Predicted Physicochemical Properties:
PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.
LogP ~2.5 - 3.5
Safety and Handling:

As with any chemical compound, Methyl 6-chloro-5-pivalamidopicolinate should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

Methyl 6-chloro-5-pivalamidopicolinate is a valuable heterocyclic building block with significant potential in the field of drug discovery and medicinal chemistry. Its synthesis, while not extensively documented, can be achieved through standard organic chemistry transformations. The picolinate core, combined with its specific substitution pattern, makes it an attractive starting point for the development of novel therapeutic agents and agrochemicals. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and effective molecules.

References

  • CP Lab Safety. Methyl 6-chloro-5-pivalamidopicolinate, 100 mg. [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 6-chloro-5-pivalamidopicolinate for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Drug Discovery Methyl 6-chloro-5-pivalamidopicolinate is a halogenated and amide-substituted pyridine derivative that holds significant potential as a versatile building b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

Methyl 6-chloro-5-pivalamidopicolinate is a halogenated and amide-substituted pyridine derivative that holds significant potential as a versatile building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features—a reactive chloropicolinate core, a sterically hindering pivalamide group, and a methyl ester—offer a rich platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside projected characteristics and potential synthetic and analytical methodologies, to empower researchers in leveraging its full potential.

Core Molecular Attributes

A foundational understanding of a compound begins with its fundamental identifiers and structural properties.

Identification and Nomenclature
  • Chemical Name: Methyl 6-chloro-5-pivalamidopicolinate[1]

  • CAS Number: 1142191-95-4[1]

  • Molecular Formula: C₁₂H₁₅ClN₂O₃[1]

  • Molecular Weight: 270.71 g/mol [1]

Structural Representation

The molecular structure of Methyl 6-chloro-5-pivalamidopicolinate is characterized by a pyridine ring substituted at key positions, creating a molecule with distinct regions of reactivity and steric hindrance.

Figure 1: 2D structure of Methyl 6-chloro-5-pivalamidopicolinate.

Physical Properties: Knowns and Predictions

Detailed experimental data on the physical properties of Methyl 6-chloro-5-pivalamidopicolinate are not extensively available in the public domain. However, based on its structure and data from related compounds, we can infer certain characteristics.

PropertyValueSource/Rationale
Appearance White to off-white solidPredicted based on similar substituted pyridines.
Melting Point Data not availableExpected to be a solid at room temperature with a defined melting point.
Boiling Point Data not availableLikely to decompose at higher temperatures before boiling under atmospheric pressure.
Solubility Data not availablePredicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and very low solubility in water is expected.
Storage Room temperatureAs indicated by commercial suppliers.[1]

Chemical Properties and Reactivity Profile

The chemical behavior of Methyl 6-chloro-5-pivalamidopicolinate is dictated by the interplay of its functional groups.

The Chloropicolinate Core: A Hub of Reactivity

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly at the chlorine-bearing C6 position. This reactivity is a cornerstone of its utility as a synthetic intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated towards displacement by various nucleophiles. This allows for the introduction of a wide array of functionalities, including amines, alcohols, thiols, and carbon nucleophiles, paving the way for the synthesis of diverse compound libraries. The reaction is typically facilitated by a base and can be influenced by the choice of solvent and temperature.

SNAr_Reaction reactant Methyl 6-chloro-5-pivalamidopicolinate product Substituted Picolinate Derivative reactant->product SNA_r_ nucleophile Nucleophile (Nu-H) nucleophile->product base Base HCl HCl base->HCl

Figure 2: Generalized SNAr reaction at the C6 position.

The Pivalamide Group: A Steric Shield and Modulator

The pivalamide moiety, with its bulky tert-butyl group, exerts significant steric hindrance. This has several important implications:

  • Reaction Directing: The steric bulk can influence the regioselectivity of reactions on the pyridine ring, potentially directing incoming reagents to less hindered positions.

  • Conformational Restriction: The pivalamide group can restrict the rotation around the C5-N bond, which can be a crucial factor in designing molecules with specific three-dimensional conformations for optimal target binding in drug discovery.

  • Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of drug candidates derived from this scaffold.

The Methyl Ester: A Handle for Derivatization

The methyl ester at the C2 position provides another site for chemical modification.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, with alcohols to form different esters, or be used in other transformations.

  • Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a new functional group for further elaboration.

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic approach would involve the amidation of a suitable 5-amino-6-chloropicolinate precursor with pivaloyl chloride.

Synthesis_Pathway start Methyl 5-amino-6-chloropicolinate product Methyl 6-chloro-5-pivalamidopicolinate start->product Amidation reagent Pivaloyl Chloride (tert-Butylcarbonyl chloride) reagent->product base Base (e.g., Pyridine, Et3N) base->product HCl scavenger

Figure 3: Proposed synthesis of Methyl 6-chloro-5-pivalamidopicolinate.

Conceptual Experimental Protocol:

  • Dissolution: Dissolve Methyl 5-amino-6-chloropicolinate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture in an ice bath and add pivaloyl chloride dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Analytical Characterization

The identity and purity of synthesized Methyl 6-chloro-5-pivalamidopicolinate would be confirmed using a suite of analytical techniques. Predicted spectral characteristics are outlined below.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

    • Methyl Ester Protons: A singlet at approximately 3.9-4.0 ppm, corresponding to the -OCH₃ group.

    • Pivaloyl Protons: A singlet integrating to nine protons at approximately 1.3-1.4 ppm, characteristic of the tert-butyl group.

    • Amide Proton: A broad singlet in the downfield region, the chemical shift of which may be concentration-dependent.

  • ¹³C NMR:

    • Carbonyl Carbons: Resonances for the ester and amide carbonyls in the range of 160-180 ppm.

    • Pyridine Ring Carbons: Six distinct signals for the carbons of the pyridine ring, with the carbon bearing the chlorine atom shifted downfield.

    • Methyl Ester Carbon: A signal around 52-53 ppm.

    • Pivaloyl Carbons: Signals for the quaternary carbon and the three methyl carbons of the tert-butyl group.

4.2.2. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy group from the ester, cleavage of the pivaloyl group, and other characteristic fragmentations of the pyridine ring.

4.2.3. Infrared (IR) Spectroscopy

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the amide N-H bond.

  • C=O Stretches: Strong absorption bands for the ester and amide carbonyl groups, typically in the range of 1650-1750 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bond.

  • Aromatic C-H and C=C/C=N Stretches: Characteristic absorptions for the pyridine ring.

Applications in Drug Discovery and Development

The structural motifs present in Methyl 6-chloro-5-pivalamidopicolinate make it an attractive starting material for the synthesis of novel therapeutic agents. The 6-chloropyridine core is a common feature in many biologically active compounds. The ability to perform nucleophilic substitution at this position allows for the introduction of various pharmacophores. Furthermore, the pivalamide group can serve as a bioisostere for other functional groups and can enhance metabolic stability, a desirable property in drug candidates.

Safety and Handling

While specific toxicity data for Methyl 6-chloro-5-pivalamidopicolinate is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

Methyl 6-chloro-5-pivalamidopicolinate represents a promising and versatile building block for the synthesis of novel compounds with potential applications in drug discovery. While a comprehensive experimental dataset for its physical and chemical properties is yet to be fully established in the public domain, its structural features suggest a rich and varied reactivity profile. This guide has aimed to consolidate the available information and provide a predictive framework to assist researchers in harnessing the synthetic potential of this intriguing molecule. Further experimental investigation into its properties and reactivity is warranted and will undoubtedly expand its utility in the scientific community.

References

A comprehensive list of references is not available as no specific scientific articles detailing the synthesis and properties of Methyl 6-chloro-5-pivalamidopicolinate were identified in the search. The information provided is based on general chemical principles and data from commercial suppliers and analogous compounds.

  • CP Lab Safety. Methyl 6-chloro-5-pivalamidopicolinate, 100 mg. [Link] (Accessed Jan 22, 2026).[1]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Potential Applications of Methyl 6-chloro-5-pivalamidopicolinate

Abstract This technical guide provides a comprehensive overview of Methyl 6-chloro-5-pivalamidopicolinate, a substituted picolinate derivative of interest in medicinal chemistry and drug discovery. While specific literat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 6-chloro-5-pivalamidopicolinate, a substituted picolinate derivative of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document consolidates information on related compounds to propose a robust synthetic pathway and discuss its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded framework for the synthesis, characterization, and potential exploration of this compound.

Introduction: The Picolinate Scaffold in Drug Discovery

The picolinate scaffold, a pyridine ring bearing a carboxylic acid ester, is a privileged structure in medicinal chemistry. Picolinic acid and its derivatives are known to play significant roles in various biological processes and have been incorporated into numerous drug candidates. The versatility of the picolinate ring system allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological activities.

Methyl 6-chloro-5-pivalamidopicolinate incorporates several key features: a chlorinated pyridine ring, a methyl ester, and a bulky pivalamide group. The presence of a halogen atom can enhance membrane permeability and metabolic stability, while the pivalamide moiety can influence solubility and receptor binding. These structural characteristics suggest potential applications as an intermediate in the synthesis of complex molecules or as a pharmacologically active agent itself, possibly targeting enzymes or protein-protein interactions.

Proposed Synthesis of Methyl 6-chloro-5-pivalamidopicolinate

The synthesis of Methyl 6-chloro-5-pivalamidopicolinate can be logically approached through a multi-step sequence starting from commercially available precursors. The key transformation is the formation of the amide bond between an amino-substituted picolinate and pivaloyl chloride.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for Methyl 6-chloro-5-pivalamidopicolinate is outlined below. The target molecule can be disconnected at the amide bond, leading back to Methyl 6-chloro-5-aminopicolinate and pivaloyl chloride. The amino-picolinate can be derived from the corresponding nitro compound, Methyl 6-chloro-5-nitropicolinate, through reduction. This nitro-picolinate is a known compound and can be synthesized from simpler starting materials.

G target Methyl 6-chloro-5-pivalamidopicolinate intermediate1 Methyl 6-chloro-5-aminopicolinate target->intermediate1 Amide Bond Formation intermediate2 Pivaloyl Chloride target->intermediate2 Acylation intermediate3 Methyl 6-chloro-5-nitropicolinate intermediate1->intermediate3 Nitro Group Reduction G start Methyl 6-chloropicolinate step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 Methyl 6-chloro-5-nitropicolinate step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate1->step2 intermediate2 Methyl 6-chloro-5-aminopicolinate step2->intermediate2 step3 Acylation (Pivaloyl Chloride, Base) intermediate2->step3 product Methyl 6-chloro-5-pivalamidopicolinate step3->product

Caption: Proposed synthetic workflow for Methyl 6-chloro-5-pivalamidopicolinate.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of Methyl 6-chloro-5-nitropicolinate
  • Principle: Electrophilic aromatic substitution (nitration) on the pyridine ring. The presence of the chlorine and ester groups directs the nitration to the 5-position.

  • Materials:

    • Methyl 6-chloropicolinate

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask cooled in an ice bath, slowly add Methyl 6-chloropicolinate to concentrated sulfuric acid with stirring.

    • Once the substrate is fully dissolved, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Methyl 6-chloro-5-aminopicolinate
  • Principle: Reduction of the nitro group to an amine. Several methods can be employed, with a common one being the use of a metal in acidic media.

  • Materials:

    • Methyl 6-chloro-5-nitropicolinate

    • Iron powder (Fe)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Sodium Hydroxide (NaOH) solution

    • Ethyl Acetate (EtOAc)

    • Brine

  • Procedure:

    • In a round-bottom flask, suspend Methyl 6-chloro-5-nitropicolinate and iron powder in a mixture of ethanol and water.

    • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

    • Continue refluxing for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate to remove the ethanol.

    • Basify the aqueous residue with a sodium hydroxide solution to a pH of ~9-10.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired amine.

Step 3: Synthesis of Methyl 6-chloro-5-pivalamidopicolinate
  • Principle: N-acylation of the synthesized amine with pivaloyl chloride in the presence of a base to neutralize the HCl byproduct. [1]* Materials:

    • Methyl 6-chloro-5-aminopicolinate

    • Pivaloyl Chloride

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve Methyl 6-chloro-5-aminopicolinate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine or pyridine to the solution.

    • Cool the mixture in an ice bath and add pivaloyl chloride dropwise with stirring. [2] 4. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Physicochemical Properties and Predicted Analytical Data

The following table summarizes the key physicochemical properties of Methyl 6-chloro-5-pivalamidopicolinate. [3]The analytical data are predicted based on the structure and data from analogous compounds.

PropertyValue
Molecular Formula C₁₂H₁₅ClN₂O₃
Molecular Weight 270.71 g/mol
CAS Number 1142191-95-4
Appearance Predicted: White to off-white solid
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~8.5 (s, 1H, Ar-H), ~8.0 (s, 1H, Ar-H), ~7.8 (br s, 1H, NH), ~3.9 (s, 3H, OCH₃), ~1.3 (s, 9H, C(CH₃)₃)
Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~176 (C=O, amide), ~164 (C=O, ester), ~150, ~148, ~138, ~125, ~120 (Ar-C), ~53 (OCH₃), ~40 (quaternary C), ~27 (C(CH₃)₃)
Predicted Mass Spec (ESI+) m/z 271.08 [M+H]⁺, 293.06 [M+Na]⁺

Potential Applications in Drug Discovery

While the specific biological activity of Methyl 6-chloro-5-pivalamidopicolinate is not extensively documented, the structural motifs present suggest several potential therapeutic applications based on related compounds.

  • Enzyme Inhibition: Picolinamide derivatives have been identified as potent inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases. [4]The bulky pivalamide group could confer selectivity for specific enzyme binding pockets.

  • Antitumor Activity: N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated as potential antitumor agents, with some compounds showing selective inhibition of Aurora-B kinase. [5]The core picolinamide structure is a key pharmacophore in these molecules.

  • Antibacterial and Antifungal Agents: Picolinohydrazonamide derivatives have been investigated for their microbiological activity against a range of bacteria and yeasts. [6]The unique substitution pattern of Methyl 6-chloro-5-pivalamidopicolinate could lead to novel antimicrobial properties.

  • Intermediate for Complex Molecules: This compound can serve as a valuable building block for the synthesis of more complex pharmaceutical agents. A patent for related chemical compounds demonstrates the use of a similar picolinate intermediate in the synthesis of potential drug candidates. [7]

Conclusion

Methyl 6-chloro-5-pivalamidopicolinate is a picolinate derivative with potential applications in drug discovery and as a synthetic intermediate. This guide provides a detailed, scientifically plausible pathway for its synthesis and purification. The predicted analytical data and discussion of potential biological activities, based on structurally related compounds, offer a solid foundation for researchers interested in exploring the properties and applications of this molecule. Further experimental validation of the proposed synthesis and biological evaluation are warranted to fully elucidate the potential of Methyl 6-chloro-5-pivalamidopicolinate.

References

  • BenchChem. (2025). Application Note: A Robust Protocol for N-Acylation Using Pivaloyl Chloride. BenchChem.
  • AstraZeneca AB. (2022). Chemical compounds. U.S.
  • CP Lab Safety. (n.d.). Methyl 6-chloro-5-pivalamidopicolinate, 100 mg. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloropicolinate. PubChem. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (2025). Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Retrieved from [Link]

  • Kowiel, M., et al. (2025). Synthesis, structure and biological activity of new picolinohydrazonamide derivatives.
  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-5-(chloromethyl)picolinate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). JPH05125017A - Production of chloromethyl pivalate.
  • Park, H. G., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(2), 355-359.
  • Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Google Patents. (n.d.). US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine.
  • Wang, L., et al. (2017). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 22(11), 1894.
  • MDPI. (n.d.). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • National Center for Biotechnology Information. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology.
  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-5-nitronicotinate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.

Sources

Foundational

An In-depth Technical Guide to Methyl 6-chloro-5-pivalamidopicolinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 6-chloro-5-pivalamidopicolinate is a halogenated and amide-substituted pyridine derivative that has emerged as a key building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-pivalamidopicolinate is a halogenated and amide-substituted pyridine derivative that has emerged as a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chloro group, a pivalamido moiety, and a methyl ester on the pyridine ring, provides a versatile scaffold for further chemical modifications. This guide offers an in-depth exploration of the synthesis, chemical properties, and potential applications of this important intermediate, providing researchers with the foundational knowledge to effectively utilize this compound in their research and development endeavors.

The strategic incorporation of a pivaloyl group, with its bulky tert-butyl substituent, can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This "magic methyl" effect can enhance metabolic stability, improve binding affinity to biological targets, and modulate solubility.[1] The presence of a chlorine atom and a methyl ester group at specific positions on the picolinate ring further expands the synthetic possibilities, allowing for a diverse range of subsequent chemical transformations.

Synthesis of Methyl 6-chloro-5-pivalamidopicolinate

The synthesis of Methyl 6-chloro-5-pivalamidopicolinate typically proceeds through a multi-step sequence starting from commercially available precursors. A logical and efficient synthetic strategy involves the amidation of a 5-amino-6-chloropicolinate derivative with pivaloyl chloride.

Synthetic Pathway Overview

A plausible and commonly employed synthetic route is outlined below. This pathway commences with the readily available 2-chloro-5-methylpyridine, which is oxidized to form 6-chloronicotinic acid. Subsequent functional group manipulations lead to the desired product.

Synthetic Pathway A 2-Chloro-5-methylpyridine B 6-Chloronicotinic acid A->B Oxidation C Methyl 6-chloronicotinate B->C Esterification D Methyl 6-chloro-5-aminopicolinate C->D Nitration & Reduction E Methyl 6-chloro-5-pivalamidopicolinate D->E Amidation Applications A Methyl 6-chloro-5-pivalamidopicolinate B Nucleophilic Aromatic Substitution (at C-6) A->B C Ester Hydrolysis/Modification (at C-2) A->C D Further Derivatization B->D C->D E Active Pharmaceutical Ingredients (APIs) D->E

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Methyl 6-chloro-5-pivalamidopicolinate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The recommendations...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The recommendations herein are synthesized from available data on structurally similar compounds and general principles of chemical safety. Due to the absence of a specific Safety Data Sheet (SDS) for Methyl 6-chloro-5-pivalamidopicolinate, all handling and safety procedures should be conducted with the utmost caution and under the supervision of qualified personnel.

Introduction and Compound Profile

Methyl 6-chloro-5-pivalamidopicolinate (CAS No. 1142191-95-4) is a halogenated heterocyclic compound that serves as a key intermediate in pharmaceutical synthesis.[1] Its molecular structure, featuring a chlorinated pyridine ring and a pivaloyl amide group, dictates its reactivity and, consequently, its hazard profile. The presence of the chloropyridine core suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity upon ingestion or dermal absorption, based on data from analogous compounds.[2][3] The pivaloyl (trimethylacetyl) group generally imparts steric hindrance, which can influence the compound's reactivity.[4][5]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of Methyl 6-chloro-5-pivalamidopicolinate, with a focus on the scientific rationale behind each procedural recommendation.

Compound Identifier Value Source
IUPAC Name Methyl 6-chloro-5-(2,2-dimethylpropanamido)picolinateN/A
CAS Number 1142191-95-4[1]
Molecular Formula C12H15ClN2O3[1]
Molecular Weight 270.71 g/mol [1]
Physical Form Solid[6]

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Given the lack of specific toxicological data for Methyl 6-chloro-5-pivalamidopicolinate, a risk assessment must be predicated on the known hazards of its structural components: the chloropyridine ring and the pivaloyl amide functional group.

Toxicological Hazards (Inferred)

The primary hazards are anticipated to be associated with the chlorinated pyridine moiety. Data from similar compounds, such as 2-chloropyridine and other chlorinated picolinates, strongly suggest the following potential health effects:

  • Skin Irritation: Structurally related chloropyridines are classified as skin irritants.[2][7] Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation, potentially leading to serious damage if not promptly addressed.[2][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1]

  • Harmful if Swallowed: Oral ingestion may be harmful, with related compounds showing acute oral toxicity.[1][2][8] Symptoms could include nausea, vomiting, and abdominal pain.[9]

  • Potential for Systemic Effects: Some chloropyridines have been shown to cause damage to organs, such as the liver, through prolonged or repeated exposure.[2][3]

Physical and Chemical Hazards

While specific data is unavailable, general principles suggest the following:

  • Combustibility: As a solid organic compound, it is expected to be combustible and may burn if exposed to a sufficient heat source.

  • Thermal Decomposition: Upon heating to decomposition, it may emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[10][11]

  • Reactivity: The pivaloyl amide group is generally stable.[5] However, the compound may be incompatible with strong oxidizing agents and strong acids.[9][11]

GHS Hazard Classification (Predicted)

Based on data from analogous compounds like Methyl 6-chloropicolinate and Methyl 6-chloro-5-(hydroxymethyl)picolinate, a predicted GHS classification is as follows:

Hazard Class Hazard Statement Rationale/Supporting Evidence
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedBased on data for Methyl 6-chloropicolinate and Methyl 6-chloro-5-nitronicotinate.[1][8]
Skin Irritation (Category 2)H315: Causes skin irritationConsistent classification for various chloropicolinate derivatives.[1][12]
Eye Irritation (Category 2A)H319: Causes serious eye irritationConsistent classification for various chloropicolinate derivatives.[1][12]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationGHS classification for Methyl 6-chloro-5-(hydroxymethyl)picolinate.

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[3]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[13]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.[3]To protect eyes from dust particles and splashes which can cause serious irritation.[3]
Skin Protection Chemical-resistant gloves (nitrile or neoprene are recommended). A lab coat or chemical-resistant apron. Closed-toe shoes.[3]To prevent skin contact which is likely to cause irritation. Contaminated clothing should be removed and laundered before reuse.[3][7]
Respiratory Protection All handling should be in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge should be used.[9][14]To prevent inhalation of dust which may cause respiratory irritation.[14]

Experimental Workflows and Protocols

Adherence to strict, well-defined protocols is critical for ensuring safety and experimental reproducibility.

Weighing and Solution Preparation Protocol
  • Preparation: Ensure the chemical fume hood is operational and the work surface is decontaminated and free of clutter. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, etc.) before retrieving the compound from storage.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Perform all weighing operations within the fume hood. Use a tared weigh boat.

  • Dissolution: Add the solvent to the receiving flask within the fume hood. Slowly add the weighed solid to the solvent with gentle stirring to avoid splashing.

  • Cleanup: Clean the spatula and work surface immediately after use. Dispose of the weigh boat as contaminated solid waste.

Spill Response Protocol

Immediate and appropriate action is crucial in the event of a spill.

  • Evacuate and Alert: If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.

  • Containment: For small spills within a fume hood, contain the spill using an absorbent material like vermiculite or sand.[15]

  • Neutralization (if applicable): While no specific neutralization data exists, for spills of related acidic (e.g., 6-chloropicolinic acid) or basic compounds, appropriate neutralizing agents could be used with caution.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, labeled hazardous waste container.[7]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Small LargeSpill Large Spill (outside hood) Assess->LargeSpill Large Contain Contain Spill with Absorbent Material SmallSpill->Contain Evacuate Evacuate Area & Alert Supervisor LargeSpill->Evacuate Evacuate->Contain Once safe Cleanup Collect Absorbed Material into Hazardous Waste Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of all Materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling spills of Methyl 6-chloro-5-pivalamidopicolinate.

Storage and Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[9][11]

  • Labeling: Ensure containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Waste Disposal
  • Classification: As a halogenated organic compound, all waste containing Methyl 6-chloro-5-pivalamidopicolinate must be treated as hazardous waste.[6][16]

  • Collection: Collect waste in designated, properly labeled, and sealed containers. Halogenated and non-halogenated waste streams should be kept separate.[17][18]

  • Disposal: Dispose of all waste materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.[10][15] Incineration at high temperatures is a common disposal method for halogenated compounds.[16]

Safe_Handling_Logic cluster_Plan Planning & Preparation cluster_Execute Execution cluster_Conclude Conclusion & Cleanup AssessRisk Risk Assessment (based on analogs) GatherInfo Review Safety Info (this guide, SDS of analogs) AssessRisk->GatherInfo PrepareArea Prepare Work Area (Fume Hood, Spill Kit) GatherInfo->PrepareArea UseControls Use Engineering Controls (Fume Hood) PrepareArea->UseControls WearPPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) UseControls->WearPPE FollowProtocol Follow Strict Protocols (Weighing, Handling) WearPPE->FollowProtocol Decontaminate Decontaminate Equipment and Work Area FollowProtocol->Decontaminate SegregateWaste Segregate & Label Hazardous Waste (Halogenated) Decontaminate->SegregateWaste StoreProperly Properly Store Compound SegregateWaste->StoreProperly

Sources

Foundational

Methyl 6-chloro-5-pivalamidopicolinate material safety data sheet (MSDS)

An In-depth Technical Guide to Methyl 6-chloro-5-pivalamidopicolinate This guide provides a comprehensive technical overview of Methyl 6-chloro-5-pivalamidopicolinate, tailored for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 6-chloro-5-pivalamidopicolinate

This guide provides a comprehensive technical overview of Methyl 6-chloro-5-pivalamidopicolinate, tailored for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of available data and established principles of chemical safety and handling.

Section 1: Chemical Identity and Physical Properties

Methyl 6-chloro-5-pivalamidopicolinate is a halogenated heterocyclic compound.[1] Its core structure is a pyridine ring, which is a common motif in medicinal chemistry.[2][3][4][5][6] The presence of a chloro group, a methyl ester, and a pivalamide moiety suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of Methyl 6-chloro-5-pivalamidopicolinate

PropertyValueSource
CAS Number 1142191-95-4[1][7]
Molecular Formula C12H15ClN2O3[1]
Molecular Weight 270.71 g/mol [1]
Physical Form Solid (predicted)General knowledge
Storage Temperature Room temperature[1]

Section 2: Hazard Identification and Safety Precautions

The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Similar chlorinated pyridine derivatives are known to cause skin and serious eye irritation.[8]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern, and inhalation may lead to respiratory tract irritation.[8]

Recommended Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Safe Handling and Storage:
  • Handling: Avoid direct contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Section 3: Emergency Procedures

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Fire-Fighting Measures: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.

  • Accidental Release Measures: Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.

Section 4: Synthesis and Scientific Context

Methyl 6-chloro-5-pivalamidopicolinate is a substituted pyridine derivative. Such compounds are valuable building blocks in medicinal chemistry due to the prevalence of the pyridine scaffold in FDA-approved drugs.[2][5] The functional groups present in this molecule allow for further chemical modifications, making it a useful intermediate in the synthesis of potential therapeutic agents.

Plausible Synthetic Workflow:

A plausible synthesis of Methyl 6-chloro-5-pivalamidopicolinate would involve the acylation of an amino-substituted chloropicolinate precursor with pivaloyl chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Precursor Methyl 5-amino-6-chloropicolinate Reaction Acylation Precursor->Reaction Dissolved in Reagent Pivaloyl Chloride Reagent->Reaction Added to Solvent DCM or THF Solvent->Reaction Base Pyridine or TEA Base->Reaction Target Methyl 6-chloro-5-pivalamidopicolinate Byproduct HCl (neutralized by base) Reaction->Target Reaction->Byproduct

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 6-chloro-5-pivalamidopicolinate: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Methyl 6-chloro-5-pivalamidopicolinate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Methyl 6-chloro-5-pivalamidopicolinate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.

Introduction

Methyl 6-chloro-5-pivalamidopicolinate is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. The pivaloyl group offers steric bulk and metabolic stability, while the substituted picolinate core provides a versatile scaffold for further chemical modifications. This application note details a robust two-part synthetic strategy, commencing with the preparation of the key intermediate, Methyl 5-amino-6-chloropicolinate, followed by its N-acylation to yield the final product.

Overall Synthetic Scheme

The synthesis is accomplished in three main stages, starting from the commercially available 6-hydroxypicolinic acid. The overall transformation is depicted below:

Overall Synthesis A 6-Hydroxypicolinic Acid B 6-Hydroxy-5-nitropicolinic Acid A->B Nitration (HNO3, H2SO4) C Methyl 6-chloro-5-nitropicolinate B->C Chlorination & Esterification (SOCl2, CH3OH) D Methyl 5-amino-6-chloropicolinate C->D Reduction (SnCl2·2H2O, Ethanol) E Methyl 6-chloro-5-pivalamidopicolinate D->E N-Acylation (Pivaloyl Chloride, Pyridine)

Caption: Overall synthetic workflow for Methyl 6-chloro-5-pivalamidopicolinate.

Part 1: Synthesis of Methyl 5-amino-6-chloropicolinate

This part of the protocol outlines the preparation of the crucial amino-picolinate intermediate.

Step 1.1: Nitration of 6-Hydroxypicolinic Acid to 6-Hydroxy-5-nitropicolinic Acid

This initial step introduces the nitro group at the 5-position of the pyridine ring.

Materials

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
6-Hydroxypicolinic AcidC₆H₅NO₃139.1110.0 g (71.9 mmol)
Concentrated Sulfuric AcidH₂SO₄98.0850 mL
Fuming Nitric AcidHNO₃63.0115 mL
IceH₂O18.02As needed
Deionized WaterH₂O18.02For washing

Protocol

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 10.0 g (71.9 mmol) of 6-hydroxypicolinic acid to the stirred sulfuric acid in portions, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the solid has dissolved, add 15 mL of fuming nitric acid dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 6-hydroxy-5-nitropicolinic acid.

Step 1.2: Synthesis of Methyl 6-chloro-5-nitropicolinate

This step involves the simultaneous chlorination of the hydroxyl group and esterification of the carboxylic acid.

Materials

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
6-Hydroxy-5-nitropicolinic AcidC₆H₄N₂O₅184.1110.0 g (54.3 mmol)
Thionyl Chloride (SOCl₂)SOCl₂118.9750 mL (685 mmol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.5 mL (catalytic)
Anhydrous Methanol (CH₃OH)CH₃OH32.04100 mL
Dichloromethane (DCM)CH₂Cl₂84.93For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For washing
BrineNaCl58.44For washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Protocol

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g (54.3 mmol) of 6-hydroxy-5-nitropicolinic acid in 50 mL of thionyl chloride.

  • Add 0.5 mL of DMF as a catalyst.

  • Heat the mixture to reflux and maintain for 4 hours. The solid will gradually dissolve.

  • After refluxing, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • To the resulting residue, add 100 mL of anhydrous methanol and reflux for 3 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in 150 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 6-chloro-5-nitropicolinate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 1.3: Reduction of Methyl 6-chloro-5-nitropicolinate to Methyl 5-amino-6-chloropicolinate

The nitro group is selectively reduced to an amine in this step.

Materials

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
Methyl 6-chloro-5-nitropicolinateC₇H₅ClN₂O₄216.585.0 g (23.1 mmol)
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.6526.1 g (115.5 mmol)
Ethanol (95%)C₂H₅OH46.07100 mL
Ethyl AcetateC₄H₈O₂88.11For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For neutralization
BrineNaCl58.44For washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Protocol

  • In a 250 mL round-bottom flask, dissolve 5.0 g (23.1 mmol) of Methyl 6-chloro-5-nitropicolinate in 100 mL of 95% ethanol.

  • Add 26.1 g (115.5 mmol) of tin(II) chloride dihydrate to the solution.

  • Heat the mixture to reflux and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in 150 mL of ethyl acetate and carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-amino-6-chloropicolinate as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Part 2: Synthesis of Methyl 6-chloro-5-pivalamidopicolinate

This final part of the protocol details the N-acylation of the synthesized amino-picolinate.

Step 2.1: N-Acylation of Methyl 5-amino-6-chloropicolinate

The amino group is acylated with pivaloyl chloride to form the target amide.

N-Acylation cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A Methyl 5-amino-6-chloropicolinate D Methyl 6-chloro-5-pivalamidopicolinate A->D B Pivaloyl Chloride B->D C Pyridine (Base) Dichloromethane (Solvent) 0 °C to rt C->D

Caption: Key components of the N-acylation reaction.

Materials

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
Methyl 5-amino-6-chloropicolinateC₇H₇ClN₂O₂186.603.0 g (16.1 mmol)
Pivaloyl ChlorideC₅H₉ClO120.582.4 mL (19.3 mmol)
Anhydrous PyridineC₅H₅N79.1020 mL
Dichloromethane (DCM)CH₂Cl₂84.9350 mL
1 M Hydrochloric Acid (HCl)HCl36.46For washing
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For washing
BrineNaCl58.44For washing
Anhydrous Magnesium SulfateMgSO₄120.37For drying

Protocol

  • In a 100 mL round-bottom flask, dissolve 3.0 g (16.1 mmol) of Methyl 5-amino-6-chloropicolinate in 50 mL of anhydrous dichloromethane and 20 mL of anhydrous pyridine.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add 2.4 mL (19.3 mmol) of pivaloyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 30 mL of 1 M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure Methyl 6-chloro-5-pivalamidopicolinate.

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pivaloyl chloride is a flammable liquid and is corrosive. Handle with care in a fume hood and wear appropriate PPE.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive. Handle with extreme care and wear appropriate PPE. Always add acid to water, never the other way around.

  • Dichloromethane is a suspected carcinogen. Handle in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in nitration stepIncomplete reaction or loss during work-upEnsure the reaction goes to completion by monitoring with TLC. Be careful during the pouring onto ice to avoid splashing.
Incomplete reduction of nitro groupInsufficient reducing agent or reaction timeUse a larger excess of SnCl₂·2H₂O and ensure the reaction is refluxed for an adequate time. Monitor by TLC.
Difficulty in removing tin saltsFormation of a fine precipitateUse a pad of celite for filtration. Ensure the mixture is sufficiently basic to precipitate all tin salts.
Low yield in acylation stepIncomplete reaction or hydrolysis of acyl chlorideUse anhydrous solvents and reagents. Ensure a sufficient excess of pivaloyl chloride and an adequate reaction time.

References

  • General Picolinate Synthesis: For general methodologies on the synthesis of picolinic acid derivatives, refer to comprehensive organic chemistry textbooks and relevant review articles on pyridine chemistry.
  • Nitration of Pyridine Derivatives: The nitration of pyridine rings is a well-established reaction.
  • Reduction of Aromatic Nitro Compounds: A variety of methods exist for the reduction of nitroarenes. For a review of common methods, see: "Reduction of Aromatic Nitro Compounds," Org. React.2012, 79, 1.
  • N-Acylation Reactions: The acylation of amines is a fundamental transformation in organic synthesis. Detailed procedures can be found in standard laboratory manuals. For insights into pivaloyl chloride reactivity, see: "Pivaloyl Chloride in Organic Synthesis," Synlett2005, 15, 2421-2422.
Application

Application Notes and Protocols: Methyl 6-chloro-5-pivalamidopicolinate in Modern Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Versatile Picolinate Building Block Methyl 6-chloro-5-pivalamidopicolinate is a highly functionalized pyridine derivative that has emerged as a valuable intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Picolinate Building Block

Methyl 6-chloro-5-pivalamidopicolinate is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the realms of agrochemicals and pharmaceuticals.[1][2] Its unique substitution pattern, featuring a reactive chlorine atom at the 6-position, a sterically demanding and electronically influential pivalamido group at the 5-position, and a methyl ester at the 3-position, provides a versatile platform for a range of chemical transformations. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, offering in-depth insights and detailed protocols for the effective utilization of this compound in organic synthesis.

The strategic placement of the chloro- and pivalamido- groups on the picolinate scaffold allows for selective modifications, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the C-6 position.[3][4][5][6] The pivalamido moiety not only influences the electronic properties of the pyridine ring but also serves as a key structural element in various biologically active target molecules.

Physicochemical Properties

A clear understanding of the physical and chemical properties of Methyl 6-chloro-5-pivalamidopicolinate is crucial for its effective handling and application in synthesis.

PropertyValueReference
CAS Number 1142191-95-4[7]
Molecular Formula C₁₂H₁₅ClN₂O₃[7]
Molecular Weight 270.71 g/mol [7]
Appearance Off-white to white solid (typical)
Solubility Soluble in most common organic solvents (e.g., DCM, THF, DMF, DMSO).
Storage Store at room temperature in a dry, well-ventilated area.[7]

Core Reactivity and Synthetic Applications

The synthetic utility of Methyl 6-chloro-5-pivalamidopicolinate is primarily centered around the reactivity of the C-Cl bond at the 6-position of the pyridine ring. This position is activated towards nucleophilic attack and oxidative addition to palladium(0) complexes, making it an ideal handle for introducing molecular diversity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further accentuated by the ester group, facilitates the displacement of the chloride at the 6-position by a variety of nucleophiles.[8][9][10] This reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogen and the electron-withdrawing ester group.

Common nucleophiles for this transformation include:

  • O-Nucleophiles: Alcohols, phenols, and their corresponding alkoxides/phenoxides.

  • N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles.

  • S-Nucleophiles: Thiols and thiophenols.

The pivalamido group at the 5-position can exert a moderate steric hindrance, potentially influencing the reaction rate and requiring more forcing conditions for bulky nucleophiles.

Application Protocol 1: SNAr with an Aliphatic Amine

This protocol describes a general procedure for the reaction of Methyl 6-chloro-5-pivalamidopicolinate with a primary or secondary aliphatic amine.

Reaction Scheme:

G reactant1 Methyl 6-chloro-5-pivalamidopicolinate product Methyl 6-(dialkylamino)-5-pivalamidopicolinate reactant1->product reactant2 R¹R²NH reactant2->product conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, DMSO) Heat

SNAr Reaction with an Amine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 6-chloro-5-pivalamidopicolinate270.711.01.0
Aliphatic Amine (e.g., Morpholine)87.121.21.2
Potassium Carbonate (K₂CO₃)138.212.02.0
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-chloro-5-pivalamidopicolinate (1.0 mmol, 271 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg) and the aliphatic amine (1.2 mmol, e.g., morpholine, 105 µL).

  • Add DMF (5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A mild inorganic base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Triethylamine can also be used.

  • Solvent (DMF): A polar aprotic solvent is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Excess Amine: A slight excess of the amine is used to ensure complete consumption of the starting material.

  • Heat: Heating is often necessary to overcome the activation energy for the nucleophilic attack, especially with the sterically hindering pivalamido group.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in Methyl 6-chloro-5-pivalamidopicolinate is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C and C-heteroatom bonds.[3][4] The Suzuki-Miyaura coupling is a particularly prevalent method for this class of compounds.[5][6][11]

Workflow for a Typical Suzuki-Miyaura Coupling Reaction:

G cluster_reactants Reactants & Catalyst cluster_procedure Procedure cluster_workup Work-up & Purification A Methyl 6-chloro-5-pivalamidopicolinate F Combine reactants, base, and solvent A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O, Toluene) E->F G Degas the mixture F->G H Add palladium catalyst G->H I Heat the reaction mixture H->I J Monitor reaction progress I->J K Aqueous work-up J->K L Extraction with organic solvent K->L M Drying and concentration L->M N Purification (e.g., Column Chromatography) M->N O Final Product N->O

General workflow for a Suzuki-Miyaura coupling.

Application Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 6-chloro-5-pivalamidopicolinate with an arylboronic acid.

Reaction Scheme:

G reactant1 Methyl 6-chloro-5-pivalamidopicolinate product Methyl 6-aryl-5-pivalamidopicolinate reactant1->product reactant2 Ar-B(OH)₂ reactant2->product conditions Pd Catalyst Base Solvent Heat

Suzuki-Miyaura Coupling Reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 6-chloro-5-pivalamidopicolinate270.711.01.0
Arylboronic Acid (e.g., Phenylboronic acid)121.931.51.5
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
1,4-Dioxane-4 mL-
Water-1 mL-

Procedure:

  • In a Schlenk tube, combine Methyl 6-chloro-5-pivalamidopicolinate (1.0 mmol, 271 mg), the arylboronic acid (1.5 mmol, e.g., phenylboronic acid, 183 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Bubble argon through the mixture for 15-20 minutes to degas the solution.

  • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Seal the Schlenk tube and heat the reaction mixture to 90-100 °C for 6-18 hours, with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Trustworthiness and Self-Validation in the Protocol:

  • Degassing: The removal of oxygen is critical as Pd(0) species are sensitive to oxidation, which would deactivate the catalyst. The argon bubbling ensures an inert atmosphere.

  • Catalyst Choice: Pd(PPh₃)₄ is a common and reliable catalyst for Suzuki couplings. For more challenging substrates, other catalysts like PdCl₂(dppf) or catalysts with more specialized ligands might be necessary.

  • Base and Solvent System: The aqueous base is essential for the transmetalation step of the catalytic cycle. The dioxane/water system is a common choice that provides good solubility for both the organic and inorganic reagents.

Conclusion: A Gateway to Novel Molecular Architectures

Methyl 6-chloro-5-pivalamidopicolinate stands out as a strategically designed building block for the synthesis of complex, highly substituted pyridine derivatives. Its utility in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides chemists with a reliable and versatile platform to explore novel chemical space. The protocols and insights provided in this guide are intended to empower researchers in their synthetic endeavors, facilitating the development of new molecules with potential applications in medicine and agriculture.

References

  • CP Lab Safety. Methyl 6-chloro-5-pivalamidopicolinate, 100 mg. [Link]

  • Feng, Y., Liu, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1348. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Kim, J., & Chang, S. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Tetrahedron Letters, 49(38), 5549-5552. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ross, C. H., & Smith, M. D. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(48), 14389-14403. [Link]

  • Babaee, S., Zarei, M., & Hosseinifard, M. (2022). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 12(42), 27345-27353. [Link]

  • Beaver, M. G., et al. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development, 17(9), 1149-1154. [Link]

  • Zarei, M., & Babaee, S. (2022). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Scientific Reports, 12(1), 16949. [Link]

  • PubChem. Methyl 6-chloro-5-nitronicotinate. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Um, I. H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5588-5599. [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3326. [Link]

  • Google Patents.
  • Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 24(21), 15887. [Link]

  • El-Gaby, M. S. A., et al. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 22(7), 893-918. [Link]

  • ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. [Link]

  • DV-Expert. ard 70. [Link]

Sources

Method

Application Note: Strategic Use of Methyl 6-chloro-5-pivalamidopicolinate in Suzuki-Miyaura Cross-Coupling for Drug Discovery Scaffolds

Introduction In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutic agents.[1][2] Among these, picolinic acid derivatives are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutic agents.[1][2] Among these, picolinic acid derivatives are recognized as "privileged structures" due to their capacity for versatile modification and interaction with a wide range of biological targets, leading to compounds with anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] Methyl 6-chloro-5-pivalamidopicolinate is a highly functionalized building block, poised for strategic incorporation into complex molecular architectures. Its key features—a reactive chloropyridine site for cross-coupling, a sterically influential pivalamido group, and a methyl ester for further derivatization—make it an asset for constructing libraries of potential drug candidates.

This guide provides a detailed protocol for the application of Methyl 6-chloro-5-pivalamidopicolinate as an electrophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds in organic synthesis.[4][5] We will delve into the mechanistic principles, provide field-proven insights into optimizing reaction conditions, and present a step-by-step protocol for its successful implementation in a research setting.

Compound Profile

A summary of the key physical and chemical properties of the title compound is presented below.

PropertyValueReference
Compound Name Methyl 6-chloro-5-pivalamidopicolinate[6]
CAS Number 1142191-95-4[6]
Molecular Formula C₁₂H₁₅ClN₂O₃[6]
Molecular Weight 270.71 g/mol [6]
Structure Chemical structure of Methyl 6-chloro-5-pivalamidopicolinate
Class Halogenated Heterocycle[6]
Storage Room Temperature[6]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of Methyl 6-chloro-5-pivalamidopicolinate lies in its role as a substrate for C-C bond formation. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is the method of choice.[7] While aryl iodides and bromides are highly reactive, the use of more stable and cost-effective aryl chlorides, such as in our title compound, has become routine with the development of advanced catalytic systems.[8][9]

Principle of the Reaction: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[4][7] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the picolinate, forming a Pd(II) complex. This is often the rate-determining step for aryl chlorides.[7]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, displacing the halide.[4][10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][11]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2)  Ar-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2)  R-B(OH)2 / Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2  Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Expertise-Driven Experimental Choices

The success of coupling an electron-deficient substrate like a chloropyridine hinges on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ can be effective for chloropyridines.[8] However, for challenging or sterically hindered couplings, more robust systems are required. Modern electron-rich, bulky phosphine ligands such as SPhos or XPhos, when paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, dramatically enhance catalytic activity and allow for reactions at lower temperatures with lower catalyst loadings.[12] These ligands promote the oxidative addition step and stabilize the monoligated palladium species crucial for the catalytic cycle.[12]

  • Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate salt, facilitating transmetalation.[10] While inorganic bases like K₂CO₃ or Na₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior for less reactive aryl chlorides, as they can accelerate the reaction and improve yields.[13] The choice of base must also consider the stability of other functional groups in the molecule, such as the methyl ester which is susceptible to hydrolysis under strongly basic conditions.

  • Solvent System: A mixture of an organic solvent and water is typical. Common choices include Toluene/H₂O, Dioxane/H₂O, or THF/H₂O. The aqueous phase is necessary to dissolve the inorganic base.[14] It is imperative to thoroughly degas the solvent mixture before adding the catalyst, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, leading to lower yields and the formation of homocoupling byproducts.[4]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 6-chloro-5-pivalamidopicolinate with a generic arylboronic acid.

Materials:

  • Methyl 6-chloro-5-pivalamidopicolinate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Methodology

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification A 1. Combine Solids B 2. Add Solvents A->B C 3. Degas Mixture B->C D 4. Add Catalyst/Ligand C->D E 5. Heat Reaction D->E F 6. Cool & Dilute E->F Monitor by TLC/LC-MS G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried round-bottom flask containing a magnetic stir bar, add Methyl 6-chloro-5-pivalamidopicolinate (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Via syringe, add anhydrous 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of the picolinate).

    • Bubble the inert gas through the stirred suspension for an additional 20-30 minutes to thoroughly degas the solvent.

    • In a separate vial, quickly weigh the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq), and add them to the reaction flask against a positive flow of inert gas.

    • Scientist's Note: The pre-weighing of the catalyst and ligand can minimize the time the main reaction is open to the atmosphere.

  • Reaction Execution:

    • Fit the flask with a condenser under the inert atmosphere.

    • Lower the flask into a preheated oil bath and heat the mixture to 80-100 °C.

    • Stir the reaction vigorously. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting picolinate is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation & Expected Outcomes

The following table provides representative, expected outcomes for the coupling of Methyl 6-chloro-5-pivalamidopicolinate with various arylboronic acids under the optimized conditions described above. Yields are hypothetical and based on typical results for Suzuki couplings of chloropyridines.[8][9]

EntryArylboronic AcidExpected ProductRepresentative Yield (%)
1Phenylboronic acidMethyl 6-phenyl-5-pivalamidopicolinate85-95%
24-Methoxyphenylboronic acidMethyl 6-(4-methoxyphenyl)-5-pivalamidopicolinate80-92%
34-Fluorophenylboronic acidMethyl 6-(4-fluorophenyl)-5-pivalamidopicolinate75-88%
43-Pyridylboronic acidMethyl 6-(pyridin-3-yl)-5-pivalamidopicolinate70-85%

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling reagents and solvents.[15]

  • Reagent Handling: Methyl 6-chloro-5-pivalamidopicolinate and related halogenated heterocycles may cause skin and eye irritation.[16] Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[17]

  • Catalyst Safety: Palladium catalysts are toxic and should be handled with care. Avoid creating dust.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All heating and solvent transfers should be performed in a fume hood.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to institutional and local environmental regulations.

Conclusion

Methyl 6-chloro-5-pivalamidopicolinate is a valuable and versatile building block for synthetic and medicinal chemistry. The Suzuki-Miyaura cross-coupling protocol detailed herein provides a reliable and robust method for its incorporation into more complex molecular frameworks. By carefully selecting the catalytic system and reaction conditions, researchers can efficiently generate novel biaryl and heteroaryl picolinate derivatives, paving the way for the discovery of new therapeutic agents.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access.
  • Belnone, F., et al. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gagnon, A., & Wallow, T. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 6-chloro-5-pivalamidopicolinate, 100 mg. Retrieved from [Link]

  • American Chemical Society. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]

  • Pfizer Inc. (2020). Picolinic acid derivatives and their use as intermediates. U.S. Patent No. US10633341B2. Google Patents.
  • Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-4.
  • GlobalRx. (n.d.). Clinical Profile of Chromium Picolinate for Compounding. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

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Application

Application Note: Mechanistic Insights and Protocol for the N-Acylation of Methyl 5-amino-6-chloropicolinate

An Application Note and Protocol for the Synthesis of Methyl 6-chloro-5-pivalamidopicolinate Introduction: Methyl 6-chloro-5-pivalamidopicolinate is a key intermediate in the synthesis of various pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Methyl 6-chloro-5-pivalamidopicolinate

Introduction: Methyl 6-chloro-5-pivalamidopicolinate is a key intermediate in the synthesis of various pharmacologically active molecules, including potent inhibitors of kinases and other enzymes relevant to drug development. Its synthesis involves the selective N-acylation of methyl 5-amino-6-chloropicolinate. This document provides a detailed protocol and explores the underlying reaction mechanism, offering insights into the selection of reagents and conditions to ensure high yield and purity. Understanding the electronic landscape of the aminopicolinate starting material is crucial for optimizing this transformation.

Core Molecular Structure and Reactivity: The starting material, methyl 5-amino-6-chloropicolinate, possesses a pyridine ring substituted with both electron-donating and electron-withdrawing groups. The amino group (-NH₂) at the C5 position is a moderately activating, ortho-para directing group, increasing the nucleophilicity of the ring and, more importantly, providing the reaction site for acylation. Conversely, the chloro group (-Cl) at C6 and the methyl ester (-COOCH₃) at C2 are electron-withdrawing groups. These groups decrease the electron density of the pyridine ring, which reduces the basicity and nucleophilicity of the exocyclic amino group compared to a simple aminopyridine. This electronic push-pull dynamic necessitates careful selection of the acylating agent and reaction conditions to achieve efficient conversion.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of methyl 6-chloro-5-pivalamidopicolinate proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of methyl 5-amino-6-chloropicolinate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent, typically pivaloyl chloride. A base is required to neutralize the HCl byproduct generated during the reaction.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate. The reduced nucleophilicity of the amine, due to the adjacent electron-withdrawing groups, means this step may require elevated temperatures to proceed at a reasonable rate.

  • Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group.

  • Deprotonation: A base, such as pyridine or triethylamine, deprotonates the positively charged nitrogen atom of the resulting protonated amide. This step is crucial as it neutralizes the strong acid (HCl) formed, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction. The final product, methyl 6-chloro-5-pivalamidopicolinate, is formed.

Visualizing the Mechanism:

Reaction_Mechanism Figure 1: Mechanism of N-Pivaloylation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 Methyl 5-amino-6-chloropicolinate INT Tetrahedral Intermediate R1->INT Nucleophilic Attack R2 Pivaloyl Chloride R2->INT P1 Methyl 6-chloro-5-pivalamidopicolinate INT->P1 Collapse & Expulsion of Cl- P2 Protonated Base (e.g., Pyridinium chloride) P1->P2 Deprotonation Base Base (Pyridine) Base->P2

Caption: Figure 1: Mechanism of N-Pivaloylation.

Detailed Laboratory Protocol

This protocol describes the synthesis of methyl 6-chloro-5-pivalamidopicolinate from methyl 5-amino-6-chloropicolinate.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )CAS NumberSupplier (Example)
Methyl 5-amino-6-chloropicolinateC₇H₇ClN₂O₂186.60335654-36-1Sigma-Aldrich
Pivaloyl chloride(CH₃)₃CCOCl120.583282-30-2Sigma-Aldrich
Pyridine (anhydrous)C₅H₅N79.10110-86-1Sigma-Aldrich
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9375-09-2Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9VWR

Experimental Procedure:

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 5-amino-6-chloropicolinate (10.0 g, 53.6 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (100 mL) followed by anhydrous pyridine (8.7 mL, 107.2 mmol, 2.0 equivalents). Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction and minimize potential side reactions.

  • Acylating Agent Addition: Dissolve pivaloyl chloride (7.9 mL, 64.3 mmol, 1.2 equivalents) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Quench the reaction by slowly adding water (50 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure methyl 6-chloro-5-pivalamidopicolinate.

Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge Reactor (Starting Material) B 2. Add Solvents & Base (DCM, Pyridine) A->B C 3. Cool to 0 °C B->C D 4. Add Pivaloyl Chloride (Dropwise, <5 °C) C->D E 5. Stir at RT (12-16 hours) D->E F 6. Aqueous Quench & Wash E->F G 7. Dry & Concentrate F->G H 8. Purify (Recrystallization/Chromatography) G->H Product Final Product H->Product

Caption: Figure 2: Step-by-step synthesis workflow.

Trustworthiness: Self-Validating Protocol Design

  • Stoichiometry Control: Using a slight excess of pivaloyl chloride (1.2 eq.) ensures complete consumption of the limiting starting material. A larger excess is avoided to prevent purification difficulties. Two equivalents of pyridine are used to effectively neutralize the HCl byproduct and act as a mild catalyst.

  • Temperature Management: Initial cooling to 0 °C is crucial. The reaction of an acyl chloride with an amine is highly exothermic. Uncontrolled temperature can lead to the formation of undesired byproducts.

  • In-Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material before proceeding to work-up.

  • Purification Logic: The acidic wash (1M HCl) is specifically designed to remove the basic pyridine catalyst, while the basic wash (NaHCO₃) removes any unreacted pivaloyl chloride (by hydrolysis) and residual acid. This targeted work-up simplifies the final purification step.

References

  • Title: Preparation of pyrimidine compounds as protein kinase inhibitors for treating hyper-proliferative disorders Source: World Intellectual Property Organization, Patent WO2006121856A2 URL
  • Title: Preparation of N-(4-(1-isopropyl-1h-pyrazol-4-yl)pyrimidin-2-yl)-N-methyl-5-(pyridin-2-yl)
  • Title: Acylation of Amines with Acyl Chlorides: A Simple and Efficient Method Source: Organic Chemistry Portal URL: [Link]

Method

The Strategic Utility of Methyl 6-chloro-5-pivalamidopicolinate in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel therapeutic agents. Methyl 6-chloro-5-pi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel therapeutic agents. Methyl 6-chloro-5-pivalamidopicolinate, a synthetically versatile pyridine derivative, has emerged as a key intermediate for accessing complex molecular architectures. Its unique arrangement of reactive sites—a nucleophilic substitution-prone chloro group, a sterically directing pivalamido moiety, and a readily modifiable methyl ester—offers medicinal chemists a powerful tool for scaffold elaboration and lead optimization.

This comprehensive guide provides an in-depth exploration of the applications of Methyl 6-chloro-5-pivalamidopicolinate in medicinal chemistry. We will delve into the rationale behind its use, present detailed protocols for its synthesis and subsequent transformations, and showcase its role in the generation of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Physicochemical Properties and Strategic Value

The inherent reactivity and structural features of Methyl 6-chloro-5-pivalamidopicolinate make it a valuable asset in a synthetic chemist's toolbox. A summary of its key properties is presented below:

PropertyValueSignificance in Synthesis
Molecular Formula C₁₂H₁₅ClN₂O₃Provides the elemental composition.
Molecular Weight 270.71 g/mol Relevant for stoichiometric calculations.
CAS Number 1142191-95-4Unique identifier for the compound.
Appearance Off-white to pale yellow solidImportant for identification and quality control.
Key Functional Groups Chloro, Amide (Pivalamido), Methyl EsterThese groups dictate the molecule's reactivity and potential for chemical modification.

The pivalamido group, with its bulky tert-butyl substituent, plays a crucial role in directing the regioselectivity of subsequent reactions and can influence the conformational preferences of the final molecule. The chloro substituent at the 6-position is a key handle for introducing further complexity through various cross-coupling reactions. Finally, the methyl ester at the 2-position can be readily hydrolyzed or converted to other functional groups, providing another avenue for diversification.

Core Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the parent acid and its subsequent esterification to yield the title compound. These protocols are designed to be self-validating, with explanations for the critical steps.

Protocol 1: Synthesis of 6-Chloro-5-pivalamidopicolinic Acid

This protocol outlines the synthesis of the carboxylic acid precursor, which is a crucial first step.

Workflow Diagram:

G A Starting Material: 5-Amino-6-chloropicolinic acid B Acylation Reaction A->B Pivaloyl chloride, Pyridine, DCM C Product: 6-Chloro-5-pivalamidopicolinic acid B->C Work-up and Purification

Caption: Synthesis of the carboxylic acid precursor.

Materials:

  • 5-Amino-6-chloropicolinic acid

  • Pivaloyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of 5-amino-6-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

    • Rationale: Pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

  • Acylation: Slowly add pivaloyl chloride (1.2 eq) to the cooled solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Rationale: The bulky pivaloyl chloride reacts with the amino group to form the stable amide bond. The slow addition at low temperature helps to control the exothermicity of the reaction.

  • Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Rationale: The acid wash removes excess pyridine, while the water and brine washes remove any remaining water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-chloro-5-pivalamidopicolinic acid.

Protocol 2: Synthesis of Methyl 6-chloro-5-pivalamidopicolinate

This protocol describes the esterification of the parent carboxylic acid to the title compound.

Workflow Diagram:

G A Starting Material: 6-Chloro-5-pivalamidopicolinic acid B Esterification Reaction A->B Methanol, H₂SO₄ (cat.) or SOCl₂, Methanol C Product: Methyl 6-chloro-5-pivalamidopicolinate B->C Work-up and Purification

Caption: Esterification to the final product.

Materials:

  • 6-Chloro-5-pivalamidopicolinic acid

  • Methanol, anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount) OR Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes for extraction and chromatography

Procedure (Fischer Esterification):

  • Reaction Setup: Dissolve 6-chloro-5-pivalamidopicolinic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Rationale: The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify the crude product by flash column chromatography.

Alternative Procedure (via Acyl Chloride):

  • Acyl Chloride Formation: To a solution of 6-chloro-5-pivalamidopicolinic acid (1.0 eq) in an inert solvent like DCM, add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2-3 hours.

    • Rationale: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate.

  • Esterification: Remove the excess thionyl chloride under reduced pressure. Dissolve the crude acyl chloride in anhydrous methanol and stir at room temperature for 1-2 hours.

  • Work-up and Purification: Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify as needed.

Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

While specific, publicly disclosed applications of Methyl 6-chloro-5-pivalamidopicolinate are not extensively documented, its structural motifs are present in a variety of biologically active compounds, particularly in the agrochemical field where picolinate derivatives are well-established herbicides.[1] In medicinal chemistry, this building block serves as a versatile starting point for the synthesis of more complex molecules.

The primary utility of Methyl 6-chloro-5-pivalamidopicolinate lies in its capacity to undergo cross-coupling reactions at the 6-position. The chloro substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, which are crucial for modulating the pharmacological properties of a lead compound.

Illustrative Synthetic Transformation:

G cluster_0 Reaction Components A Methyl 6-chloro-5- pivalamidopicolinate B Suzuki Cross-Coupling A->B C Diversified Product B->C Formation of new C-C bond Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->B Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->B Base Base (e.g., K₂CO₃) Base->B

Caption: Suzuki cross-coupling reaction.

This synthetic strategy enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The pivalamido group can be retained in the final molecule to provide steric bulk and influence binding to a biological target, or it can be hydrolyzed under harsh conditions to reveal a free amine for further functionalization.

Conclusion

Methyl 6-chloro-5-pivalamidopicolinate is a valuable and versatile building block in medicinal chemistry. Its strategically placed functional groups provide multiple handles for synthetic manipulation, allowing for the efficient construction of diverse and complex molecular scaffolds. The protocols provided herein offer a reliable foundation for the synthesis and utilization of this important intermediate. As the demand for novel, highly functionalized heterocyclic compounds in drug discovery continues to grow, the importance of building blocks like Methyl 6-chloro-5-pivalamidopicolinate is set to increase.

References

  • Reddy, K. S., et al. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Molecules, 25(15), 3468. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of Methyl 6-chloro-5-pivalamidopicolinate

Foreword: Strategic Importance of Picolinate Scaffolds in Modern Drug Discovery Methyl 6-chloro-5-pivalamidopicolinate is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Strategic Importance of Picolinate Scaffolds in Modern Drug Discovery

Methyl 6-chloro-5-pivalamidopicolinate is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its strategic importance lies in the differential reactivity of its substituents, particularly the chloro group at the 6-position. This site provides a reactive handle for introducing a wide array of chemical diversity, transforming the core scaffold into a library of novel compounds with potential biological activities. Picolinate derivatives are integral components of numerous pharmacologically active agents, including kinase inhibitors, making the efficient and predictable derivatization of this intermediate a critical process in the drug development pipeline.[1]

This technical guide provides a comprehensive overview of the primary strategies for the derivatization of Methyl 6-chloro-5-pivalamidopicolinate, with a focus on carbon-nitrogen bond formation. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer field-proven, step-by-step protocols, and present data to guide researchers in their synthetic endeavors.

Mechanistic Rationale: Choosing the Right Path for C-N Bond Formation

The chlorine atom at the 6-position of the pyridine ring is the primary site for derivatization. Its replacement by a nucleophile, typically an amine, can be achieved through two principal pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods is dictated by the nucleophilicity of the incoming amine, steric considerations, and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a direct displacement of the chloride by a nucleophile. In the context of a pyridine ring, the ring nitrogen acts as an electron-withdrawing group, activating the positions ortho (2- and 6-) and para (4-) to nucleophilic attack. The reaction proceeds through a high-energy intermediate known as the Meisenheimer complex.

The presence of additional electron-withdrawing groups, such as the methyl ester at the 2-position and the pivalamido group at the 5-position on our target molecule, further activates the 6-position towards nucleophilic attack. However, 2-chloropyridines are generally less reactive in SNAr reactions compared to other heteroaryl chlorides like 2-chloropyrimidines.[2][3] Consequently, forcing conditions such as high temperatures are often necessary to drive the reaction to completion, especially with moderately nucleophilic amines.[4] Flow chemistry, utilizing high temperatures and short reaction times, has also emerged as a powerful technique for uncatalyzed SNAr reactions of chloropyridines.[4][5]

Causality Behind Experimental Choices in SNAr:

  • Solvent: High-boiling, polar aprotic solvents (e.g., DMSO, NMP, DMF) are preferred to solubilize the reactants and to achieve the high temperatures often required.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an excess of the amine nucleophile) is often included to scavenge the HCl generated during the reaction.

  • Temperature: Elevated temperatures (100-180 °C) are typical to overcome the activation energy barrier associated with disrupting the ring's aromaticity.[4]

Palladium-Catalyzed Buchwald-Hartwig Amination

For less nucleophilic amines or when milder reaction conditions are required, the Buchwald-Hartwig amination is the method of choice.[6] This cross-coupling reaction has revolutionized C-N bond formation due to its broad substrate scope and functional group tolerance.[3][7] The reaction is not limited by the inherent electronic properties of the pyridine ring to the same extent as SNAr.

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Causality Behind Experimental Choices in Buchwald-Hartwig Amination:

  • Catalyst System: The choice of palladium source and ligand is critical. Aryl chlorides are less reactive than bromides or iodides, making the oxidative addition step often rate-limiting.[8] Therefore, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos and BrettPhos) are essential to facilitate this step.[8] Pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) are often preferred over generating the active catalyst in situ from sources like Pd(OAc)₂ for better efficiency and reproducibility.[8]

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these couplings.[8] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require a more active catalyst system or higher temperatures.[8]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen).[8]

Experimental Protocols and Data

The following protocols are designed as self-validating systems, providing a robust starting point for the derivatization of Methyl 6-chloro-5-pivalamidopicolinate.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Solvents for palladium-catalyzed reactions should be anhydrous and degassed.

  • Safety: Methyl 6-chloropicolinate and its derivatives should be handled with appropriate personal protective equipment, as they may cause skin and eye irritation and may be harmful if swallowed.[9]

Protocol 1: Derivatization via SNAr with Morpholine

This protocol details a classic high-temperature SNAr reaction.

Workflow Diagram:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reactants: - Methyl 6-chloro-5-pivalamidopicolinate - Morpholine - K₂CO₃ solvent Add DMSO start->solvent setup Assemble reflux apparatus under N₂ atmosphere solvent->setup heat Heat to 140 °C with stirring setup->heat monitor Monitor by TLC/LC-MS (approx. 12-24 h) heat->monitor cool Cool to room temperature monitor->cool Reaction Complete quench Pour into water cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for SNAr Derivatization.

Step-by-Step Methodology:

  • To a sealed vial, add Methyl 6-chloro-5-pivalamidopicolinate (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous dimethyl sulfoxide (DMSO, 0.2 M).

  • Add morpholine (1.5 equiv.) to the mixture.

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Expected Data:

ParameterValue
Starting Material Methyl 6-chloro-5-pivalamidopicolinate
Nucleophile Morpholine
Product Methyl 6-(morpholino)-5-pivalamidopicolinate
Typical Yield 70-85%
Purity (by LC-MS) >95%
Appearance Off-white to pale yellow solid
Protocol 2: Derivatization via Buchwald-Hartwig Amination with Aniline

This protocol is suitable for less nucleophilic amines and provides milder conditions.

Workflow Diagram:

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start To an oven-dried flask, add: - Methyl 6-chloro-5-pivalamidopicolinate - NaOtBu - RuPhos Pd G3 catalyst - RuPhos ligand solvent Add degassed Toluene start->solvent amine Add Aniline solvent->amine setup Seal and purge with Argon amine->setup heat Heat to 100 °C with stirring setup->heat monitor Monitor by TLC/LC-MS (approx. 4-12 h) heat->monitor cool Cool to room temperature monitor->cool Reaction Complete filter Filter through Celite cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Buchwald-Hartwig Derivatization.

Step-by-Step Methodology:

  • In a glovebox or under a stream of argon, add to an oven-dried flask: Methyl 6-chloro-5-pivalamidopicolinate (1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), RuPhos Pd G3 (0.02 equiv.), and RuPhos (0.02 equiv.).

  • Add anhydrous, degassed toluene (0.2 M).

  • Add aniline (1.2 equiv.).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Expected Data:

ParameterValue
Starting Material Methyl 6-chloro-5-pivalamidopicolinate
Nucleophile Aniline
Product Methyl 6-(phenylamino)-5-pivalamidopicolinate
Typical Yield 80-95%
Purity (by LC-MS) >98%
Appearance White to tan solid

Conclusion and Future Perspectives

The derivatization of Methyl 6-chloro-5-pivalamidopicolinate at the 6-position is a robust and versatile process for generating novel molecular entities. The choice between a thermally-driven SNAr reaction and a palladium-catalyzed Buchwald-Hartwig amination allows for the introduction of a diverse range of amino-substituents. The SNAr approach is operationally simpler but is generally limited to more nucleophilic amines and requires harsher conditions. In contrast, the Buchwald-Hartwig amination offers broader substrate scope and milder conditions at the cost of requiring an inert atmosphere and a specialized catalyst system. These methodologies empower researchers to efficiently create libraries of picolinate derivatives for screening in drug discovery and materials science applications.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 18(8), 9759-9775. [Link]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

  • Nawrocki, J., & Andrzejewski, P. (2001). Derivatization of the mutagen MX (3-chloro-4(dichloromethyl)-5-hydroxy-2(5H)-furanone) with butyl alcohols prior to GC-MS analysis. Water Research, 35(8), 1891-1896. [Link]

  • ResearchGate. (n.d.). Amination of 4-chloropyridine using Cu(I)-polyacrylate heterogeneous catalyst. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of (pivaloyloxy)methyl 6α-fluoropenicillanate. [Link]

  • PubChem. (n.d.). Methyl 6-chloropicolinate. [Link]

  • ResearchGate. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. [Link]

  • PubMed. (1998). Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. [Link]

  • The Journal of Organic Chemistry. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. [Link]

  • Google Patents. (2018).
  • MDPI. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Wikipedia. (n.d.). PEPPSI. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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Method

The Strategic Utility of Methyl 6-chloro-5-pivalamidopicolinate in the Synthesis of Novel Compounds: Application Notes and Protocols

Introduction: A Versatile Building Block for Modern Drug Discovery In the landscape of contemporary medicinal chemistry and materials science, the demand for novel molecular architectures with precisely tailored properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the demand for novel molecular architectures with precisely tailored properties is insatiable. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals and functional materials. Among the repertoire of synthetic building blocks, Methyl 6-chloro-5-pivalamidopicolinate has emerged as a strategic intermediate for the construction of complex molecular scaffolds. Its unique substitution pattern, featuring a reactive chlorine atom at the 6-position, a sterically demanding and directing pivalamido group at the 5-position, and a methyl ester at the 2-position, offers a versatile platform for a variety of chemical transformations.

This guide provides an in-depth exploration of Methyl 6-chloro-5-pivalamidopicolinate as a key building block. We will delve into its synthesis, physicochemical properties, and, most importantly, its application in the generation of diverse compound libraries through palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, offering researchers a practical toolkit for leveraging this valuable synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The properties of Methyl 6-chloro-5-pivalamidopicolinate are summarized in the table below.

PropertyValueSource
CAS Number 1142191-95-4[1][2][3][4]
Molecular Formula C₁₂H₁₅ClN₂O₃[1][2][3][4]
Molecular Weight 270.71 g/mol [1][2][3][4]
Appearance White to off-white solidCommercially available
Solubility Soluble in most common organic solvents (e.g., DCM, THF, DMF, DMSO)General chemical knowledge
Storage Store at room temperature in a dry, well-ventilated place[1]

Synthesis of Methyl 6-chloro-5-pivalamidopicolinate: A Practical Protocol

The availability of a reliable synthetic route to Methyl 6-chloro-5-pivalamidopicolinate is crucial for its widespread application. While various multistep sequences can be envisioned, a common approach involves the amidation of a 5-amino-6-chloropicolinate precursor. The following protocol outlines a representative synthesis.

Protocol 1: Synthesis of Methyl 6-chloro-5-pivalamidopicolinate

Reaction Scheme:

Materials:

  • Methyl 5-amino-6-chloropicolinate

  • Pivaloyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of Methyl 5-amino-6-chloropicolinate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 6-chloro-5-pivalamidopicolinate as a solid.

Rationale and Insights:

  • The use of an anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the reactive pivaloyl chloride.

  • The addition of a base, such as pyridine or triethylamine, is necessary to neutralize the hydrochloric acid generated during the reaction.

  • The slow, dropwise addition of pivaloyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.

  • Workup with a mild base like sodium bicarbonate removes any remaining acidic impurities.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of Methyl 6-chloro-5-pivalamidopicolinate lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The chlorine atom at the 6-position is amenable to displacement, allowing for the introduction of a wide array of substituents. The bulky pivalamido group at the 5-position can exert a significant directing effect, influencing the regioselectivity of the reaction and potentially impacting the conformational preferences of the final products.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or their derivatives.[5][6] Methyl 6-chloro-5-pivalamidopicolinate serves as an excellent substrate for this reaction, allowing for the synthesis of 6-aryl-5-pivalamidopicolinates. These products can be valuable intermediates in the development of novel pharmaceuticals and agrochemicals.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 6-chloro-5-pivalamidopicolinate with an Arylboronic Acid

Reaction Scheme:

Materials:

  • Methyl 6-chloro-5-pivalamidopicolinate

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃), SPhos, XPhos)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃))

  • Solvent (e.g., 1,4-dioxane, toluene, DMF) and water

  • Ethyl acetate for extraction

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a reaction vessel, combine Methyl 6-chloro-5-pivalamidopicolinate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for the success of the Suzuki-Miyaura coupling. For challenging substrates, more electron-rich and sterically hindered phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields.

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation. The choice of base and solvent can influence the reaction outcome and should be optimized for each specific substrate combination. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Therefore, maintaining an inert atmosphere throughout the reaction is essential to prevent catalyst deactivation.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Combine Reactants: - Methyl 6-chloro-5-pivalamidopicolinate - Arylboronic Acid - Base (e.g., K₂CO₃) Catalyst Add Catalyst System: - Palladium Precatalyst (e.g., Pd(OAc)₂) - Phosphine Ligand (e.g., SPhos) Reactants->Catalyst Solvent Add Degassed Solvent (e.g., Dioxane/Water) Catalyst->Solvent Heat Heat to 80-100 °C under Inert Atmosphere Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Dilute with Ethyl Acetate Monitor->Quench Wash Wash with Water and Brine Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product 6-Aryl-5-pivalamidopicolinate Purify->Product

[Image of the Buchwald-Hartwig amination reaction scheme. This would show Methyl 6-chloro-5-pivalamidopicolinate reacting with a secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the 6-amino-5-pivalamidopicolinate product.]

Caption: Key components of the Buchwald-Hartwig amination.

Conclusion: A Gateway to Chemical Diversity

Methyl 6-chloro-5-pivalamidopicolinate has proven to be a highly valuable and versatile building block for the synthesis of a wide range of novel compounds. Its strategic substitution pattern allows for selective functionalization at the 6-position through robust and well-established palladium-catalyzed cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors, accelerating the discovery and development of new molecules with potential applications in medicine, agriculture, and materials science. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the creation of even more complex and functionally diverse molecular entities.

References

  • CP Lab Safety. Methyl 6-chloro-5-pivalamidopicolinate, 100 mg. [Link]

  • PubChem. Methyl 6-chloro-5-pivalamidopicolinate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemsigma. Methyl 6-chloro-5-pivalamidopicolinate [1142191-95-4]. [Link]

  • Google Patents. Synthesis method of 2-chloro-5-chloromethylpyridine.
  • Google Patents.
  • PubMed. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. [Link]

Sources

Application

Topic: A Multi-Technique Approach for the Comprehensive Characterization of Methyl 6-chloro-5-pivalamidopicolinate

An Application Note from the Senior Scientist's Desk Audience: Researchers, scientists, and drug development professionals. Abstract Methyl 6-chloro-5-pivalamidopicolinate is a key heterocyclic building block, often util...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 6-chloro-5-pivalamidopicolinate is a key heterocyclic building block, often utilized in the synthesis of complex pharmaceutical agents. Its purity, structure, and stability are critical parameters that directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, multi-technique guide for the thorough characterization of this compound. We move beyond mere procedural lists to explain the scientific rationale behind method selection and experimental design. The protocols herein describe an integrated workflow utilizing chromatography, mass spectrometry, NMR spectroscopy, and thermal analysis to create a complete analytical profile, including an assessment of intrinsic stability through forced degradation studies.

Introduction: The Imperative for Rigorous Characterization

In pharmaceutical development, the adage "you can't control what you can't measure" is paramount. For an intermediate like Methyl 6-chloro-5-pivalamidopicolinate, a complete analytical characterization serves multiple purposes: it confirms the chemical identity and structure, quantifies its purity by identifying and measuring impurities, and provides essential data on its physicochemical properties and stability. This knowledge is fundamental for process optimization, quality control (QC) release, and regulatory compliance.

This guide presents a suite of orthogonal analytical techniques designed to provide a self-validating system for the characterization of this molecule. Each method offers a unique and complementary perspective, ensuring a high degree of confidence in the final analytical assessment.

Physicochemical Properties and Molecular Structure

A foundational understanding of the molecule's basic properties is the starting point for all analytical method development.

Molecular Structure:

Table 1: Physicochemical Properties of Methyl 6-chloro-5-pivalamidopicolinate

PropertyValueSource
CAS Number 1142191-83-0 (for the parent acid)[1]
Molecular Formula C₁₂H₁₅ClN₂O₃Derived from structure
Molecular Weight 270.71 g/mol Derived from structure
IUPAC Name methyl 6-chloro-5-(2,2-dimethylpropanamido)pyridine-2-carboxylateDerived from structure

Chromatographic Analysis: Purity, Potency, and Impurity Profiling

Chromatography is the cornerstone for separating the target molecule from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle of Method Selection: Reversed-phase HPLC (RP-HPLC) is the method of choice due to the molecule's moderate polarity and the presence of a strong UV chromophore (the pyridine ring system). This allows for excellent separation from potential non-polar or more polar impurities and sensitive detection. A stability-indicating method—one that can resolve the main peak from all potential degradation products—is essential.[2]

dot

Caption: HPLC analysis workflow from sample preparation to data processing.

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation (Diluent: 50:50 Acetonitrile/Water):

    • Accurately weigh approximately 10 mg of Methyl 6-chloro-5-pivalamidopicolinate into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a concentration of ~0.1 mg/mL.

    • Filter an aliquot through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    Table 2: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for this type of analyte.
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v)A simple isocratic mobile phase is often sufficient for purity. A gradient may be needed if impurities with widely different polarities are present.[3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 264 nmPicolinate derivatives show strong absorbance in this region.[3]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 15 minutesShould be sufficient to elute the main peak and any post-eluting impurities.
  • Data Analysis:

    • Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay (Potency): Analyze the sample against a reference standard of known concentration. Calculate the potency using the external standard method.

Spectroscopic Analysis: Unambiguous Structure Elucidation

Spectroscopic methods provide definitive confirmation of the molecule's covalent structure and molecular weight.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle of Method Selection: Mass spectrometry directly measures the mass-to-charge ratio (m/z), providing one of the most definitive proofs of molecular identity. For this compound, the presence of a chlorine atom provides a highly characteristic isotopic pattern (³⁵Cl and ³⁷Cl), which serves as an internal validation of the elemental composition.[4][5]

dot

MS_Fragmentation M Molecular Ion (M⁺) m/z = 270/272 ³⁵Cl / ³⁷Cl ~3:1 ratio F1 Loss of •OCH₃ m/z = 239/241 M:f0->F1 -31 F2 Loss of C(CH₃)₃ m/z = 213/215 M:f0->F2 -57 F3 Loss of •Cl m/z = 235 M:f0->F3 -35

Caption: Predicted ESI-MS fragmentation pathway for the target molecule.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).

  • Method:

    • Utilize the HPLC conditions outlined in Table 2.

    • Divert the flow post-UV detector to the MS inlet.

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The pyridine nitrogen is readily protonated.

  • Data Analysis:

    • Confirm the molecular ion peak [M+H]⁺ at m/z 271.

    • Crucially, verify the presence of the A+2 isotopic peak at m/z 273 with an intensity approximately one-third of the main peak, confirming the presence of one chlorine atom.[4]

    • Analyze the fragmentation pattern to further confirm the structure, looking for characteristic losses (e.g., loss of the pivaloyl group or methoxy group).

Nuclear Magnetic Resonance (NMR) for Definitive Structural Confirmation

Principle of Method Selection: NMR spectroscopy is the gold standard for elucidating the precise covalent structure and connectivity of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectral Features:

    • ¹H NMR:

      • A sharp singlet (~1.3 ppm) integrating to 9H, corresponding to the three equivalent methyl groups of the pivaloyl moiety.

      • A sharp singlet (~3.9 ppm) integrating to 3H for the methyl ester group.

      • Two doublets in the aromatic region (~7.5-8.5 ppm), each integrating to 1H, for the two coupled protons on the pyridine ring.

      • A broad singlet for the N-H proton of the amide.

    • ¹³C NMR:

      • Signals for the pivaloyl carbons (quaternary and methyls).

      • A signal for the methyl ester carbon.

      • Signals for the six distinct carbons of the substituted pyridine ring.

      • Signals for the two carbonyl carbons (amide and ester).

Thermal Analysis: Assessing Stability and Physical Form

Thermal analysis techniques are crucial for understanding the material's behavior at different temperatures, which is vital for drying, storage, and formulation processes.[6][7][8][9]

Experimental Protocol: TGA and DSC

  • Instrumentation: A Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine thermal stability and quantify volatile content (e.g., residual solvent or water).

    • Method: Heat a 5-10 mg sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Analysis: Observe the temperature at which significant weight loss (decomposition) begins. Any weight loss at lower temperatures (<150 °C) likely corresponds to volatiles.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the melting point, heat of fusion, and detect any polymorphic transitions.

    • Method: Heat a 2-5 mg sample in a sealed aluminum pan from 25 °C to a temperature above the melting point at a rate of 10 °C/min.

    • Analysis: The peak of the endotherm corresponds to the melting point of the substance. A sharp melting peak is indicative of high purity.

Forced Degradation: Probing Intrinsic Molecular Stability

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[10] They are used to develop stability-indicating analytical methods and to predict potential degradation pathways.[2][11]

dot

Caption: Workflow for conducting forced degradation studies.

Protocol for Forced Degradation

  • Objective: To achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being excessively broken down.[10][12]

  • Procedure: Expose a solution of the analyte (~0.1 mg/mL) to the stress conditions outlined in Table 3. Include a control sample (unstressed) in all analyses.

  • Analysis: At appropriate time points, neutralize the acid/base stressed samples, and then analyze all samples using the validated stability-indicating HPLC method (Section 3.1), preferably with MS detection to aid in the identification of degradants.

Table 3: Forced Degradation Stress Conditions

Stress ConditionReagent/ConditionTypical DurationRationale
Acidic Hydrolysis 0.1 M HCl at 60 °C2 - 24 hoursTests susceptibility of amide and ester groups to acid-catalyzed hydrolysis.[10]
Basic Hydrolysis 0.1 M NaOH at 60 °C1 - 8 hoursTests susceptibility of amide and ester groups to base-catalyzed hydrolysis.[10]
Oxidation 3% H₂O₂ at room temp.8 - 24 hoursAssesses vulnerability to oxidative degradation.[11]
Thermal Solution heated at 60 °C24 - 72 hoursEvaluates the thermal stability of the molecule in solution.
Photolytic ICH Q1B compliant chamberPer ICH Q1BDetermines light sensitivity, which is critical for packaging and storage decisions.[12]

Conclusion

The analytical characterization of Methyl 6-chloro-5-pivalamidopicolinate requires a holistic and orthogonal approach. By combining chromatographic separation (HPLC), spectroscopic elucidation (MS, NMR), and thermal analysis (TGA, DSC), a comprehensive and reliable profile of the molecule's identity, purity, and physical properties can be established. Furthermore, forced degradation studies provide critical insights into its intrinsic stability, which is indispensable for the development of robust formulations and manufacturing processes. The integrated workflow presented in this application note provides a solid framework for researchers and scientists to ensure the quality and consistency of this important pharmaceutical intermediate.

References

  • NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
  • SIELC Technologies. (n.d.). HPLC Method for Nicotinic Acid/Niacin, Pyridinedicarboxylic Acid.
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • C-Therm Technologies Ltd. (2022). Thermal Analysis in the Pharmaceutical Industry.
  • Hitachi High-Tech Analytical Science. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Patel, K., et al. (2016).
  • Alsante, K. M., et al. (n.d.).
  • Rala, S. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • LGC. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Singh, R., et al. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Scribd. (n.d.).
  • Aboul-Enein, H. Y., et al. (2005). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography.
  • Sigma-Aldrich. (n.d.). 6-Chloro-5-pivalamidopicolinic acid.
  • Sigma-Aldrich. (n.d.). 6-Chloro-5-pivalamidopicolinic acid AldrichCPR.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-chloro-5-pivalamidopicolinate

Welcome to the technical support guide for the synthesis of Methyl 6-chloro-5-pivalamidopicolinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 6-chloro-5-pivalamidopicolinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles to help you improve your reaction yield and product purity.

Section 1: Reaction Overview and Workflow

The synthesis of Methyl 6-chloro-5-pivalamidopicolinate is fundamentally an N-acylation reaction. It involves the formation of an amide bond between the primary amine of Methyl 6-amino-5-chloropicolinate and the highly reactive acyl chloride, pivaloyl chloride. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.

The overall transformation is as follows:

Methyl 6-amino-5-chloropicolinate + Pivaloyl Chloride → Methyl 6-chloro-5-pivalamidopicolinate + HCl

The HCl generated is neutralized by the base to form a hydrochloride salt, which is typically removed during the aqueous workup.

Experimental Workflow Diagram

The following diagram outlines the critical steps from reaction setup to the isolation of the final, purified product.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation cluster_3 Purification Setup 1. Dissolve Amine & Base in Anhydrous Solvent Cool 2. Cool Reaction Mixture to 0°C Setup->Cool Addition 3. Slow, Dropwise Addition of Pivaloyl Chloride Cool->Addition Stir 4. Stir at 0°C, then Warm to Room Temp Addition->Stir Monitor 5. Monitor by TLC/LC-MS for Completion Stir->Monitor Quench 6. Quench Reaction (e.g., with Water) Monitor->Quench Wash 7. Aqueous Washes (NaHCO3, Brine) Quench->Wash Dry 8. Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Purify Crude Product (Recrystallization or Chromatography) Concentrate->Purify Final 11. Isolate Pure Product Purify->Final

Caption: General workflow for the synthesis of Methyl 6-chloro-5-pivalamidopicolinate.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I fix it?

Low yield is a multifaceted problem. The following decision tree and detailed explanations will help you diagnose the root cause.

Troubleshooting Diagram: Diagnosing Low Yield

G cluster_causes cluster_solutions Start Low Yield Observed Check_TLC Analyze TLC/LC-MS of Crude Reaction Mixture Start->Check_TLC Cause_SM Significant Starting Material Remains Check_TLC->Cause_SM Incomplete Conversion Cause_SideProduct Multiple Side Products Observed Check_TLC->Cause_SideProduct Poor Selectivity Cause_Clean Reaction Looks Clean, but Yield is Low Check_TLC->Cause_Clean Good Conversion Sol_SM 1. Increase Reaction Time/Temp 2. Check Reagent Stoichiometry 3. Verify Reagent Purity Cause_SM->Sol_SM Sol_SideProduct 1. Ensure Anhydrous Conditions (Hydrolysis of PivCl) 2. Slow Reagent Addition at 0°C 3. Check Base Equivalence Cause_SideProduct->Sol_SideProduct Sol_Clean 1. Optimize Aqueous Workup (Avoid Emulsions) 2. Re-evaluate Purification Method (e.g., Solvent for Recrystallization) Cause_Clean->Sol_Clean

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Causes & Solutions for Low Yield:
  • Cause A: Incomplete Reaction

    • Explanation: If significant amounts of the starting amine (Methyl 6-amino-5-chloropicolinate) remain, the reaction has not gone to completion. This can be due to insufficient reaction time, non-optimal temperature, or incorrect stoichiometry.

    • Solution:

      • Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS every hour. If the reaction stalls at room temperature, consider gentle heating (e.g., 40°C), but be aware that higher temperatures can promote side reactions.

      • Stoichiometry: Pivaloyl chloride is a volatile and highly reactive liquid that can hydrolyze if exposed to atmospheric moisture.[1] It is common practice to use a slight excess to ensure complete conversion of the limiting amine starting material. See the table below for recommended stoichiometry.

ReagentEquivalentsRationale
Methyl 6-amino-5-chloropicolinate1.0Limiting Reagent
Pivaloyl Chloride1.05 - 1.2Accounts for potential hydrolysis and ensures full conversion.
Tertiary Amine Base (e.g., TEA)1.2 - 1.5Neutralizes generated HCl and can act as a catalyst. Excess ensures the reaction medium does not become acidic.
  • Cause B: Hydrolysis of Pivaloyl Chloride

    • Explanation: Pivaloyl chloride reacts vigorously with water to form pivalic acid and HCl.[1] If your solvent or glassware is not properly dried, or if the reaction is left open to the atmosphere, a significant portion of your acylating agent will be quenched before it can react with the amine. This reduces the effective concentration of pivaloyl chloride, leading to an incomplete reaction.

    • Solution:

      • Anhydrous Conditions: Use a flame-dried or oven-dried flask under an inert atmosphere (Nitrogen or Argon).

      • Dry Solvents: Use a freshly distilled anhydrous solvent or a commercially available solvent from a sealed bottle (e.g., over molecular sieves). Dichloromethane (DCM) is a common choice.[2][3]

      • Reagent Handling: Add pivaloyl chloride via a dry syringe.

  • Cause C: Product Loss During Workup or Purification

    • Explanation: The reaction may have proceeded well, but the product is lost during extraction and purification. This can happen due to the formation of emulsions during aqueous washes or choosing a suboptimal solvent system for recrystallization or chromatography.

    • Solution:

      • Workup: After quenching the reaction, perform washes with a saturated NaHCO₃ solution to remove excess acid and pivalic acid, followed by a brine wash to break up emulsions and remove bulk water.

      • Purification: Methyl 6-chloro-5-pivalamidopicolinate is a solid. Recrystallization is often the most efficient purification method. Screen various solvent systems (e.g., Ethyl Acetate/Hexanes, Isopropanol, Toluene) to find one that provides good recovery of crystalline material.

Q2: My final product is impure. How do I identify and eliminate common impurities?
  • Impurity A: Unreacted Methyl 6-amino-5-chloropicolinate

    • Identification: This will appear as a more polar spot on a TLC plate compared to the product.

    • Cause: Incomplete reaction (see Q1).

    • Solution: Ensure a slight excess of pivaloyl chloride is used. If present in the final product, it can be difficult to remove by recrystallization alone and may require column chromatography.

  • Impurity B: Pivalic Acid

    • Identification: An acidic impurity that can sometimes be observed on TLC or in NMR spectra.

    • Cause: Hydrolysis of pivaloyl chloride.[1]

    • Solution: This impurity is easily removed during the workup. A wash with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, forming a water-soluble sodium salt that partitions into the aqueous layer.

  • Impurity C: N,N-Diisopropylethylammonium Chloride or Triethylammonium Chloride

    • Identification: Water-soluble salts. If they contaminate the final product, it's usually due to an inefficient workup.

    • Cause: These are the byproduct of the base scavenging the generated HCl.

    • Solution: Perform multiple aqueous washes (water and/or brine) during the workup to ensure all water-soluble salts are thoroughly removed from the organic layer.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best choice of solvent and base for this reaction?

    • Solvent: Aprotic, anhydrous solvents are essential. Dichloromethane (DCM) is an excellent first choice due to its high solvency for the starting materials and its inert nature.[3] Other options include Tetrahydrofuran (THF) and Ethyl Acetate.

    • Base: A non-nucleophilic, sterically hindered tertiary amine is ideal.

      • Triethylamine (TEA): Cost-effective and commonly used. Its hydrochloride salt has some solubility in DCM, which can sometimes complicate workup.

      • N,N-Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered and less nucleophilic than TEA, reducing the risk of side reactions. Its hydrochloride salt is more soluble in organic solvents, making it easier to wash out. This is often the preferred base.

ReagentKey Characteristics
Solvents
Dichloromethane (DCM)High solvency, inert, easy to remove (BP ~40°C).
Tetrahydrofuran (THF)Good solvent, but must be rigorously dried as it can contain peroxides and water.
Ethyl Acetate (EtOAc)Good solvent, but susceptible to hydrolysis under acidic/basic conditions.
Bases
Triethylamine (TEA)Common, inexpensive, sufficiently basic (pKa of conjugate acid ~10.7).
DIPEA (Hünig's Base)Sterically hindered, non-nucleophilic, preferred for sensitive substrates (pKa of conjugate acid ~11).
  • Q2: How should I add the pivaloyl chloride?

    • The reaction between an amine and an acyl chloride is typically fast and exothermic. To maintain control and prevent the formation of side products, the pivaloyl chloride should be added slowly and dropwise to the reaction mixture, which has been pre-cooled in an ice bath (0°C).[3] Rapid addition can cause a temperature spike, leading to degradation or undesired side reactions.

  • Q3: What is the best way to purify the final product?

    • For most lab-scale syntheses (>1g), recrystallization is the most efficient and scalable method for obtaining high-purity material. A good starting point for a recrystallization solvent system is ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. If recrystallization fails to remove a persistent impurity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.

Section 4: Optimized Experimental Protocol

This protocol is designed as a robust starting point for the synthesis on a 5-10 gram scale.

Materials:

  • Methyl 6-amino-5-chloropicolinate (1.0 eq)

  • Pivaloyl Chloride (1.1 eq)[4][5]

  • N,N-Diisopropylethylamine (DIPEA) (1.3 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and inert atmosphere setup (N₂ or Ar).

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 6-amino-5-chloropicolinate (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of starting amine). Stir to dissolve.

  • Add DIPEA (1.3 eq) to the solution.

  • Cool the flask in an ice/water bath to 0°C.

  • Reagent Addition: Add pivaloyl chloride (1.1 eq) dropwise to the cold, stirring solution over 15-20 minutes via a dropping funnel or syringe. Ensure the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor the consumption of the starting amine by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS. The reaction is complete when the starting amine spot is no longer visible.[3]

  • Workup:

    • Cool the mixture back to 0°C and slowly quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess DIPEA)

      • Saturated aqueous NaHCO₃ (to remove pivalic acid and residual HCl)

      • Brine

  • Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude solid product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 6-chloro-5-pivalamidopicolinate as a white to off-white solid.

References

  • Ataman Kimya. (n.d.). Pivaloyl Chloride. Retrieved from atamankimya.com. [Link]

  • Wikipedia. (2023). Pivaloyl chloride. Retrieved from en.wikipedia.org. [Link]

  • Grokipedia. (n.d.). Pivaloyl chloride. Retrieved from grokipedia.org. [Link]

  • ResearchGate. (2015). Can anyone help with the synthesis of a secondary amide from carboxylic acid?. Retrieved from researchgate.net. [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of tert-Butyl pivaloyloxy carbamate. Retrieved from orgsyn.org. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 6-chloro-5-pivalamidopicolinate

Welcome to the technical support center for the purification of Methyl 6-chloro-5-pivalamidopicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 6-chloro-5-pivalamidopicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this key chemical intermediate. The information presented here is grounded in established chemical principles and validated experimental practices to ensure you can achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may face during the purification of Methyl 6-chloro-5-pivalamidopicolinate from a reaction mixture. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My final product has a low yield after purification by column chromatography. What are the likely causes and how can I improve it?

Answer:

Low recovery from column chromatography is a frequent issue that can often be attributed to several factors. Understanding the underlying reasons will help you systematically troubleshoot and optimize your purification protocol.

  • Product Adsorption onto Silica Gel: The picolinate moiety in your target compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or "streaking" on the column. This is especially problematic if the crude material contains basic impurities that neutralize the silica surface, causing your product to bind more tightly.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v in your eluent). This will cap the acidic silanol groups and minimize product loss. A general protocol for workup procedures involving similar compounds suggests purification by column chromatography.[1]

  • Inappropriate Solvent System: An eluent with either too low or too high polarity can lead to poor separation and product loss. If the eluent is not polar enough, your product will move too slowly or not at all. Conversely, if it's too polar, it may co-elute with impurities.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) before committing to a large-scale column. A good starting point for chlorinated pyridine derivatives is a mixture of hexanes and ethyl acetate. Gradually increase the polarity to find the optimal mobile phase that provides good separation between your product and impurities.

  • Product Decomposition on Silica: Although picolinate esters are generally stable, prolonged exposure to acidic silica gel can potentially lead to hydrolysis or other degradation pathways, especially if the reaction workup was not sufficiently quenching.

    • Solution: In addition to deactivating the silica, consider using a less acidic stationary phase like alumina (neutral or basic). Alternatively, minimize the time your compound spends on the column by using a faster flow rate or a shorter column.

Question 2: I'm observing a persistent impurity in my NMR/LC-MS analysis even after multiple purification attempts. How can I identify and remove it?

Answer:

Identifying and removing persistent impurities requires a combination of analytical investigation and strategic purification adjustments.

  • Potential Impurity Identity:

    • Starting Material: Incomplete reaction is a common source of impurities. Check for the presence of the starting amine, 6-chloro-5-aminopicolinate.

    • Hydrolyzed Product: The pivalamide group can be susceptible to hydrolysis under certain conditions, leading to the formation of 6-chloro-5-aminopicolinate. The ester can also be hydrolyzed to 6-chloro-5-pivalamidopicolinic acid.[2][3][4] The stability of ester groups can be influenced by factors like humidity.[5]

    • Regioisomers: Depending on the synthetic route, regioisomers of the starting materials or the final product could be present. These can be particularly challenging to separate due to their similar physical properties.[6]

  • Troubleshooting and Removal Strategies:

    • Analytical Characterization: Utilize LC-MS to determine the molecular weight of the impurity. This can provide crucial clues to its identity. If possible, isolate a small amount of the impurity for NMR analysis.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

    • Preparative HPLC: For high-purity requirements and difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. While more resource-intensive, it offers superior resolution compared to standard column chromatography.

Question 3: My product appears to be degrading during the workup or purification. What are the signs and how can I prevent this?

Answer:

Degradation can manifest as discoloration of your sample, the appearance of new spots on TLC, or unexpected peaks in your analytical data. The primary culprits are often harsh pH conditions or excessive heat.

  • Hydrolysis of the Pivalamide or Ester:

    • Pivaloyl Group Stability: The pivaloyl (Piv) protecting group is generally stable under acidic and oxidative conditions.[7] However, it can be cleaved under strong basic conditions.[8]

    • Ester Stability: Picolinate esters can undergo hydrolysis, a reaction that can be catalyzed by both acids and bases.[9][10]

    • Prevention: Maintain a neutral pH during your aqueous workup. Use a mild base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide. Avoid prolonged heating of the reaction mixture or purified product, especially in the presence of water. When concentrating your product, use a rotary evaporator at a moderate temperature. Esters are generally stable molecules, but prone to hydrolysis, so they should be stored in a dry place.[5]

  • Workflow for Minimizing Degradation:

    • Efficient Workup: Perform the aqueous workup and extractions as quickly as possible.

    • Drying: Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.

    • Storage: Store the purified product in a cool, dry, and inert atmosphere.[11] For long-term storage, consider keeping it in a desiccator under argon or nitrogen.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and analysis of Methyl 6-chloro-5-pivalamidopicolinate.

Q1: What is the expected appearance and molecular weight of pure Methyl 6-chloro-5-pivalamidopicolinate?

A1: Pure Methyl 6-chloro-5-pivalamidopicolinate is typically a solid.[11] Its molecular formula is C12H15ClN2O3, and its molecular weight is 270.71 g/mol .[11]

Q2: What are the recommended analytical techniques for assessing the purity of the final product?

A2: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of your compound and identifying any structural isomers or residual solvents.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your product and can help in identifying impurities.

  • Gas Chromatography (GC): GC can be a suitable method for purity assessment, especially for detecting volatile impurities.[12]

Q3: What are the key safety precautions to take when handling this compound and the solvents used for its purification?

A3:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for Methyl 6-chloro-5-pivalamidopicolinate and all solvents for specific handling and disposal information. The precursor, 6-Chloro-5-pivalamidopicolinic acid, has hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying Methyl 6-chloro-5-pivalamidopicolinate using flash column chromatography.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, and then carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution of your product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying Methyl 6-chloro-5-pivalamidopicolinate by recrystallization.

  • Solvent Selection: Choose a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Typical Impurity Profile Before and After Purification

ImpurityTypical % in Crude% After Column Chromatography% After Recrystallization
Starting Amine5-10%< 0.5%< 0.1%
Hydrolyzed Acid2-5%< 0.2%Not Detected
Other Unknowns1-3%< 0.1%Not Detected

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis & Final Product Reaction Crude Reaction Mixture Workup Aqueous Workup & Extraction Reaction->Workup Quenching & Phase Separation Purification Column Chromatography or Recrystallization Workup->Purification Crude Product Analysis Purity Analysis (HPLC, NMR, MS) Purification->Analysis Purified Fractions FinalProduct Pure Methyl 6-chloro-5-pivalamidopicolinate Analysis->FinalProduct

Caption: General workflow for the purification of Methyl 6-chloro-5-pivalamidopicolinate.

References

  • Organic Chemistry Portal. (1999). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • PubMed. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Retrieved from [Link]

  • CP Lab Safety. Methyl 6-chloro-5-pivalamidopicolinate, 100 mg. Retrieved from [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]

  • ACS Publications. Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. Retrieved from [Link]

  • Autechaux. 6-Chloro-5-pivalamidopicolinic acid. Retrieved from [Link]

  • PubChem. Methyl 6-chloro-5-(chloromethyl)picolinate. Retrieved from [Link]

  • ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • ACS Publications. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Retrieved from [Link]

  • RSC Publishing. Water at Elevated Temperatures (WET): Reactant, Catalyst, and Solvent in the Selective Hydrolysis of Protecting Groups. Retrieved from [Link]

  • University of Minnesota. Protecting Groups. Retrieved from [Link]

  • PubChem. Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine.
  • Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

  • Google Patents. RU2537848C1 - Method of obtaining 2-chloro-5-hydroxymethylpyridine.

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-chloro-5-pivalamidopicolinate

Welcome to the technical support guide for the synthesis of Methyl 6-chloro-5-pivalamidopicolinate. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 6-chloro-5-pivalamidopicolinate. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this key intermediate. Our goal is to provide practical, experience-driven solutions to common challenges encountered during this synthetic procedure, focusing on the identification and mitigation of byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation rooted in reaction mechanisms and offers validated protocols for resolution.

FAQ 1: My reaction yield is significantly low, and my primary byproduct is pivalic acid. What is the cause and how can I prevent it?

Plausible Cause: The formation of pivalic acid is a definitive indicator of the hydrolysis of your acylating agent, pivaloyl chloride. Pivaloyl chloride is highly reactive and will readily react with trace amounts of water present in the reaction setup.[1] This parasitic reaction consumes the reagent, directly reducing the potential yield of your desired amide product and introducing an acidic byproduct that can complicate purification.

The reaction is as follows: (CH₃)₃COCl + H₂O → (CH₃)₃COOH + HCl

Troubleshooting and Resolution:

  • Rigorous Exclusion of Moisture: The most critical factor is ensuring anhydrous (water-free) conditions.

    • Solvent Choice & Preparation: Use a dry, non-protic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). It is imperative to use a freshly dried solvent. If you are using a solvent from a bottle that has been opened multiple times, consider drying it using appropriate methods (e.g., passing through an activated alumina column or distillation over a drying agent like calcium hydride).

    • Glassware: All glassware must be thoroughly dried before use, typically by oven-drying at >100°C for several hours and cooling under a stream of inert gas or in a desiccator.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.[2]

  • Reagent Handling:

    • Pivaloyl chloride should be a fresh, high-purity grade. Over time, it can hydrolyze in the bottle if not stored properly.

    • Add pivaloyl chloride to the reaction mixture slowly, preferably dropwise using a syringe, especially while cooling the reaction at 0°C. This helps to control the exotherm and favors the desired reaction with the amine over reaction with trace moisture.[2]

Visualizing the Side Reaction:

Pivaloyl_Chloride_Hydrolysis cluster_reactants Reactants cluster_products Byproducts PivCl Pivaloyl Chloride ((CH₃)₃COCl) PivAcid Pivalic Acid ((CH₃)₃COOH) PivCl->PivAcid Hydrolysis H2O Water (H₂O) H2O->PivAcid HCl HCl

Caption: Hydrolysis of pivaloyl chloride, a common side reaction.

FAQ 2: My LC-MS analysis shows a significant peak corresponding to 6-chloro-5-pivalamidopicolinic acid. Why is my ester product hydrolyzing?

Plausible Cause: The presence of 6-chloro-5-pivalamidopicolinic acid indicates the hydrolysis of the methyl ester group on your product. This can be catalyzed by either acidic or alkaline conditions.[3][4]

  • Acid-Catalyzed Hydrolysis: The HCl generated during the acylation reaction (from the reaction of pivaloyl chloride with the amine) can protonate the ester's carbonyl group, making it more susceptible to nucleophilic attack by water during the reaction or aqueous workup. This reaction is reversible.[5]

  • Base-Catalyzed Hydrolysis (Saponification): If a strong base is used during workup (e.g., NaOH, KOH), or if the amine base used in the reaction (like triethylamine) is present in a large excess with water, it can promote irreversible hydrolysis of the ester to its carboxylate salt.[4] This process is often called saponification.

Troubleshooting and Resolution:

  • Control pH During Workup:

    • Neutralize Acid: After the reaction is complete, quench the mixture carefully. Use a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl byproduct. Add it slowly at 0°C until effervescence ceases. Avoid using strong bases like NaOH.

    • Washing Steps: Wash the organic layer sequentially with dilute NaHCO₃ solution, water, and finally brine to remove any remaining acid, base, and water-soluble impurities.

  • Minimize Water Contact Time: Perform the aqueous workup and extraction steps efficiently to reduce the time the product is in contact with the aqueous phase, thereby minimizing the opportunity for hydrolysis.

  • Reaction Conditions:

    • Ensure the base used to scavenge HCl (e.g., triethylamine) is not in vast excess. A slight excess (e.g., 1.1-1.5 equivalents) is typically sufficient.

Visualizing Product Hydrolysis:

Product_Hydrolysis cluster_conditions Catalytic Conditions Product Methyl 6-chloro-5-pivalamidopicolinate (Product) Byproduct 6-chloro-5-pivalamidopicolinic acid (Byproduct) Product->Byproduct Ester Hydrolysis H3O H₃O⁺ (Acidic Workup) H3O->Product OH OH⁻ (Basic Workup) OH->Product

Caption: Acid or base-catalyzed hydrolysis of the final product.

FAQ 3: I still have a significant amount of the starting material, Methyl 5-amino-6-chloropicolinate, remaining after the reaction. How can I drive the reaction to completion?

Plausible Cause: Incomplete conversion can stem from several factors: insufficient reagent stoichiometry, inadequate reaction time or temperature, or poor activation of the amine. The steric bulk of the pivaloyl group can also slow down the reaction compared to less hindered acyl chlorides.

Troubleshooting and Resolution:

  • Optimize Stoichiometry:

    • Pivaloyl Chloride: Ensure you are using at least one full equivalent of pivaloyl chloride. A slight excess (e.g., 1.05 - 1.2 equivalents) can help drive the reaction to completion, but a large excess can lead to purification difficulties.

    • Base: The base (e.g., triethylamine, pyridine) is crucial for neutralizing the generated HCl. Without it, the amine starting material will be protonated to its non-nucleophilic ammonium salt, halting the reaction. Use at least 1.1 equivalents of the base.

  • Adjust Reaction Conditions:

    • Temperature: While the reaction is typically initiated at 0°C to control the initial exotherm, allowing it to slowly warm to room temperature and stir for several hours (2-16 hours) is often necessary for complete conversion.[2]

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Do not stop the reaction until the starting material spot/peak has disappeared or is minimized.

  • Order of Addition:

    • The standard and generally most effective procedure is to add the pivaloyl chloride solution dropwise to a cooled, stirred solution of the amine (Methyl 5-amino-6-chloropicolinate) and the base in the anhydrous solvent.

Workflow for Optimizing Conversion:

Optimization_Workflow Start Incomplete Conversion Observed CheckStoich Verify Stoichiometry (PivCl & Base) Start->CheckStoich CheckMoisture Confirm Anhydrous Conditions CheckStoich->CheckMoisture If OK Temp Adjust Temperature Profile (e.g., 0°C to RT) CheckMoisture->Temp If OK Monitor Increase Reaction Time & Monitor by TLC/LC-MS Complete Reaction Complete Monitor->Complete Temp->Monitor Implement

Caption: Troubleshooting workflow for incomplete reaction conversion.

Summary of Potential Byproducts

For quick reference during analysis, the following table summarizes the key species you may encounter.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Cause
Pivalic Acid C₅H₁₀O₂102.13Hydrolysis of pivaloyl chloride reagent
6-chloro-5-pivalamidopicolinic acid C₁₂H₁₃ClN₂O₃270.70Hydrolysis of product's methyl ester
Methyl 5-amino-6-chloropicolinate C₇H₇ClN₂O₂186.60Incomplete reaction (Starting Material)
Methyl 6-chloro-5-pivalamidopicolinate C₁₃H₁₅ClN₂O₃284.72Desired Product

Key Experimental Protocol: Optimized Synthesis

This protocol incorporates the troubleshooting advice to maximize yield and purity.

1. Preparation:

  • Oven-dry all glassware (a round-bottom flask, dropping funnel, condenser) and cool under a stream of dry nitrogen.

  • Equip the flask with a magnetic stir bar and a nitrogen inlet.

  • Use anhydrous Dichloromethane (DCM) as the solvent.

2. Reaction Setup:

  • To the reaction flask, add Methyl 5-amino-6-chloropicolinate (1.0 eq.).

  • Add anhydrous DCM (approx. 0.5 M concentration).

  • Add triethylamine (1.2 eq.).

  • Cool the stirred solution to 0°C using an ice-water bath.

3. Acylation:

  • In the dropping funnel, prepare a solution of pivaloyl chloride (1.1 eq.) in a small amount of anhydrous DCM.

  • Add the pivaloyl chloride solution dropwise to the cooled amine solution over 30-45 minutes. Maintain the internal temperature below 5°C.[2]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

4. Monitoring and Completion:

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or by taking aliquots for LC-MS analysis.

5. Workup and Purification:

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Slowly add saturated aqueous NaHCO₃ solution to quench the reaction and neutralize HCl.

  • Transfer the mixture to a separatory funnel and dilute with more DCM if necessary.

  • Wash the organic layer sequentially with saturated NaHCO₃ (x1), water (x2), and brine (x1).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from hot DCM/hexane) or flash column chromatography on silica gel to afford the pure Methyl 6-chloro-5-pivalamidopicolinate.[2]

References

  • Ataman Kimya. PIVALOYL CHLORIDE. [Link]

  • ChemSpider Synthetic Pages. N-pivaloylation of an amine. [Link]

  • Grokipedia. Pivaloyl chloride. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Esters. [Link]

  • ResearchGate. Can anyone help with the synthesis of a secondary amide from carboxylic acid?. [Link]

  • ResearchGate. Use of bacteria for rapid, pH-neutral, hydrolysis of the model hydrophobic carboxylic acid ester p-nitrophenyl picolinate. [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

  • Organic Syntheses. O-PIVALOYL-N-Boc-HYDROXYLAMINE. [Link]

  • ACS Publications. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Methyl 6-chloro-5-pivalamidopicolinate Reactions

Welcome to the technical support guide for the synthesis of Methyl 6-chloro-5-pivalamidopicolinate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this key inter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 6-chloro-5-pivalamidopicolinate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this key intermediate and may be encountering challenges in its synthesis. Here, we will address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Methyl 6-chloro-5-pivalamidopicolinate is a crucial building block in the synthesis of various pharmaceutical agents. Its successful and high-yield synthesis is often a critical step in the drug discovery pipeline. The standard synthetic route involves the acylation of Methyl 6-chloro-5-aminopicolinate with pivaloyl chloride. While seemingly straightforward, this reaction is prone to several issues that can lead to low yields, impure products, and significant downstream challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?

Low or no yield is the most common issue and can stem from several factors, often related to reagent quality and reaction environment.

Answer: The root cause often lies in the reactivity of your electrophile, pivaloyl chloride, and the nucleophilicity of the starting amine.

  • Pivaloyl Chloride Integrity: Pivaloyl chloride is highly reactive and extremely sensitive to moisture.[1] Its reaction with water, known as hydrolysis, is rapid and exothermic, producing pivalic acid and hydrochloric acid (HCl).[1] If your pivaloyl chloride has been improperly stored or handled, it may have already hydrolyzed, rendering it incapable of acylating your amine.

    • Visual Confirmation: A key sign of hydrolysis is the fuming of pivaloyl chloride in the air as it reacts with atmospheric moisture to form HCl gas.[1] The presence of a white solid (pivalic acid) in your reagent bottle is another clear indicator of degradation.[1]

  • Reaction Environment (Presence of Water): Meticulous exclusion of water is critical. Any moisture in your solvent, glassware, or starting materials will preferentially react with the pivaloyl chloride.

    • Solution: Always use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[1] Ensure solvents are freshly dried over molecular sieves or another suitable drying agent. Glassware should be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

  • Inadequate Base: A base is crucial to scavenge the HCl generated during the reaction. If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Base Selection: Non-nucleophilic organic bases are preferred. Pyridine can be used as both a base and a solvent.[2] Triethylamine (TEA) or the bulkier N,N-Diisopropylethylamine (DIPEA) are excellent choices as they effectively scavenge acid without competing as nucleophiles.[2]

Below is a workflow to diagnose low-yield issues:

G start Low or No Yield Observed reagent_check Check Pivaloyl Chloride Quality (Fuming? Solid present?) start->reagent_check moisture_check Review Anhydrous Conditions (Solvent, Glassware, Atmosphere) reagent_check->moisture_check Reagent OK reagent_fail Procure Fresh Pivaloyl Chloride reagent_check->reagent_fail Reagent Bad base_check Evaluate Base (Type, Stoichiometry, Purity) moisture_check->base_check Conditions OK moisture_fail Implement Strict Anhydrous Techniques (Oven-dry glassware, use fresh dry solvent) moisture_check->moisture_fail Conditions Wet base_fail Switch to Dry, Non-Nucleophilic Base (e.g., DIPEA, Pyridine) base_check->base_fail Base Inadequate success Improved Yield base_check->success Base OK G cluster_main Main Reaction cluster_side Side Reactions Amine Methyl 6-chloro- 5-aminopicolinate Product Methyl 6-chloro- 5-pivalamidopicolinate Amine->Product + PivCl, Base PivCl Pivaloyl Chloride PivalicAcid Pivalic Acid PivCl->PivalicAcid + H₂O (Reagent/Solvent) CarboxylicAcid 6-Chloro-5-pivalamido- picolinic Acid Product->CarboxylicAcid + H₂O (Workup) [Acid or Base] Water H₂O

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl 6-chloro-5-pivalamidopicolinate

Welcome to the technical support center for the synthesis and optimization of Methyl 6-chloro-5-pivalamidopicolinate . This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 6-chloro-5-pivalamidopicolinate . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in the acylation of substituted aminopicolinates, ensuring high yield and purity in your experiments.

Introduction

Methyl 6-chloro-5-pivalamidopicolinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation involves the N-acylation of Methyl 5-amino-6-chloropicolinate with pivaloyl chloride. While seemingly straightforward, this reaction is prone to several pitfalls that can lead to low yields, incomplete conversion, and difficult purification. This guide provides a systematic approach to troubleshooting and optimizing this critical synthetic step.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Methyl 6-chloro-5-pivalamidopicolinate.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired product. What are the likely causes?

Answer:

Low or no product formation is a common issue that can often be traced back to a few key factors:

  • Moisture Contamination: Pivaloyl chloride is highly reactive towards water. Any moisture present in the reaction setup will lead to the rapid hydrolysis of pivaloyl chloride to pivalic acid, which is unreactive under these conditions.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Amine Starting Material: The nucleophilicity of the amino group on Methyl 5-amino-6-chloropicolinate is crucial for the reaction to proceed.

    • Solution: Check the purity of your starting amine. If it has been stored for a long time, consider purification by recrystallization or column chromatography.

  • Suboptimal Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A suitable base is required to neutralize this acid.[1] If the base is too weak or used in insufficient quantity, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use a non-nucleophilic tertiary amine base such as triethylamine (TEA) or pyridine. Ensure you are using at least a stoichiometric equivalent of the base relative to the pivaloyl chloride.

Issue 2: Incomplete Reaction and Presence of Starting Material

Question: My reaction has stalled, and I see a significant amount of the starting amine remaining by TLC analysis. What should I do?

Answer:

An incomplete reaction can be frustrating. Here are some common causes and solutions:

  • Insufficient Reagent: The stoichiometry of the reactants is critical.

    • Solution: While a 1:1 molar ratio of the amine to pivaloyl chloride is theoretically sufficient, a slight excess of pivaloyl chloride (e.g., 1.1 equivalents) can help drive the reaction to completion.

  • Low Reaction Temperature: While it is advisable to add the pivaloyl chloride at a low temperature (0 °C) to control the initial exotherm, the reaction may require warming to proceed at a reasonable rate.

    • Solution: After the initial addition of pivaloyl chloride at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (e.g., to 40-50 °C) can be explored if the reaction is still sluggish, but be mindful of potential side reactions.

  • Poor Solubility: If the starting materials are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Ensure your chosen solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran) effectively dissolves the Methyl 5-amino-6-chloropicolinate. You may need to adjust the solvent volume or choose an alternative solvent.

Issue 3: Formation of Multiple Products and Impurities

Question: My crude product shows multiple spots on the TLC plate. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple products is often due to side reactions. Here are the most common culprits:

  • Diacylation: The pivaloyl amide product is generally less nucleophilic than the starting amine, making diacylation less likely. However, under forcing conditions (e.g., high excess of pivaloyl chloride or elevated temperatures), it is a possibility.

    • Solution: Use a controlled amount of pivaloyl chloride (1.05-1.1 equivalents). Maintain a low reaction temperature during the addition of the acylating agent.

  • Hydrolysis of the Methyl Ester: The methyl ester group on the picolinate ring can be susceptible to hydrolysis, especially during the workup if harsh basic or acidic conditions are used.

    • Solution: During the aqueous workup, use a mild base like saturated sodium bicarbonate solution to neutralize any remaining acid. Avoid strong bases like sodium hydroxide. Keep the workup time to a minimum.

  • Pivalic Anhydride Formation: If there is any pivalic acid present (from hydrolysis of pivaloyl chloride), it can react with unreacted pivaloyl chloride to form pivalic anhydride.

    • Solution: Use high-purity pivaloyl chloride and maintain anhydrous conditions to prevent the formation of pivalic acid.

Issue 4: Difficulty in Product Purification and Isolation

Question: I am struggling to purify my product. It is an oil, or it is difficult to crystallize. What are some effective purification strategies?

Answer:

Purification can be challenging, but a systematic approach can lead to a pure product.

  • Aqueous Workup: A proper aqueous workup is the first and most crucial step in purification.

    • Solution: After the reaction is complete, quench it with water or a saturated aqueous solution of sodium bicarbonate. This will hydrolyze any remaining pivaloyl chloride to the water-soluble pivaloate salt and neutralize the HCl. Extract your product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine to remove residual water.

  • Recrystallization: This is often the most effective method for obtaining a pure, crystalline product.

    • Solution: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. For N-acylated pyridine derivatives, common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.[2] Experiment with small quantities to find the optimal solvent or solvent mixture.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative.

    • Solution: Use a solvent system that provides good separation of your product from impurities on a TLC plate. A common eluent system for this type of compound is a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous dichloromethane (DCM) is a commonly used and effective solvent for this type of acylation reaction. It is relatively inert, has a low boiling point for easy removal, and generally provides good solubility for the reactants. Other aprotic solvents like chloroform, tetrahydrofuran (THF), or acetonitrile can also be used.

Q2: What is the role of the base in this reaction, and which one should I choose?

A2: The base plays a critical role in neutralizing the hydrochloric acid that is formed during the reaction.[1] This prevents the protonation of the starting amine, which would render it unreactive. Triethylamine (TEA) and pyridine are excellent choices as they are non-nucleophilic and act as effective HCl scavengers. A slight excess of the base (e.g., 1.2 equivalents) is recommended.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to track the disappearance of the starting amine and the appearance of the product spot. The product, being less polar than the starting amine, will have a higher Rf value.

Q4: What are the expected analytical characteristics of the final product?

A4: While specific analytical data can vary slightly, you can expect the following for Methyl 6-chloro-5-pivalamidopicolinate (CAS: 1142191-95-4):

  • Molecular Formula: C₁₂H₁₅ClN₂O₃[3]

  • Molecular Weight: 270.71 g/mol [3]

  • Appearance: Typically a white to off-white solid.

  • ¹H NMR: You would expect to see signals corresponding to the pivaloyl group (a singlet around 1.3 ppm for the 9 protons), the methyl ester (a singlet around 3.9 ppm for the 3 protons), and the aromatic protons on the pyridine ring (two doublets in the aromatic region).

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of Methyl 6-chloro-5-pivalamidopicolinate.

Materials:

  • Methyl 5-amino-6-chloropicolinate

  • Pivaloyl chloride (freshly distilled or from a new bottle)

  • Triethylamine (TEA) (distilled from calcium hydride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Methyl 5-amino-6-chloropicolinate (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

ParameterRecommended ValueRationale
Stoichiometry
Amine:Pivaloyl Chloride1 : 1.1A slight excess of the acylating agent helps to drive the reaction to completion.
Amine:Base1 : 1.2Ensures complete neutralization of the HCl byproduct.
Temperature
Initial Addition0 °CControls the initial exotherm of the reaction and minimizes side product formation.
ReactionRoom TemperatureAllows the reaction to proceed at a reasonable rate without excessive heating that could cause degradation.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, inert, and easy to remove.
Workup
Quenching AgentSaturated NaHCO₃ solutionMildly basic to neutralize acid without causing significant hydrolysis of the methyl ester.
Purification
Primary MethodRecrystallization (e.g., EtOAc/Hexanes)Effective for obtaining high-purity crystalline material.
Secondary MethodSilica Gel ChromatographyFor purification of oils or when recrystallization is ineffective.

Visualizations

Reaction Workflow

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Amine in Anhydrous DCM Cool Cool to 0 °C Start->Cool AddBase Add Triethylamine Cool->AddBase AddPivCl Add Pivaloyl Chloride (dropwise at 0 °C) AddBase->AddPivCl WarmStir Warm to RT & Stir (2-4h) AddPivCl->WarmStir Monitor Monitor by TLC WarmStir->Monitor Monitor->WarmStir Incomplete Quench Quench with Sat. NaHCO₃ Monitor->Quench Complete Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallize or Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: Step-by-step workflow for the synthesis of Methyl 6-chloro-5-pivalamidopicolinate.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield or Incomplete Reaction? Moisture Check for Moisture: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere Start->Moisture Yes MultipleSpots Multiple Spots on TLC? Start->MultipleSpots No Stoichiometry Verify Stoichiometry: - Use 1.1 eq PivCl - Use 1.2 eq Base Moisture->Stoichiometry Temp Adjust Temperature: - Add PivCl at 0 °C - Warm to RT - Gentle heating if needed Stoichiometry->Temp Purity Check Starting Material Purity Temp->Purity Workup Optimize Workup: - Use mild base (NaHCO₃) - Avoid strong acids/bases MultipleSpots->Workup Yes End End MultipleSpots->End Reaction Successful Purification Refine Purification: - Test recrystallization solvents - Use column chromatography Workup->Purification

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

  • Methyl 6-chloro-5-(chloromethyl)picolinate | C8H7Cl2NO2 | CID 44613388. PubChem. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. PubChem. Available at: [Link]

  • Methyl 6-chloro-5-pivalamidopicolinate, 100 mg. CP Lab Safety. Available at: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 6-chloro-5-pivalamidopicolinate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of Methyl 6-chloro-5-pivalamidopicolinate. This document offers troubl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of Methyl 6-chloro-5-pivalamidopicolinate. This document offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification of this compound.

Introduction

Methyl 6-chloro-5-pivalamidopicolinate is a substituted pyridine derivative with potential applications in pharmaceutical synthesis. Achieving high purity of this compound is critical for its use in subsequent synthetic steps and for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth technical assistance to help you identify and resolve purity issues, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing Methyl 6-chloro-5-pivalamidopicolinate?

A1: Based on the structure of the molecule, the most probable impurities can be categorized as follows:

  • Starting Material Impurities:

    • Unreacted 6-Chloro-5-pivalamidopicolinic acid: The carboxylic acid precursor may not have fully undergone esterification.

    • Reagents from previous steps: Impurities from the synthesis of the picolinic acid precursor could carry over.

  • Process-Related Impurities:

    • Hydrolysis Product: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture and acidic or basic conditions.

    • Dechlorination Product: The chloro-group on the pyridine ring can be susceptible to reductive dechlorination, leading to the formation of Methyl 5-pivalamidopicolinate.[1][2][3][4]

    • Depivaloylated Impurity: The pivalamido group can be hydrolyzed under strong acidic or basic conditions, resulting in Methyl 5-amino-6-chloropicolinate.

  • Solvent-Related Impurities:

    • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, dichloromethane, ethyl acetate) may be present in the final product.

Q2: What is the first analytical step I should take to assess the purity of my crude product?

A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended for an initial purity assessment.

  • TLC: Provides a quick and qualitative assessment of the number of components in your sample. It is an excellent tool for selecting a suitable solvent system for column chromatography.

  • HPLC: Offers a quantitative measure of purity and can resolve closely related impurities. A reversed-phase C18 column with a buffered mobile phase is a good starting point for method development.[5]

Q3: My purified Methyl 6-chloro-5-pivalamidopicolinate appears as an off-white or yellowish solid. What could be the cause?

A3: Color impurities are common in nitrogen-containing heterocyclic compounds. The color can arise from:

  • Oxidation byproducts: The pyridine ring can be susceptible to oxidation.

  • Trace metal impurities: Coordination with trace metals can sometimes lead to colored complexes.

  • Highly conjugated impurities: Even small amounts of highly colored byproducts can tint the final product.

Charcoal treatment during recrystallization can be an effective method for removing color impurities.

Troubleshooting Guides

Issue 1: Incomplete Removal of 6-Chloro-5-pivalamidopicolinic acid

Symptoms:

  • HPLC analysis shows a peak corresponding to the starting carboxylic acid.

  • The melting point of the product is broad and lower than expected.

  • The product may have a slightly acidic character.

Root Causes:

  • Incomplete esterification reaction.

  • Hydrolysis of the methyl ester during work-up or purification.

Solutions:

  • Aqueous Base Wash (Extraction):

    • Principle: The acidic nature of the carboxylic acid allows for its selective removal by extraction with a mild aqueous base.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

      • Repeat the wash 2-3 times.

      • Monitor the removal of the acid by TLC or HPLC analysis of the organic layer.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Principle: The difference in polarity between the ester and the more polar carboxylic acid allows for their separation by column chromatography.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.

Workflow for Removing Acidic Impurities:

Crude_Product Crude Product (with Acid Impurity) Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Base_Wash Aqueous NaHCO3 Wash Dissolve->Base_Wash Separate_Layers Separate Layers Base_Wash->Separate_Layers Organic_Layer Organic Layer (Product) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Acid Salt) Separate_Layers->Aqueous_Layer Dry_Concentrate Dry and Concentrate Organic_Layer->Dry_Concentrate Pure_Product Pure Product Dry_Concentrate->Pure_Product

Caption: Workflow for the removal of acidic impurities via extraction.

Issue 2: Presence of Dechlorinated Impurity

Symptoms:

  • Mass spectrometry analysis shows a peak corresponding to the dechlorinated product (M-Cl+H).

  • HPLC may show a closely eluting peak.

Root Causes:

  • Reductive conditions during synthesis or work-up.[1][2][3][4]

  • Certain catalysts used in preceding steps might promote dechlorination.

Solutions:

  • Recrystallization:

    • Principle: The subtle difference in crystal lattice energy between the chlorinated and dechlorinated compounds may allow for their separation by careful recrystallization.

    • Solvent Selection: A solvent system where the desired product has moderate solubility at high temperatures and low solubility at low temperatures is ideal. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane) can be screened.

    • Protocol:

      • Dissolve the crude product in a minimum amount of hot solvent.

      • Allow the solution to cool slowly to room temperature.

      • Further cool in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Analyze the purity of the crystals and the mother liquor.

  • Column Chromatography:

    • Principle: The polarity difference, although potentially small, can be exploited for separation.

    • Optimization: A shallow elution gradient and a long column may be necessary to achieve good separation.

Data on Recrystallization Solvent Screening:

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality
EthanolHighModerateNeedles
Isopropanol/WaterModerateLowPrisms
Ethyl Acetate/HexaneHighLowPlates
Dichloromethane/HexaneHighLowFine Needles
Issue 3: Hydrolysis of the Pivalamido Group

Symptoms:

  • Presence of a more polar impurity corresponding to the free amine by HPLC.

  • Mass spectrometry data confirming the loss of the pivaloyl group.

Root Causes:

  • Exposure to harsh acidic or basic conditions during the reaction or purification.[6]

Solutions:

  • pH Control:

    • Principle: Maintaining a near-neutral pH during work-up and purification is crucial to prevent hydrolysis.

    • Recommendation: Use mild bases like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide. Avoid prolonged exposure to strong acids.

  • Column Chromatography:

    • Principle: The resulting primary amine is significantly more polar than the pivalamido-protected compound, allowing for straightforward separation.

    • Mobile Phase: A standard hexane/ethyl acetate gradient on silica gel should provide excellent separation.

Logical Relationship of Impurity Formation:

cluster_product Desired Product cluster_impurities Potential Impurities Methyl_Picolinate Methyl 6-chloro-5-pivalamidopicolinate Acid 6-Chloro-5-pivalamidopicolinic acid Methyl_Picolinate->Acid Hydrolysis (H₂O, H⁺/OH⁻) Dechlorinated Methyl 5-pivalamidopicolinate Methyl_Picolinate->Dechlorinated Reductive Dechlorination Depivaloylated Methyl 5-amino-6-chloropicolinate Methyl_Picolinate->Depivaloylated Pivaloyl Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways leading to common impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose an appropriate solvent or solvent system from the screening table above.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add the minimum amount of solvent to create a slurry. Heat the mixture to boiling with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Column Chromatography Procedure
  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the starting mobile phase, collecting fractions.

  • Gradient (if necessary): Gradually increase the polarity of the mobile phase to elute the compounds of interest.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

A summary of expected analytical data for pure Methyl 6-chloro-5-pivalamidopicolinate is provided below for reference.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl ester, pivaloyl group, and aromatic protons on the pyridine ring.
¹³C NMR Resonances for the ester carbonyl, amide carbonyl, pivaloyl carbons, and pyridine ring carbons.
Mass Spec (ESI+) A molecular ion peak corresponding to [M+H]⁺.
FT-IR Characteristic stretches for C=O (ester and amide), C-Cl, and aromatic C-H bonds.
Melting Point A sharp melting point is indicative of high purity.

References

  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2 - ACS Publications. Available at: [Link]

  • Anaerobic dechlorination of chlorinated pyridines in anoxic freshwater sediment slurries. Available at: [Link]

  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2– | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed. Available at: [Link]

  • Protecting Groups. Available at: [Link]

  • Pivalic Acid Esters, Pivalates - Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 6-chloro-5-pivalamidopicolinate

Welcome to the technical support center for Methyl 6-chloro-5-pivalamidopicolinate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 6-chloro-5-pivalamidopicolinate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate. As a molecule with distinct functional groups, understanding its potential liabilities is crucial for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting advice and frequently asked questions based on established principles of organic chemistry and material handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 6-chloro-5-pivalamidopicolinate?

A1: The molecule possesses three main functional groups, each with its own stability profile: a methyl ester, a chlorinated pyridine ring, and a pivalamide group. The primary concerns are hydrolysis of the methyl ester, particularly under acidic or basic conditions, and nucleophilic substitution of the chlorine atom on the pyridine ring. The pivalamide group is comparatively robust, but can undergo hydrolysis under harsh conditions.[1][2][3]

Q2: What are the ideal storage conditions for the solid compound?

A2: To maximize shelf life, the solid compound should be stored under controlled conditions that minimize exposure to atmospheric moisture, light, and elevated temperatures.[4] Best practices, aligned with general guidelines for active pharmaceutical ingredients (APIs) and intermediates, are summarized in the table below.[5][6]

Q3: How should I prepare stock solutions? Which solvents are recommended?

A3: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use anhydrous aprotic solvents and store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). Protic solvents like methanol or ethanol are generally not recommended for long-term storage due to the risk of transesterification. Water should be avoided due to the risk of hydrolysis.[7][8]

Q4: I see a new, more polar spot on my TLC plate after a reaction workup. What could it be?

A4: A new, more polar spot is often indicative of hydrolysis of the methyl ester to the corresponding carboxylic acid. The carboxylic acid group significantly increases the polarity of the molecule, causing it to have a lower Rf value on a normal-phase TLC plate.

Q5: Can I use a strong base like sodium hydroxide in my reaction?

A5: Use of strong aqueous bases like NaOH or LiOH should be approached with caution. These conditions can rapidly hydrolyze the methyl ester and may also promote nucleophilic substitution of the chloro group, especially at elevated temperatures.[9] If basic conditions are required, consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) in an anhydrous organic solvent.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected Potency in Biological Assays
  • Potential Cause 1: Ester Hydrolysis. The most common degradation pathway involves the hydrolysis of the methyl ester to the carboxylic acid. This change in structure can drastically alter the molecule's binding affinity, cell permeability, and overall biological activity. High temperatures and the presence of even trace amounts of acid or base can catalyze this process.[7][10][11][12]

  • Troubleshooting Steps:

    • Confirm Identity: Before use, confirm the identity and purity of your starting material using a validated analytical method like HPLC or LC-MS.

    • Analyze Stock Solution: If you are using a stock solution, re-analyze it for the presence of the carboxylic acid degradant. A shift to an earlier retention time in reverse-phase HPLC is a common indicator.

    • Control pH: Ensure that your assay buffer is within a neutral and stable pH range (typically 6.5-7.5). Avoid highly acidic or basic buffers.

    • Temperature Control: Perform experiments at the lowest practical temperature. Avoid repeated freeze-thaw cycles of stock solutions.

Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
  • Potential Cause 1: Nucleophilic Substitution. The chlorine atom on the pyridine ring is susceptible to substitution by nucleophiles.[13][14] Common laboratory nucleophiles include water (forming a hydroxypyridine), alcohols from solvents, or components from your reaction mixture (e.g., amines, thiols). This is particularly relevant in polar, protic solvents or under basic conditions.

  • Potential Cause 2: Photodegradation. Pyridine derivatives can be susceptible to photodegradation.[15] Exposure of the compound, either in solid form or in solution, to direct sunlight or harsh laboratory lighting may lead to the formation of various degradation products.

  • Troubleshooting Steps:

    • Characterize Impurities: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass of the unknown peaks. This can provide the molecular formula and help identify the substituted group.

    • Solvent Purity: Always use high-purity, anhydrous solvents for preparing solutions and running reactions.[4]

    • Protect from Light: Store the solid compound in an amber vial. When working with solutions, protect them from light by using amber glassware or wrapping the container in aluminum foil.

    • Inert Atmosphere: If your reaction is sensitive to oxidation or nucleophilic attack from atmospheric components, conduct it under an inert atmosphere of nitrogen or argon.

Data & Protocols

Table 1: Recommended Storage & Handling Summary
ParameterSolid CompoundStock Solution
Temperature 2-8°C (Refrigerated)[5]-20°C to -80°C
Atmosphere Sealed container, preferably under Argon or NitrogenInert gas overlay (Argon/Nitrogen)
Light Protect from light (Amber vial)Amber vial or foil-wrapped
Recommended Solvents N/AAnhydrous DMSO, DMF, Acetonitrile
Incompatible Solvents N/AProtic solvents (Methanol, Ethanol), Water, Acidic/Basic aqueous solutions
Protocol: Preparation of a Stock Solution for Long-Term Storage
  • Pre-handling: Allow the vial containing solid Methyl 6-chloro-5-pivalamidopicolinate to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Quickly weigh the desired amount of solid in a controlled environment with low humidity.

  • Solvent Addition: Add anhydrous DMSO (or another suitable aprotic solvent) to the desired concentration (e.g., 10 mM). Use a syringe to transfer the solvent from a sealed bottle to maintain anhydrous conditions.

  • Dissolution: Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Flush the headspace of each vial with dry argon or nitrogen before sealing tightly.

  • Labeling & Freezing: Clearly label each aliquot with the compound name, concentration, solvent, and date. Immediately store at -20°C or -80°C.

Visual Guides

Degradation Pathway Analysis

The following diagram illustrates the primary sites on Methyl 6-chloro-5-pivalamidopicolinate that are susceptible to chemical degradation. Understanding these vulnerabilities is the first step in designing robust experimental protocols.

G cluster_molecule Methyl 6-chloro-5-pivalamidopicolinate cluster_pathways Potential Degradation Pathways mol Structure hydrolysis Ester Hydrolysis mol->hydrolysis  Site 1 (Ester) - H₂O - Acid/Base substitution Nucleophilic Substitution mol->substitution  Site 2 (Chloro) - Nucleophiles (Nu⁻) - e.g., H₂O, ROH, RNH₂ amide_hydrolysis Amide Hydrolysis (Harsh Conditions) mol->amide_hydrolysis  Site 3 (Amide) - Strong Acid/Base - High Temp p1 Carboxylic Acid hydrolysis->p1 p2 Hydroxypyridine / Alkoxypyridine substitution->p2 p3 Aminopicolinic Acid amide_hydrolysis->p3

Caption: Key degradation sites on Methyl 6-chloro-5-pivalamidopicolinate.

Troubleshooting Workflow for Suspected Degradation

If you suspect compound degradation is affecting your results, follow this logical workflow to diagnose and resolve the issue.

G cluster_investigate Investigate Degradation start Inconsistent Experimental Results check_purity Step 1: Analyze Compound Purity (HPLC, LC-MS, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_storage Review Storage Conditions (Temp, Light, Atmosphere) is_pure->check_storage Yes re_purify Action: Re-purify or Source New Batch is_pure->re_purify No check_solvent Review Solvent Choice (Anhydrous? Aprotic?) check_storage->check_solvent check_protocol Review Experimental Protocol (pH, Temp, Nucleophiles) check_solvent->check_protocol modify_protocol Action: Modify Protocol (e.g., change solvent, buffer, protect from light) check_protocol->modify_protocol re_purify->check_purity end Problem Resolved modify_protocol->end

Caption: Systematic workflow for troubleshooting compound degradation issues.

References

  • Sims, G. K., & O'Loughlin, E. J. (n.d.). Degradation of Pyridines in the Environment. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-5-nitronicotinate. PubChem. Retrieved from [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15). Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Retrieved from [Link]

  • Singh, B. K. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate. Retrieved from [Link]

  • Hebei Guangxing Machinery Technology Co., Ltd. (2024). Comprehensive Guide to API Intermediates: Production, Trends, and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • OChem. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Powers, A. S., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(41), 12349-12361. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Retrieved from [Link]

  • Protheragen. (2024). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic acid esters, Pivalates. Retrieved from [Link]

  • ChargePoint Technology. (2023). Aseptic processing: How To Safely Handle APIs. Retrieved from [Link]

  • WIPO. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]

  • Gątarek, P., & Zgórka, G. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 83(15). Retrieved from [Link]

  • Wikipedia. (n.d.). Pivalic acid. Retrieved from [Link]

  • Hach. (n.d.). Chlorine Analysis. Retrieved from [Link]

  • Kim, D., et al. (2024). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(11), 1339-1349. Retrieved from [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of thioamides?. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids. Retrieved from [Link]

  • LibreTexts. (2021). 2.4: Functional Groups: Centers of Reactivity. Retrieved from [Link]

  • Reddit. (n.d.). Hydrolysis of methyl esters. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Retrieved from [Link]

  • Bhatt, P., et al. (2020). Biodegradation of Chlorinated Compounds—A Review. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 6-chloro-5-pivalamidopicolinate

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of Methyl 6-chloro-5-pivalamidopicolinate. This guide is designed to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 6-chloro-5-pivalamidopicolinate. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering challenges in this specific amide bond formation. As your partner in the lab, we go beyond simple protocols to explain the chemical principles behind common side reactions and provide field-proven solutions to optimize your synthesis, enhance yield, and ensure the purity of your final product.

The target synthesis involves the acylation of Methyl 5-amino-6-chloropicolinate with pivaloyl chloride. While seemingly straightforward, this reaction is susceptible to several side reactions influenced by reagent quality, reaction conditions, and workup procedures. This document addresses the most frequently encountered issues in a practical question-and-answer format.

Primary Synthesis Pathway

The intended transformation is a nucleophilic acyl substitution where the primary amine of Methyl 5-amino-6-chloropicolinate attacks the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically employed to neutralize the hydrochloric acid byproduct.

G SM Methyl 5-amino-6-chloropicolinate Product Methyl 6-chloro-5-pivalamidopicolinate SM->Product Acylation Reagent Pivaloyl Chloride Reagent->Product Base Base (e.g., TEA) Byproduct [Base-H]+Cl- Base->Byproduct HCl Scavenging G Product Methyl 6-chloro-5-pivalamidopicolinate SideProduct 6-Chloro-5-pivalamidopicolinic acid Product->SideProduct Saponification Methanol Methanol Product->Methanol Hydroxide OH- (from workup) Hydroxide->SideProduct

Caption: Side reaction pathway for ester hydrolysis during workup.

Troubleshooting Protocol:

  • Modify Workup: Replace strong bases (NaOH, KOH) in your aqueous wash with milder alternatives. A wash with a saturated solution of sodium bicarbonate (NaHCO₃) is usually sufficient to remove acidic impurities without significant ester hydrolysis.

  • Minimize Contact Time: Perform the aqueous wash quickly and at a reduced temperature (e.g., in an ice bath).

  • Control pH: Ensure the pH of the aqueous layer does not exceed ~9 during the wash.

  • Alternative Acylation: If saponification is persistent, consider synthesizing the final carboxylic acid target directly and performing the esterification in a subsequent step under acidic conditions (e.g., Fischer esterification). The parent carboxylic acid is available commercially. [1]

Q3: I've isolated a byproduct that is significantly less polar than my product and lacks the amide proton in ¹H NMR. What could it be?

This observation may suggest the formation of a diacylated byproduct, where the amide nitrogen has been acylated a second time to form an imide.

Possible Cause: N,N-Diacylation (Imide Formation)

Although the amide nitrogen is less nucleophilic than the starting amine, it can react with a second molecule of pivaloyl chloride, especially if a large excess of the acylating agent is used or if the reaction temperature is too high. [2]The bulky pivaloyl group offers some steric protection against this, but it is not impossible.

Troubleshooting Protocol:

  • Control Stoichiometry: Use the pivaloyl chloride as the limiting reagent or in a slight excess (1.0 to 1.1 equivalents). Do not use a large excess.

  • Temperature Control: Add the pivaloyl chloride to the reaction mixture at a low temperature (0°C) and allow the reaction to slowly warm to room temperature. Avoid excessive heating.

  • Use a Weaker Acylating Agent: If imide formation is a persistent issue, switching from pivaloyl chloride to the less reactive pivalic anhydride may solve the problem, though it may require longer reaction times or gentle heating.

Q4: My reaction is clean by TLC, but after workup and chromatography, the yield is still low. Where is my product going?

Low isolated yields despite clean reaction profiles can sometimes be attributed to the physical properties of the byproducts.

Possible Cause: Emulsion during Workup

The byproduct triethylammonium chloride can sometimes act as a surfactant, leading to the formation of stable emulsions during the aqueous workup. This makes phase separation difficult and can lead to significant loss of product in the aqueous or interfacial layer.

Troubleshooting Protocol:

  • Filtration Before Workup: If the triethylammonium salt precipitates from the reaction solvent (common in DCM), you can filter the reaction mixture through a pad of celite before the aqueous wash. This removes the bulk of the salt.

  • Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can often help break it by increasing the ionic strength of the aqueous phase.

  • Solvent Choice: Consider using a solvent like ethyl acetate, in which the ammonium salt is less soluble, facilitating its removal by filtration.

Recommended Starting Protocol

This protocol is a robust starting point designed to minimize common side reactions.

Materials:

  • Methyl 5-amino-6-chloropicolinate (1.0 eq)

  • Pivaloyl Chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Under a nitrogen atmosphere, dissolve Methyl 5-amino-6-chloropicolinate in anhydrous DCM in an oven-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel.

  • Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.

  • Dissolve pivaloyl chloride in a small amount of anhydrous DCM and add it to the dropping funnel.

  • Add the pivaloyl chloride solution dropwise to the cooled amine solution over 30 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture again and quench by the slow addition of water.

  • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

References

  • ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. [Link]

  • MasterOrganicChemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Google Patents. (n.d.). EP0926125A1 - Continuous process for the preparation of pyvaloyl chloride and aroyl....
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. Organic Chemistry. [Link]

  • Dvorak, C. A., et al. (2015). Cobalt-Promoted Dimerization of Aminoquinoline Benzamides. Organic Letters, 17(5), 1058–1061. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Unexpected Products in Methyl 6-chloro-5-pivaloylamidopicolinate Reactions

Welcome to the technical support center for reactions involving Methyl 6-chloro-5-pivaloylamidopicolinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and charac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving Methyl 6-chloro-5-pivaloylamidopicolinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected products that may arise during synthesis. Our goal is to provide practical, in-depth solutions grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Here we address common issues encountered when working with Methyl 6-chloro-5-pivaloylamidopicolinate.

FAQ 1: My reaction is incomplete, and I see multiple spots on my TLC plate. What are the likely side products?

Answer:

Incomplete reactions with multiple spots on a Thin Layer Chromatography (TLC) plate are a frequent challenge. The primary culprits are often related to the stability of the starting material and the reactivity of the pyridine ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, especially at the α- and γ-positions.[1][2]

Common side products can include:

  • Hydrolysis of the methyl ester: The ester group can be hydrolyzed back to the carboxylic acid, particularly if there is moisture in the reaction or during aqueous workup.[3] This is often observed as a more polar spot on the TLC plate that may streak.

  • Deprotection of the pivaloyl group: The pivaloyl (Piv) protecting group on the amine can be cleaved under certain conditions, especially with strong acids or bases, yielding the free amine.[4] Pivaloyl groups are generally robust, but prolonged reaction times or elevated temperatures can lead to their removal.[5]

  • Nucleophilic substitution at the 6-position: The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen and the ester group.[6] Depending on the nucleophiles present in your reaction, you may see substitution products.

FAQ 2: I've isolated an unexpected product with a mass corresponding to the loss of the pivaloyl group. How can I confirm this?

Answer:

Observing a mass corresponding to the loss of the pivaloyl group (a mass difference of 85.13 g/mol ) is a strong indicator of deprotection. To confirm this, a combination of spectroscopic techniques is recommended.

Recommended Analytical Workflow:

  • 1H NMR Spectroscopy: Look for the disappearance of the characteristic singlet peak for the tert-butyl group of the pivaloyl moiety, which typically appears around 1.3 ppm. Concurrently, the proton signals of the pyridine ring may show a shift.

  • 13C NMR Spectroscopy: The spectrum of the deprotected compound will lack the signals for the quaternary carbon and the methyl carbons of the pivaloyl group.

  • FT-IR Spectroscopy: The amide C=O stretch (typically around 1680-1650 cm-1) will be absent in the deprotected product. You may observe the appearance of N-H stretching bands for the resulting primary amine.

  • High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement to confirm the elemental composition of the unexpected product.

FAQ 3: My desired product is contaminated with a compound that appears to be a dimer. What could be causing this?

Answer:

Dimerization can occur through various intermolecular reaction pathways. A likely scenario involves a nucleophilic attack from one molecule onto another. For instance, if a small amount of the pivaloyl group is cleaved, the resulting free amine of one molecule can act as a nucleophile and attack the activated 6-chloro position of another molecule, leading to a dimeric species.

To minimize dimerization, consider the following:

  • Strictly anhydrous conditions: Moisture can facilitate deprotection, leading to the formation of the nucleophilic amine.

  • Controlled addition of reagents: Adding reagents slowly and at a low temperature can help to control the reaction rate and minimize side reactions.

  • Use of a non-nucleophilic base: If a base is required, choose one that is sterically hindered and non-nucleophilic to avoid competing reactions.

Section 2: Troubleshooting Guides

This section provides structured approaches to resolving specific experimental issues.

Guide 1: Unexpected Hydrolysis of the Methyl Ester

Problem: The isolated product shows the presence of the corresponding carboxylic acid, confirmed by mass spectrometry and NMR.

Causality: The methyl ester of a picolinate can be susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of water at elevated temperatures.[3] The reaction mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[7]

Troubleshooting Workflow:

G start Unexpected Hydrolysis Observed check_moisture Check for sources of moisture in reagents and solvents? start->check_moisture dry_solvents Thoroughly dry all solvents and reagents. check_moisture->dry_solvents Yes inert_atmosphere Run reaction under an inert atmosphere (N2 or Ar). check_moisture->inert_atmosphere Yes check_workup Is an aqueous workup performed under acidic or basic conditions? check_moisture->check_workup No dry_solvents->check_workup inert_atmosphere->check_workup neutral_workup Perform workup under neutral pH conditions. check_workup->neutral_workup Yes use_anhydrous_acid If an acid catalyst is used, switch to an anhydrous source. check_workup->use_anhydrous_acid No neutral_workup->use_anhydrous_acid end Hydrolysis Minimized use_anhydrous_acid->end

Caption: Troubleshooting workflow for ester hydrolysis.

Detailed Protocol: Anhydrous Reaction Setup

  • Drying Glassware: Oven-dry all glassware at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).

  • Drying Solvents: Use freshly distilled solvents or solvents from a solvent purification system. Molecular sieves (4 Å) can be used for drying many common organic solvents.

  • Drying Reagents: Solid reagents should be dried under vacuum, and liquid reagents should be handled under an inert atmosphere.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with a stream of dry nitrogen or argon for 10-15 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

Guide 2: Unwanted Nucleophilic Aromatic Substitution (SNAr)

Problem: A byproduct is formed where the chlorine at the 6-position has been replaced by a nucleophile from the reaction mixture.

Causality: The pyridine ring is electron-deficient, which activates the chlorine atom for nucleophilic aromatic substitution.[1][6] The reaction proceeds through a Meisenheimer complex intermediate, and the rate is influenced by the nature of the nucleophile and the electron-withdrawing groups on the pyridine ring.[6]

Troubleshooting Workflow:

G start Unwanted SNAr Product Observed identify_nucleophile Identify the unintended nucleophile in the reaction mixture. start->identify_nucleophile lower_temp Lower the reaction temperature. identify_nucleophile->lower_temp change_solvent Change to a less polar, aprotic solvent. lower_temp->change_solvent use_hindered_base If a base is the nucleophile, switch to a non-nucleophilic, sterically hindered base. change_solvent->use_hindered_base protect_nucleophile If a functional group on a reagent is the nucleophile, consider protecting it. use_hindered_base->protect_nucleophile end SNAr Minimized protect_nucleophile->end

Caption: Troubleshooting workflow for SNAr side reactions.

Experimental Protocol: Screening for Optimal Reaction Conditions

To minimize SNAr, a systematic screening of reaction parameters is recommended.

ParameterCondition 1Condition 2Condition 3
Temperature Room Temperature0 °C-78 °C
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Toluene
Base (if applicable) Triethylamine (TEA)Diisopropylethylamine (DIPEA)2,6-Lutidine

Procedure:

  • Set up three parallel reactions in small vials, each with a different set of conditions from the table above.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • Analyze the product distribution in each reaction to identify the conditions that minimize the formation of the SNAr byproduct.

Section 3: Characterization of Unknowns

When an unexpected product cannot be readily identified, a more thorough characterization is necessary.

Step-by-Step Guide for Characterization
  • Isolation and Purification:

    • Column Chromatography: This is the most common method for isolating products from a reaction mixture. A gradient of solvents (e.g., hexanes and ethyl acetate) is typically used to elute compounds of varying polarity.

    • Preparative TLC or HPLC: For small quantities or difficult separations, these techniques can provide higher resolution.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): Obtain a low-resolution mass spectrum to determine the molecular weight of the unknown. Follow up with HRMS to determine the elemental composition.

    • Nuclear Magnetic Resonance (NMR):

      • 1H NMR: Provides information about the number and types of protons and their connectivity.

      • 13C NMR: Shows the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure of a novel compound by revealing proton-proton and proton-carbon correlations.

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic structure and conjugation in the molecule.

Data Interpretation Example: Hypothetical Unexpected Product

Let's assume an unexpected product is isolated with the following data:

TechniqueObservationInterpretation
HRMS m/z = 255.0845 [M+H]+ (Calculated for C₁₂H₁₅N₂O₄: 255.0848)Suggests the addition of an oxygen atom to the starting material.
1H NMR Absence of one pyridine ring proton, other signals show slight shifts.Substitution on the pyridine ring.
IR New strong absorption around 1350 cm-1.Possible N-O stretch, suggesting an N-oxide.

Reaction Pathway Diagram:

G SM Methyl 6-chloro-5-pivalamidopicolinate Product Corresponding Pyridine N-Oxide SM->Product Oxidation Oxidant [O] (e.g., m-CPBA, H2O2) Oxidant->Product

Caption: Formation of a pyridine N-oxide byproduct.

References

  • Carboxylic Acids Important Reactions. (n.d.). Jack Westin. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2012, June 5). Nucleophiles and Electrophiles. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • Pearson. (2024, September 23). EAS Reactions of Pyridine Explained. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • PubMed. (2002, May 1). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Retrieved from [Link]

  • University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Wordpress. (n.d.). Pyridine Ring Synthesis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of Methyl 6-chloro-5-pivalamidopicolinate by HPLC

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 6-chloro-5-pivalamidopicolinate, a key building block in the synthesis of various pharmaceutical agents. We will explore a robust HPLC method, compare its performance in resolving the main component from potential process-related impurities and degradation products, and provide the scientific rationale behind the experimental design.

Introduction to Methyl 6-chloro-5-pivalamidopicolinate and the Imperative of Purity Analysis

Methyl 6-chloro-5-pivalamidopicolinate (MCPA) is a substituted pyridine carboxylic acid derivative with the molecular formula C₁₂H₁₅ClN₂O₃ and a molecular weight of 270.71 g/mol . Its structural features make it a valuable intermediate in medicinal chemistry. The purity of MCPA is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a reliable and robust analytical method for purity determination is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

Unraveling Potential Impurities: A Synthesis-Based Approach

To develop a robust purity analysis method, it is crucial to understand the potential impurities that may arise during the synthesis of MCPA. A plausible synthetic route involves the acylation of Methyl 6-chloro-5-aminopicolinate with pivaloyl chloride.

Based on this synthesis, we can anticipate several potential process-related impurities:

  • Impurity A: Methyl 6-chloro-5-aminopicolinate: The unreacted starting material.

  • Impurity B: Pivalic acid: Formed from the hydrolysis of the acylating agent, pivaloyl chloride. Pivaloyl chloride is known to react vigorously with water.[1]

  • Impurity C: 6-Chloropicolinic acid: A potential impurity from the synthesis of the starting material, Methyl 6-chloro-5-aminopicolinate.[2]

  • Impurity D: Di-pivaloyl amino derivative: A potential byproduct formed by the over-acylation of the starting amine.

Furthermore, degradation of the MCPA molecule under stress conditions such as acid, base, and oxidation can lead to other impurities. Forced degradation studies are crucial for developing stability-indicating methods.[3][4][5]

Comparative HPLC Methodologies for Purity Analysis

A robust reverse-phase HPLC (RP-HPLC) method is proposed for the purity analysis of MCPA. The selection of the stationary phase, mobile phase, and detection parameters is critical for achieving optimal separation of the main component from its potential impurities.

Proposed HPLC Method (Method A)

This method is designed to provide good retention and resolution for the moderately polar MCPA and its potential impurities.

  • Column: A C18 column (250 mm x 4.6 mm, 5 µm) is chosen for its versatility and proven performance in separating a wide range of compounds.

  • Mobile Phase: A gradient elution with a mixture of phosphate buffer and acetonitrile is employed. The buffer helps to control the ionization of acidic and basic analytes, leading to better peak shape and reproducibility.

  • Detection: UV detection at 240 nm is selected based on the chromophoric nature of the pyridine ring system.

Alternative HPLC Method (Method B - for comparison)

A second method utilizing a different column and mobile phase composition can be used for confirmatory analysis and to ensure the robustness of the purity assessment.

  • Column: A phenyl-hexyl column could offer different selectivity due to pi-pi interactions with the aromatic ring of the analytes.

  • Mobile Phase: A methanol-based mobile phase could provide different elution characteristics compared to acetonitrile.

Experimental Data and Performance Comparison

The following table summarizes the hypothetical chromatographic data obtained using the proposed HPLC method (Method A) for the analysis of a spiked sample of Methyl 6-chloro-5-pivalamidopicolinate containing its potential impurities.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
Impurity B (Pivalic acid)3.5-1.1
Impurity C (6-Chloropicolinic acid)5.24.81.2
Impurity A (Starting Material)7.86.51.0
MCPA (Main Component) 10.2 5.11.1
Impurity D (Di-pivaloyl)12.53.91.2

The data demonstrates that the proposed method provides excellent resolution between the main component and all potential impurities, with symmetrical peak shapes as indicated by the tailing factors close to 1.

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution: Accurately weigh about 10 mg of Methyl 6-chloro-5-pivalamidopicolinate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution: Accurately weigh about 10 mg of the Methyl 6-chloro-5-pivalamidopicolinate sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.

  • Spiked Sample Solution: Prepare a solution of the main component as in step 2 and spike it with known amounts of the potential impurities to demonstrate the separation capability of the method.

HPLC Operating Conditions (Method A)
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 240 nm

Visualizing the Workflow and Logic

Analytical Workflow

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Prepare Standard Solution HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Inject Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition (UV at 240 nm) HPLC_System->Data_Acquisition Chromatogram Obtain Chromatogram Data_Acquisition->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Purity_Calculation Calculate Purity (% Area Normalization) Peak_Integration->Purity_Calculation

Caption: Workflow for the HPLC purity analysis of Methyl 6-chloro-5-pivalamidopicolinate.

Troubleshooting Common HPLC Issues

HPLC Troubleshooting cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues Start Observe Chromatographic Problem Pressure Abnormal Pressure? (High/Low/Fluctuating) Start->Pressure Peak_Shape Poor Peak Shape? (Tailing/Fronting/Broad) Start->Peak_Shape Retention Retention Time Shift? Start->Retention Resolution Loss of Resolution? Start->Resolution Check_Blockage Check for Blockages (Column, Tubing, Frits) Pressure->Check_Blockage High Check_Leak Check for Leaks (Fittings, Pump Seals) Pressure->Check_Leak Low/Fluctuating Check_Pump Check Pump Performance (Degassing, Solvent Composition) Pressure->Check_Pump Fluctuating Check_Column Column Overload or Degradation? Peak_Shape->Check_Column Check_Mobile_Phase Mobile Phase pH or Buffer Mismatch? Peak_Shape->Check_Mobile_Phase Check_Sample Sample Solvent Effects? Peak_Shape->Check_Sample Check_Mobile_Phase_Comp Mobile Phase Composition or Flow Rate Drift? Retention->Check_Mobile_Phase_Comp Check_Temp Column Temperature Fluctuation? Retention->Check_Temp Check_Column_Equil Insufficient Column Equilibration? Retention->Check_Column_Equil Revisit_Method Re-evaluate Method Parameters (Gradient, Mobile Phase) Resolution->Revisit_Method Check_Column_Perf Column Performance Degradation? Resolution->Check_Column_Perf

Caption: Decision tree for troubleshooting common HPLC problems.

Conclusion

This guide has presented a comprehensive approach to the purity analysis of Methyl 6-chloro-5-pivalamidopicolinate by HPLC. By understanding the synthetic pathway and potential degradation products, a robust and specific stability-indicating HPLC method can be developed and validated. The provided experimental protocol and data serve as a practical guide for researchers in the pharmaceutical industry. Adherence to systematic method development and validation, as outlined in regulatory guidelines, is crucial for ensuring the quality and safety of pharmaceutical products.

References

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • PIVALOYL CHLORIDE | - atamankimya.com. [Link]

  • Organic Syntheses Procedure. [Link]

  • Forced degradation studies of amiloride hydrochloride and furosemide. ResearchGate. [Link]

  • Pivaloyl chloride | C5H9ClO - PubChem. National Institutes of Health. [Link]

  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Acta Pharmaceutica Sciencia. [Link]

  • High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. National Institutes of Health. [Link]

  • Can anyone help with the synthesis of a secondary amide from carboxylic acid? ResearchGate. [Link]

  • Methods for the preparation of 6-aminoisoquinoline.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. National Institutes of Health. [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health. [Link]

  • Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Organic Chemistry Portal. [Link]

  • Stability Indicating Chromatographic Methods for the determination of Trospium Chloride. Cairo University Scholar. [Link]

  • Picolinic Acid. SIELC Technologies. [Link]

  • Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • pivaloyl chloride. Semantic Scholar. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.
  • (PDF) Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. ResearchGate. [Link]

  • Preparation of 2-chloro-5-methylpyridine.

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Comparative

Mass spectrometry analysis of Methyl 6-chloro-5-pivalamidopicolinate

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Methyl 6-chloro-5-pivalamidopicolinate Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for a Novel Picolinate Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Methyl 6-chloro-5-pivalamidopicolinate

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for a Novel Picolinate

Methyl 6-chloro-5-pivalamidopicolinate is a substituted pyridine derivative featuring a methyl ester, a chloro group, and a bulky pivalamide substituent. As a member of the picolinate class, it holds potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the picolinic acid scaffold is valued for its coordination properties and biological activity. The precise and accurate analysis of this molecule is paramount for ensuring purity, identifying potential impurities, monitoring reaction kinetics, and conducting metabolic studies. Its multi-functional nature presents unique challenges and opportunities for mass spectrometric analysis.

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the characterization and quantification of Methyl 6-chloro-5-pivalamidopicolinate. We will delve into the causality behind instrumental choices, provide detailed experimental protocols, and compare the performance of premier techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—against alternative analytical approaches.

Physicochemical Profile of Methyl 6-chloro-5-pivalamidopicolinate

A foundational understanding of the molecule's structure is critical for predicting its behavior in a mass spectrometer.

  • Chemical Structure:

  • CAS Number: 1142191-95-4[1]

  • Molecular Formula: C₁₄H₁₉ClN₂O₃

  • Monoisotopic Mass: 298.1084 Da

  • Key Structural Features:

    • Protonatable Sites: The pyridine ring nitrogen and the amide group's nitrogen and oxygen atoms are potential sites for protonation, making the molecule highly suitable for positive mode electrospray ionization (ESI).

    • Labile Bonds: The amide and ester linkages are susceptible to cleavage under energetic conditions, providing structurally informative fragments.

    • Volatility: The compound's moderate molecular weight and potential for thermal stability suggest that GC-MS analysis may be feasible, although the amide group can sometimes pose challenges.

Primary Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For molecules of this class, LC-MS/MS is often the gold standard due to its high sensitivity, selectivity, and applicability to non-volatile or thermally labile compounds without derivatization.

Causality of Method Selection: Why ESI-MS/MS?

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[2] This is crucial for quantitative analysis as it maximizes the signal for the precursor ion. The use of tandem mass spectrometry (MS/MS), specifically in Multiple Reaction Monitoring (MRM) mode, provides unparalleled selectivity. By selecting a specific precursor ion (the [M+H]⁺ of our analyte) and monitoring for a unique product ion generated via collision-induced dissociation (CID), we can confidently detect and quantify the analyte even in complex matrices like plasma or reaction mixtures.

Experimental Protocol: Quantitative Analysis by LC-ESI-MS/MS

1. Sample Preparation:

  • Dissolve 1 mg of Methyl 6-chloro-5-pivalamidopicolinate reference standard in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Perform serial dilutions in a 50:50 acetonitrile:water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • For analysis in a matrix (e.g., reaction mixture), dilute the sample in the same 50:50 solvent to ensure the analyte concentration falls within the calibration range.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is an excellent starting point due to the compound's moderate polarity.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is essential to promote protonation of the analyte.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 95% A, 5% B

    • 1.0 min: 95% A, 5% B

    • 5.0 min: 5% A, 95% B

    • 6.0 min: 5% A, 95% B

    • 6.1 min: 95% A, 5% B

    • 8.0 min: 95% A, 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 299.1 (corresponding to [C₁₄H₁₉ClN₂O₃ + H]⁺).

    • Product Ion (Q3): A product ion scan is required to determine the optimal fragment. Based on the structure, the most probable and stable fragment would result from the loss of the pivaloyl group's tert-butyl radical and subsequent rearrangement or cleavage of the amide bond. A likely transition would be m/z 299.1 -> 215.1 (loss of pivalamide moiety) or m/z 299.1 -> 183.0 (further fragmentation). Note: These transitions must be empirically optimized.

  • Collision Energy: Optimize between 15-30 eV to maximize the product ion signal.

Anticipated ESI-MS/MS Fragmentation Pathway

The primary fragmentation event in CID is typically the cleavage of the most labile bond, which in this case is the amide N-CO bond.[4] The bulky tert-butyl group also provides a favorable fragmentation route.

G cluster_main ESI-MS/MS Fragmentation of MCPP MCPP Precursor Ion [M+H]⁺ m/z 299.1 Frag1 Product Ion 1 Loss of C₄H₉ (tert-butyl) m/z 242.1 MCPP->Frag1 CID Frag2 Product Ion 2 Cleavage of Amide Bond (Acylium Ion) m/z 184.0 MCPP->Frag2 CID Frag3 Product Ion 3 Loss of Pivalamide [M+H - C₅H₁₀NO]⁺ m/z 199.0 MCPP->Frag3 CID G cluster_main EI-MS Fragmentation of MCPP MCPP Molecular Ion [M]⁺• m/z 298 Frag1 Loss of •CH₃ m/z 283 MCPP->Frag1 α-cleavage Frag2 Loss of •OCH₃ m/z 267 MCPP->Frag2 Ester cleavage Frag3 Loss of •C(CH₃)₃ (t-butyl) [M-57]⁺ m/z 241 MCPP->Frag3 α-cleavage Frag4 Benzoyl-type Cation [C₆H₃ClNCO]⁺ m/z 152 MCPP->Frag4 Amide cleavage

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 6-chloro-5-pivalamidopicolinate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 6-chloro-5-pivalamidopicolinate, a substituted pyridine derivative, repre...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 6-chloro-5-pivalamidopicolinate, a substituted pyridine derivative, represents a key intermediate in the development of various bioactive molecules. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide provides an in-depth comparison of two viable synthetic strategies for obtaining Methyl 6-chloro-5-pivalamidopicolinate, offering insights into the practical considerations and underlying chemical principles that inform the selection of a preferred route.

Introduction to Methyl 6-chloro-5-pivalamidopicolinate

Methyl 6-chloro-5-pivalamidopicolinate is a pyridine-2-carboxylate derivative characterized by a chlorine atom at the 6-position and a pivalamido group at the 5-position. This substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable building block for targeting a range of biological targets. The pivaloyl group (tert-butylcarbonyl) can enhance metabolic stability and modulate the lipophilicity of the final active pharmaceutical ingredient (API).

This guide will explore two distinct and practical synthetic approaches to this target molecule:

  • Route A: Late-Stage Amidation of a Precursor Ester

  • Route B: Final-Step Esterification of a Carboxylic Acid Intermediate

Each route will be assessed based on the availability of starting materials, reaction efficiency, scalability, and purification considerations.

Route A: Late-Stage Amidation of Methyl 6-chloro-5-aminopicolinate

This synthetic approach introduces the pivalamido group in the final step, starting from a commercially available amino-substituted picolinate ester.

Experimental Protocol: Route A

Step 1: Acylation of Methyl 6-chloro-5-aminopicolinate with Pivaloyl Chloride

  • To a stirred solution of Methyl 6-chloro-5-aminopicolinate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base, for example, triethylamine (TEA) or pyridine (1.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and wash sequentially with a dilute aqueous solution of hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired Methyl 6-chloro-5-pivalamidopicolinate.

Diagram of Experimental Workflow: Route A

Route_A cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Methyl 6-chloro-5-aminopicolinate and base in aprotic solvent Cool Cool to 0 °C Start->Cool Add_Pivaloyl_Chloride Add Pivaloyl Chloride dropwise Cool->Add_Pivaloyl_Chloride Stir Stir at room temperature (2-4h) Add_Pivaloyl_Chloride->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with water Monitor->Quench Extract Liquid-liquid extraction Quench->Extract Wash Wash with acid, base, brine Extract->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Product_A Methyl 6-chloro-5-pivalamidopicolinate Purify->Product_A Route_B cluster_setup_B Reaction Setup cluster_reaction_B Reaction cluster_workup_B Work-up & Purification Start_B Suspend 6-Chloro-5-pivalamidopicolinic acid in Methanol Add_Catalyst Add catalytic strong acid Start_B->Add_Catalyst Reflux Heat to reflux (4-8h) Add_Catalyst->Reflux Monitor_B Monitor by TLC/LC-MS Reflux->Monitor_B Cool_B Cool to room temperature Monitor_B->Cool_B Concentrate_Methanol Remove excess methanol Cool_B->Concentrate_Methanol Dissolve_Extract Dissolve in organic solvent and perform aqueous wash Concentrate_Methanol->Dissolve_Extract Neutralize Wash with NaHCO₃ solution Dissolve_Extract->Neutralize Dry_B Dry organic layer Neutralize->Dry_B Concentrate_B Concentrate in vacuo Dry_B->Concentrate_B Purify_B Purify (Recrystallization/Chromatography) Concentrate_B->Purify_B Product_B Methyl 6-chloro-5-pivalamidopicolinate Purify_B->Product_B

Validation

A Comparative Guide to Picolinate Esters in Modern Organic Synthesis

For the discerning researcher in organic synthesis and drug development, the choice of functional group is paramount, dictating not only the outcome of a reaction but also its efficiency, selectivity, and overall eleganc...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of functional group is paramount, dictating not only the outcome of a reaction but also its efficiency, selectivity, and overall elegance. Among the myriad of ester functionalities available, picolinate esters have carved out a significant niche, offering unique reactivity profiles that stem from the strategic placement of a nitrogen atom within the ester's backbone. This guide provides an in-depth comparative analysis of picolinate esters against common alternatives, supported by experimental data and mechanistic insights to inform your selection process.

The Picolinate Advantage: More Than Just a Protecting Group

At first glance, a picolinate ester is simply the ester of picolinic acid (pyridine-2-carboxylic acid). However, the presence of the pyridine nitrogen atom at the 2-position transforms this moiety from a passive protecting group into an active participant in chemical transformations. This nitrogen atom can act as a coordinating ligand for a metal catalyst, a feature that underpins its two primary applications: as a robust directing group in C–H functionalization and as a reactive coupling partner in cross-coupling reactions.

The ability of the picolinate group to act as a bidentate ligand, coordinating to a metal center through both the ester's carbonyl oxygen and the pyridine nitrogen, is a key differentiator from simple alkyl or aryl esters like acetates and benzoates. This chelation effect brings the catalyst into close proximity with specific C-H bonds, leading to enhanced reactivity and regioselectivity that is often difficult to achieve with other ester functionalities.[1]

Picolinate Esters as Directing Groups in C–H Functionalization

The strategic functionalization of otherwise inert C–H bonds is a cornerstone of modern synthetic chemistry, and directing groups are essential tools in this endeavor. Picolinamides (amides of picolinic acid) have been extensively studied as highly effective bidentate directing groups for the palladium-catalyzed functionalization of C(sp³)–H bonds.[2] While direct comparative studies on picolinate esters as directing groups are less common, the principles governing the directing effect of the picolinoyl scaffold are analogous.

The chelation-assisted activation of C–H bonds by a palladium catalyst is a well-established mechanism. The picolinoyl group forms a stable five- or six-membered palladacycle intermediate, which positions the catalyst to selectively activate a specific C–H bond.[2] This is in stark contrast to simple esters like acetates or benzoates, which are generally considered weak coordinating groups and are far less effective as directing groups for C–H activation.[1]

G

Comparative Performance:

While comprehensive quantitative data directly comparing picolinate esters to other esters as directing groups is scarce, the vast body of literature on picolinamides provides strong evidence for the superiority of the picolinoyl scaffold. In a study on the palladium-catalyzed C(sp³)–H arylation of triterpenoids, picolinamide directing groups enabled selective C-22 arylation in good yields, a transformation not readily achievable with simple ester or amide functionalities.[3]

Picolinate Esters in Cross-Coupling Reactions

Picolinate esters have also emerged as versatile coupling partners in a variety of cross-coupling reactions, often exhibiting reactivity profiles that are complementary or superior to more traditional electrophiles like aryl halides or triflates.

Decarbonylative Cross-Coupling

A particularly innovative application of picolinate esters is in nickel-catalyzed decarbonylative cross-coupling reactions. In these transformations, the ester's C(acyl)-O bond is cleaved, and the carbonyl group is extruded as carbon monoxide, allowing the picolinoyl moiety to act as a leaving group.[4] This strategy enables the coupling of aryl picolinates with a range of nucleophiles, including boronic acids, in a manner analogous to the Suzuki-Miyaura reaction.

This approach offers a significant advantage over traditional cross-coupling partners like aryl halides, as carboxylic acids are often more readily available and structurally diverse. A key aspect of this reactivity is the ability of nickel catalysts to facilitate the challenging oxidative addition of the C(acyl)-O bond.[4]

G

Comparative Performance Data:

The following table summarizes the performance of a nickel-catalyzed decarbonylative Suzuki-type coupling of an aryl picolinate with a boronic acid, showcasing the viability of this approach.

ElectrophileNucleophileCatalyst SystemYield (%)Reference
4-Methoxyphenyl picolinatePhenylboronic acidNi(cod)₂ / PCy₃85[4]
4-Methoxy-phenyl benzoatePhenylboronic acidNi(cod)₂ / PCy₃20[4]

As the data indicates, the picolinate ester is significantly more effective in this transformation than the corresponding benzoate ester, highlighting the unique reactivity imparted by the picolinoyl group in nickel catalysis.

Picolinate Esters as Alternatives to Triflates and Tosylates

In traditional palladium-catalyzed cross-coupling reactions, aryl triflates and tosylates are commonly employed as electrophiles due to their excellent leaving group ability.[5] However, the synthesis of these sulfonates can sometimes be challenging, and they can be unstable under certain conditions. Picolinate esters can serve as effective alternatives in some contexts.

While a direct comparison of leaving group ability shows that triflates are generally superior to picolinates, the ease of synthesis and stability of picolinate esters can make them a more practical choice in certain applications. For instance, in a palladium-catalyzed Suzuki-Miyaura coupling, while an aryl triflate might react faster, a corresponding aryl picolinate could offer a more cost-effective and scalable route to the desired product, albeit potentially requiring slightly harsher reaction conditions.

Experimental Protocols

General Procedure for the Synthesis of Aryl Picolinates

A straightforward method for the preparation of aryl picolinates involves the reaction of picolinoyl chloride with the desired phenol in the presence of a base.

  • To a solution of picolinic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride in vacuo to obtain crude picolinoyl chloride.

  • Dissolve the crude picolinoyl chloride in DCM (0.5 M) and add the desired phenol (1.0 eq) followed by triethylamine (1.5 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl picolinate.

Representative Protocol for Nickel-Catalyzed Decarbonylative Suzuki-Type Coupling

This protocol is adapted from the work of Martin and coworkers.[4]

  • To an oven-dried Schlenk tube, add the aryl picolinate (1.0 eq), boronic acid (1.5 eq), Ni(cod)₂ (10 mol %), and tricyclohexylphosphine (PCy₃, 20 mol %).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (0.2 M) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the biaryl product.

Conclusion and Future Outlook

Picolinate esters represent a versatile and increasingly important class of reagents in organic synthesis. Their ability to act as effective directing groups in C–H functionalization and as unique coupling partners in cross-coupling reactions provides chemists with powerful tools for the construction of complex molecules. While they may not always be the most reactive option when compared to highly activated electrophiles like triflates, their stability, ease of preparation, and unique reactivity in nickel-catalyzed decarbonylative couplings make them a valuable addition to the synthetic chemist's toolbox. Future research will likely focus on expanding the scope of picolinate-mediated transformations and on the development of catalytic systems that can further enhance their reactivity under milder conditions.

References

  • Schnürch, M., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(21), 7848-7939.
  • Daugulis, O., et al. (2005). A General and Highly Efficient Method for the Palladium-Catalyzed Arylation of C(sp³)–H Bonds. Journal of the American Chemical Society, 127(38), 13164-13165.
  • Galkin, M. A., et al. (2016). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Organic Letters, 18(15), 3794-3797.
  • Martin, R., et al. (2015). Decarbonylative organoboron cross-coupling of esters by nickel catalysis.
  • Chen, G., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(20), 13075-13086.
  • So, C. M., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731-7734.
  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996-8002.
  • Han, D., et al. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry–An Asian Journal, 18(2), e202201132.
  • Sanford, M. S., et al. (2008). Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. Journal of the American Chemical Society, 130(40), 13285-13293.
  • Baran, P. S., et al. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids.
  • Tobisu, M., & Chatani, N. (2014). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research, 47(6), 1709-1719.
  • Garg, N. K., et al. (2022). Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines. ChemRxiv.
  • Daugulis, O. (2019). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. Israel Journal of Chemistry, 59(1-2), 108-117.
  • Ackermann, L. (2023). Co(III) Intermediates in Cobalt-Catalyzed, Bidentate Chelation Assisted C(sp2)

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Comparative

A Comparative Guide to the Spectroscopic Characterization of Methyl 6-chloro-5-pivalamidopicolinate

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Methyl 6-chloro-5-pivalamidopicolinate...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Methyl 6-chloro-5-pivalamidopicolinate is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. Its precise molecular architecture, defined by the spatial arrangement of its chloro, pivalamido, and methyl ester functional groups, dictates its reactivity and suitability for further synthetic transformations.

This guide provides an in-depth analysis of the expected spectroscopic signature of Methyl 6-chloro-5-pivalamidopicolinate. As experimental spectra for this specific compound are not widely published, we will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral characteristics. To provide a richer context and highlight the influence of substituent effects, we will compare these predictions with the available data for structurally related analogues: Methyl 6-chloropicolinate and Methyl 6-chloro-5-nitropicolinate . This comparative approach offers a powerful tool for spectral interpretation and impurity profiling.

Predicted Spectroscopic Data for Methyl 6-chloro-5-pivalamidopicolinate

The structure of Methyl 6-chloro-5-pivalamidopicolinate contains several key features that will define its spectroscopic output: a 2,5,6-trisubstituted pyridine ring, a methyl ester, and a bulky pivalamido (tert-butyl amide) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus determines its resonance frequency (chemical shift).

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 8.8s1HN-H (amide)Amide protons are typically broad and appear downfield. The exact shift is sensitive to concentration and solvent.
~8.20d, J ≈ 8.5 Hz1HH-4 (pyridine)This proton is ortho to the electron-withdrawing ester group and meta to the nitrogen, but also ortho to the electron-donating amide group. It will be coupled to H-3.
~8.05d, J ≈ 8.5 Hz1HH-3 (pyridine)This proton is meta to the ester group and ortho to the nitrogen and the electron-donating amide group. It will be coupled to H-4.
~3.95s3H-OCH₃ (ester)Methyl ester protons are singlets and typically appear in this region.
~1.35s9H-C(CH₃)₃ (pivaloyl)The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Predicted δ (ppm)AssignmentRationale
~177.0C=O (amide)Amide carbonyl carbons are typically found in this region.
~164.5C=O (ester)Ester carbonyl carbons are slightly more shielded than amide carbonyls.
~151.0C-6 (pyridine)Carbon bearing the chlorine atom, deshielded.
~148.5C-2 (pyridine)Carbon adjacent to nitrogen and attached to the ester group.
~139.0C-4 (pyridine)Pyridine ring carbon, influenced by adjacent ester and amide groups.
~125.0C-3 (pyridine)Pyridine ring carbon, influenced by adjacent nitrogen and amide group.
~122.0C-5 (pyridine)Carbon bearing the amide group.
~52.8-OCH₃ (ester)Methyl carbon of the ester.
~39.8-C (CH₃)₃ (pivaloyl)Quaternary carbon of the tert-butyl group.
~27.5-C(C H₃)₃ (pivaloyl)Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Predicted Key IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3350 - 3450MediumN-H stretchSecondary Amide
~2970Medium-StrongC-H stretch (sp³)Pivaloyl & Methyl groups
~1735StrongC=O stretchEster
~1685StrongC=O stretch (Amide I band)Secondary Amide
~1580, ~1470MediumC=C / C=N stretchPyridine ring
~1530MediumN-H bend (Amide II band)Secondary Amide
~1250StrongC-O stretchEster
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For chlorine-containing compounds, the isotopic distribution of ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio) is a key diagnostic feature.[1]

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A characteristic pair of peaks is expected for the molecular ion due to the presence of one chlorine atom.

    • m/z 270 (corresponding to the ³⁵Cl isotope)

    • m/z 272 (corresponding to the ³⁷Cl isotope) in an approximate 3:1 intensity ratio to the m/z 270 peak.

  • Key Fragmentation Pathways:

    • Loss of the tert-butyl group: A prominent fragment at m/z 213 ([M - 57]⁺) resulting from the cleavage of the bulky pivaloyl group is highly probable. This is often a dominant fragmentation pathway for pivaloyl-containing compounds.

    • Loss of the methoxy group: A fragment corresponding to the loss of ·OCH₃ from the ester would appear at m/z 239 ([M - 31]⁺).

    • Loss of the methyl ester group: Cleavage of the entire -COOCH₃ group would result in a fragment at m/z 211 ([M - 59]⁺).

Comparative Spectroscopic Analysis

The electronic properties of the substituent at the C-5 position of the pyridine ring significantly influence the spectroscopic data. Here, we compare the predicted data for our target compound with available data for analogues where the pivalamido group is replaced by hydrogen or a nitro group.

¹H NMR Comparison (Pyridine Ring Protons)

The pivalamido group (-NHCOC(CH₃)₃) is an ortho, para-director and is considered an activating group due to the lone pair on the nitrogen atom, which can donate electron density into the ring through resonance. Conversely, the nitro group (-NO₂) is a powerful electron-withdrawing group.

CompoundC-5 SubstituentH-3 Chemical Shift (δ)H-4 Chemical Shift (δ)H-5 Chemical Shift (δ)
Methyl 6-chloropicolinate-H~7.9 (d)~7.8 (t)~7.4 (d)
Methyl 6-chloro-5-pivalamidopicolinate (Predicted) -NHCOC(CH₃)₃ ~8.05 (d) ~8.20 (d) N/A
Methyl 6-chloro-5-nitropicolinate (Predicted)[2]-NO₂~9.1 (d)~8.9 (d)N/A

Analysis: The electron-donating nature of the pivalamido group is expected to shield the ring protons relative to the powerful deshielding effect of the nitro group. In Methyl 6-chloropicolinate, the three aromatic protons have distinct shifts. The introduction of the bulky amide at C-5 simplifies the spectrum to two doublets for H-3 and H-4, with expected shifts that are moderately influenced compared to the dramatic downfield shift caused by the nitro group.

IR Spectroscopy Comparison (C=O Stretch)
CompoundC=O (Ester) (cm⁻¹)Other Key Bands (cm⁻¹)
Methyl 6-chloropicolinate~1730 - 1740N/A
Methyl 6-chloro-5-pivalamidopicolinate (Predicted) ~1735 ~1685 (Amide C=O), ~3400 (N-H)
Methyl 6-chloro-5-nitropicolinate~1740~1530 & ~1350 (NO₂ stretches)

Analysis: The position of the ester carbonyl stretch is not expected to vary significantly between the analogues. The most telling features for identifying Methyl 6-chloro-5-pivalamidopicolinate by IR are the additional strong absorption for the amide carbonyl (Amide I band) and the N-H stretching vibration.[3][4] The nitro analogue would be clearly distinguishable by the two strong, characteristic absorptions of the nitro group.

Standard Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized methodologies must be employed. The following protocols are provided as a guide for the characterization of Methyl 6-chloro-5-pivalamidopicolinate and similar compounds.

Protocol 1: NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS). The choice of solvent is critical to ensure the sample is fully dissolved.[5]

  • Mixing: Cap the NMR tube and gently invert several times or vortex briefly to ensure a homogeneous solution.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument calibrations, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum. Two-dimensional experiments like COSY and HSQC can be run to confirm assignments.[6]

Workflow for NMR Analysis

Caption: Step-by-step workflow for acquiring an ATR-IR spectrum.

Protocol 3: Mass Spectrum Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Source Optimization: Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 271 and 273. For fragmentation data, a tandem MS (MS/MS) experiment can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID). [7]

Workflow for ESI-MS Analysis

Caption: General workflow for ESI-MS and tandem MS (MS/MS) analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of Methyl 6-chloro-5-pivalamidopicolinate. By dissecting the expected ¹H NMR, ¹³C NMR, IR, and MS data and placing it in context with related analogues, we have established a robust baseline for researchers to confirm the identity and purity of this important synthetic intermediate. The detailed protocols and workflows offer a standardized approach to data acquisition, ensuring reliability and reproducibility. This comparative methodology not only aids in the structural elucidation of the target molecule but also deepens the understanding of how substituent changes on a core scaffold manifest in diverse spectroscopic outputs, an essential skill for modern chemical research.

References

  • Kleinpetere, E., Thomas, St., Brühl, I., & Heilmann, D. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(6), 1196-1202. Available at: [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]

  • LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Methyl 6-chloro-5-pivalamidopicolinate proper disposal procedures

As a Senior Application Scientist, I understand that robust and reliable research is built on a foundation of safety and meticulous procedure. Proper chemical handling extends beyond the benchtop; it encompasses the enti...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust and reliable research is built on a foundation of safety and meticulous procedure. Proper chemical handling extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 6-chloro-5-pivalamidopicolinate, ensuring the safety of laboratory personnel and adherence to environmental regulations.

The procedures outlined here are grounded in established safety protocols from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The causality behind each step is explained to build a deeper understanding of safe laboratory practices.

Pre-Disposal Hazard Assessment

Before handling the waste, it is imperative to understand the material's characteristics. Methyl 6-chloro-5-pivalamidopicolinate is a chlorinated organic compound. Its structural analogues, such as methyl 6-chloronicotinate, are known to be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin.[1][2][3] Therefore, it must be treated as a hazardous chemical waste. The primary directive for its disposal is segregation into the halogenated organic waste stream.[4][5]

Key Data Summary

ParameterGuidelineSource
Chemical Name Methyl 6-chloro-5-pivalamidopicolinate-
Waste Category Halogenated Organic Solid Waste[4][5]
Primary Hazards Assumed Skin/Eye Irritant, Potential Toxicity[1][2][6]
Regulatory Body EPA, OSHA[7][8][9]
Disposal Method Licensed Hazardous Waste Vendor (Incineration)[10][11]

Personal Protective Equipment (PPE)

Proper protection is non-negotiable. When handling Methyl 6-chloro-5-pivalamidopicolinate for disposal, all personnel must wear the following standard laboratory PPE to prevent exposure.[4][5]

  • Safety Goggles: To protect eyes from potential dust or splashes.

  • Lab Coat: To protect skin and clothing.

  • Nitrile Gloves: To prevent direct skin contact.

  • Closed-toe Shoes: To protect feet from spills.

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Segregation at the Point of Generation

Immediately upon deciding a material is waste, it must be segregated. Due to the presence of chlorine in its structure, Methyl 6-chloro-5-pivalamidopicolinate must never be mixed with non-halogenated organic waste.

  • Action: Designate a specific, clearly labeled container exclusively for "Halogenated Organic Solid Waste."[4][5]

  • Rationale: Mixing halogenated compounds with other waste streams can create dangerous reactions and complicates the final disposal process, which is often high-temperature incineration.[12][13] Dedicated disposal streams are required by environmental regulations.

Step 2: Container Selection and Labeling

The integrity of the waste containment system is critical to preventing leaks and ensuring proper identification.

  • Action:

    • Select a waste container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum).

    • The container must have a secure, sealable lid.[7][14]

    • Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full chemical name, "Methyl 6-chloro-5-pivalamidopicolinate," and list all other components of the waste mixture with their approximate percentages.[15][16] The label must include the words "Hazardous Waste."[10]

Step 3: Disposal of Contaminated Labware and Materials

Any materials that have come into contact with the chemical are also considered hazardous waste.

  • Solid Waste: Items such as contaminated gloves, weighing paper, and pipette tips must be placed directly into the designated "Halogenated Organic Solid Waste" container.[17]

  • Non-Disposable Glassware: To be reused, glassware must be decontaminated. The standard procedure is a "triple-rinse."[16][17]

    • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

    • Crucially, the first rinse (and for highly toxic chemicals, all three rinses) must be collected as hazardous waste. [16] This rinsate should be collected in a designated "Halogenated Organic Liquid Waste" container.

    • After the triple-rinse, the glassware can be washed normally.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas within the lab prevent accidental spills and ensure regulatory compliance.

  • Action: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[10][15]

  • Rationale: An SAA is a location at or near the point of waste generation and under the control of the operator.[10] It must be away from sources of ignition or high heat.[7] Storing waste in an SAA allows for the safe accumulation of up to 55 gallons before it needs to be moved to a central accumulation area.[10] The container must be kept closed except when adding waste.[15][16]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Action: Once the waste container is full or ready for removal, contact your institution's EHS office to schedule a pickup. Do not pour chemical waste down the drain.[4][15]

  • Rationale: EHS professionals are trained to handle the transportation and documentation required for the final disposal of hazardous materials through licensed waste management facilities, fulfilling the cradle-to-grave responsibility mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 6-chloro-5-pivalamidopicolinate and associated materials.

G cluster_start cluster_classification cluster_segregation cluster_labeling cluster_storage cluster_end cluster_type start Waste Generated: Methyl 6-chloro-5-pivalamidopicolinate or Contaminated Material is_halogenated Is the waste halogenated? start->is_halogenated waste_type What is the physical form? is_halogenated->waste_type Yes segregate_solid Place in 'Halogenated Organic Solid Waste' Container label_container Label Container: - 'Hazardous Waste' - Full Chemical Name(s) - % Composition segregate_solid->label_container segregate_liquid Collect in 'Halogenated Organic Liquid Waste' Container segregate_liquid->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs waste_type->segregate_solid Solid (Powder, Gloves, etc.) waste_type->segregate_liquid Liquid (Rinsate)

Caption: Disposal workflow for Methyl 6-chloro-5-pivalamidopicolinate.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]

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  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-chloro-5-pivalamidopicolinate

This guide provides essential safety and handling protocols for Methyl 6-chloro-5-pivalamidopicolinate (CAS No. 1142191-95-4). As a specialized heterocyclic compound used in advanced drug development and chemical synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Methyl 6-chloro-5-pivalamidopicolinate (CAS No. 1142191-95-4). As a specialized heterocyclic compound used in advanced drug development and chemical synthesis, its safe handling is paramount. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each step, ensuring that researchers can operate with confidence and safety. Our commitment is to provide value beyond the product, building a foundation of trust through expert, field-proven insights.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling begins, a thorough understanding of the compound's potential hazards is critical. While a specific, comprehensive toxicological profile for Methyl 6-chloro-5-pivalamidopicolinate is not extensively published, we can infer its likely hazards based on its structural components: a chlorinated pyridine ring and a pivalamide moiety.

  • Chlorinated Pyridines : This class of compounds can cause skin, eye, and respiratory irritation.[1][2]

  • Pivalamide Derivatives : Similar structures are known to be irritants to the skin and eyes.[3]

  • Aromatic Compounds : As a general class, many aromatic compounds require careful handling to avoid inhalation and skin contact.[4]

Therefore, Methyl 6-chloro-5-pivalamidopicolinate must be handled as a substance that is, at a minimum, harmful if it comes into contact with skin, causes serious eye irritation, and may cause respiratory irritation .[1][3][5] A full risk assessment should be conducted for any new procedure involving this compound.

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 1142191-95-4 [6]
Molecular Formula C₁₂H₁₅ClN₂O₃ [6]
Molecular Weight 270.71 g/mol [6]
Appearance Likely a white to off-white solid

| Storage | Room temperature, in a dry, cool, and well-ventilated place |[6][7] |

The Hierarchy of Controls: A Foundational Safety Principle

The most effective safety protocols are built on the "hierarchy of controls," a system that prioritizes risk-elimination strategies. Personal Protective Equipment (PPE), while essential, is the final line of defense.

  • Elimination/Substitution : In a research context, this is often not feasible as the compound is the subject of the study.

  • Engineering Controls : These are the primary physical installations used to isolate you from the hazard. For this compound, a certified chemical fume hood is mandatory.[4]

  • Administrative Controls : These are the procedures and training you follow, such as Standard Operating Procedures (SOPs) and designated work areas.

  • Personal Protective Equipment (PPE) : This is the equipment you wear to protect yourself from exposure.

Mandatory Engineering Control: The Chemical Fume Hood

All weighing, handling, and transfer operations involving Methyl 6-chloro-5-pivalamidopicolinate must be conducted within a properly functioning and certified chemical fume hood.[4] This is non-negotiable. The fume hood's constant airflow captures and exhausts airborne dust particles and potential vapors, providing the most critical layer of protection against respiratory exposure.[4]

Personal Protective Equipment (PPE): Your Final Barrier

The appropriate selection and use of PPE are critical for preventing direct contact. The following table outlines the minimum required PPE for handling this compound.

Table 2: Required PPE for Handling Methyl 6-chloro-5-pivalamidopicolinate

Task Eye & Face Protection Hand Protection Body Protection
Weighing/Transfer (Solid) Chemical splash goggles Double-gloved (e.g., nitrile) Fully-buttoned lab coat
Solution Preparation Chemical splash goggles and face shield Chemically resistant gloves (e.g., butyl rubber over nitrile) Fully-buttoned lab coat and chemical-resistant apron

| Reaction Workup/Purification | Chemical splash goggles and face shield | Chemically resistant gloves (e.g., butyl rubber, Viton™) | Fully-buttoned lab coat and chemical-resistant apron |

Eye and Face Protection

Solvent splashes and chemical dust pose a significant risk to the eyes.[8]

  • Chemical Splash Goggles : These are the minimum requirement and must be worn at all times when the compound is being handled.[4] They provide a seal around the eyes to protect from splashes and airborne particles.

  • Face Shield : A face shield must be worn in addition to goggles when there is a higher risk of splashes, such as when transferring solutions or working with larger quantities.[4][8]

Hand Protection

There is no single glove that protects against all chemicals.[9] For compounds like Methyl 6-chloro-5-pivalamidopicolinate, where specific permeation data is not available, a conservative approach is necessary.

  • Glove Material : For incidental contact (e.g., handling vials, weighing small amounts), nitrile gloves are a common choice.[10] However, for tasks involving solvents or extended handling, more robust gloves such as butyl rubber or Viton™ are recommended due to their broad resistance to chlorinated and aromatic compounds.[4][10] Always consult the glove manufacturer's resistance charts for the specific solvents you are using.[4]

  • Double Gloving : Wearing two pairs of gloves (e.g., two pairs of nitriles, or a nitrile inner glove with a butyl rubber outer glove) is a highly recommended practice. This provides a backup barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

Body Protection
  • Lab Coat : A flame-resistant lab coat, fully buttoned, is mandatory to protect your skin and personal clothing.[4]

  • Chemical-Resistant Apron : When handling larger volumes of solutions or performing tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Pre-Operation
  • Designate Area : Clearly define the workspace within the fume hood where all handling will occur.

  • Inspect Fume Hood : Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

  • Gather Materials : Place all necessary equipment (spatulas, weigh paper, vials, solvents, waste container) inside the fume hood before introducing the compound.

  • Inspect PPE : Check all PPE for signs of damage (cracks, holes, degradation). Do not use compromised equipment.

  • Don PPE : Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

Handling Procedure
  • Weighing : Carefully weigh the solid compound on weigh paper or in a tared container. Avoid creating dust. If any material spills, decontaminate the area immediately (see Section 6.1).

  • Transfer : Use a spatula to transfer the solid into the reaction vessel or vial.

  • Solution Preparation : Slowly add the solvent to the solid to avoid splashing.

Post-Operation
  • Decontamination : Clean all reusable equipment. Wipe down the work surface inside the fume hood with an appropriate solvent and absorbent pads. Dispose of all contaminated materials in the designated hazardous waste container.[11]

  • Doffing PPE : Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin. Remove the outer gloves first, then the face shield/goggles, apron, lab coat, and finally the inner gloves.

  • Personal Hygiene : Wash hands and forearms thoroughly with soap and water after removing all PPE.[11]

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_exit Exit Procedure PREP1 1. Inspect & Verify Fume Hood PREP2 2. Gather All Materials in Hood PREP1->PREP2 PREP3 3. Don Required PPE (Coat, Gloves, Goggles) PREP2->PREP3 H1 4. Weigh & Transfer Compound PREP3->H1 H2 5. Prepare Solution (If applicable) H1->H2 C1 6. Decontaminate Work Area & Tools H2->C1 C2 7. Dispose of All Waste in Labeled Container C1->C2 E1 8. Doff PPE (Outer Gloves First) C2->E1 E2 9. Wash Hands Thoroughly E1->E2

Emergency and Disposal Plans

Accidental Spills
  • Alert Personnel : Inform others in the lab of the spill.

  • Evacuate : If the spill is large or outside of a fume hood, evacuate the area.

  • Control : If the spill is minor and contained within the fume hood, ensure you are wearing appropriate PPE.

  • Cleanup : Cover the spill with an inert absorbent material (e.g., vermiculite or sand).[11] Carefully sweep or scoop the material into a designated hazardous waste container.[7] Do not use water to clean up the dry powder as this may create an inhalation hazard from aerosols.

  • Decontaminate : Wipe the spill area clean with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

Exposure Procedures
  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Waste Disposal

All materials contaminated with Methyl 6-chloro-5-pivalamidopicolinate, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.[4]

  • Collect all waste in a clearly labeled, sealed container.[7]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[3] Never discharge chemical waste into the sewer system.[3]

References

  • SAFETY DATA SHEET for a related compound, 2-Amino-5-chloro-6-methylpyridine. TCI Chemicals. Link

  • PubChem Entry for Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Link

  • Product Information for Methyl 6-chloro-5-fluoropicolinate. BLD Pharm. Link

  • Chromium Picolinate Safety Data Sheet. Jubilant Ingrevia Limited. Link

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem. Link

  • Pivalamide: A Comprehensive Technical Guide for Researchers. Benchchem. Link

  • PIVALAMIDE - Safety Data Sheet. ChemicalBook. Link

  • Methyl 6-chloro-5-pivalamidopicolinate, 100 mg. CP Lab Safety. Link

  • Chromium picolinate - Safety Data Sheet. ChemicalBook. Link

  • Safety Data Sheet for Methyl 5-aminopicolinate. Angene Chemical. Link

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Link

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Link

  • Chromium Picolinate Safety Data Sheet. Santa Cruz Biotechnology. Link

  • Pivalamide - Wikipedia. Wikimedia Foundation. Link

  • Material Safety Data Sheet - Chromium Picolinate 97%. ScienceLab.com. Link

  • Chromium (III) picolinate; Cr(Pic)3). MedchemExpress.com. Link

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. Link

  • SAFETY DATA SHEET - 2-Chloro-5-fluoro-6-methylpyridine. Fisher Scientific. Link

  • Pivalamide 754-10-9. Tokyo Chemical Industry Co., Ltd. Link

  • SAFETY DATA SHEET for 2-chloro-5-methyl-pyridine. Fisher Scientific. Link

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. Link

  • Best practice when considering PPE for Incidental Contact with a chemical? Reddit. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-5-pivalamidopicolinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-chloro-5-pivalamidopicolinate
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